molecular formula C13H21N B181005 (4-Ethylbenzyl)isobutylamine CAS No. 869942-55-2

(4-Ethylbenzyl)isobutylamine

Cat. No.: B181005
CAS No.: 869942-55-2
M. Wt: 191.31 g/mol
InChI Key: CRVLROUGAOPIIK-UHFFFAOYSA-N
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Description

(4-Ethylbenzyl)isobutylamine is an amine compound of interest in chemical and pharmaceutical research. The structure features an isobutylamine group, a motif found in compounds with various biological activities , linked to a 4-ethylbenzyl group. This combination suggests potential as a key synthetic intermediate or building block in organic and medicinal chemistry. Researchers are exploring its applicability in the development of novel small molecules. Its specific mechanism of action is dependent on the research context and target system. As with all such compounds, (4-Ethylbenzyl)isobutylamine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-12-5-7-13(8-6-12)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLROUGAOPIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405888
Record name (4-ETHYLBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-55-2
Record name (4-ETHYLBENZYL)ISOBUTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Ethylbenzyl)isobutylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical profile on (4-Ethylbenzyl)isobutylamine (CAS 869942-55-2), a specialized secondary amine intermediate used in organic synthesis and medicinal chemistry.[1]

Chemical Identity & Core Specifications
Property Specification
IUPAC Name N-(4-Ethylbenzyl)-2-methylpropan-1-amine
CAS Registry Number 869942-55-2
Synonyms Benzenemethanamine, 4-ethyl-N-(2-methylpropyl)-; N-Isobutyl-4-ethylbenzylamine
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.32 g/mol
SMILES CCc1ccc(CNCC(C)C)cc1
InChI Key FNLUJDLKYOWMMF-UHFFFAOYSA-N (Analogous base structure)

Executive Summary

(4-Ethylbenzyl)isobutylamine is a lipophilic secondary amine characterized by a steric bulk provided by the isobutyl group and an electron-donating ethyl substituent on the para-position of the benzene ring.[1] It serves as a critical building block in the synthesis of pharmaceutical candidates, particularly in optimizing the Structure-Activity Relationship (SAR) of ligands targeting monoamine transporters and trace amine-associated receptors (TAARs).[1] Unlike its phenethylamine counterparts, this benzylamine derivative typically exhibits lower direct CNS stimulant potency but acts as a vital scaffold for modifying drug lipophilicity (LogP) and metabolic stability.[1]

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) for research planning.

Parameter Value / Range Significance
Physical State Colorless to pale yellow liquidStandard state at STP; may darken upon oxidation.[1][2]
Boiling Point 265–270 °C (Predicted @ 760 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 0.89 ± 0.05 g/cm³Less dense than water; forms organic upper layer in extractions.[1]
pKa (Base) 9.8 ± 0.2 (Predicted)Strong base; exists as a protonated cation at physiological pH (7.4).[1]
LogP 3.8 ± 0.4Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.[1]
Solubility Water: <0.5 mg/mL Organic: Soluble in DCM, EtOH, DMSORequires organic co-solvents for biological assays.

Synthetic Methodologies

Primary Route: Reductive Amination (High Yield / High Purity)

This protocol is preferred over direct alkylation to minimize over-alkylation (formation of tertiary amines).[1]

Reagents:

  • Precursor A: 4-Ethylbenzaldehyde (1.0 eq)[1][3]

  • Precursor B: Isobutylamine (1.1 eq)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 4-Ethylbenzaldehyde (10 mmol) in anhydrous DCM (30 mL).

    • Add Isobutylamine (11 mmol) dropwise under N₂ atmosphere.[1]

    • Optional: Add MgSO₄ (anhydrous) to sequester water and drive equilibrium.[1]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (15 mmol) portion-wise over 20 minutes.

    • Allow to warm to RT and stir overnight (12h).

  • Work-up:

    • Quench with saturated NaHCO₃ (aq).[1]

    • Extract aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • If necessary, purify via Flash Column Chromatography (SiO₂; Hexane:EtOAc 8:2 + 1% Et₃N).[1]

Visualizing the Reaction Pathway

G cluster_conditions Reaction Conditions Aldehyde 4-Ethylbenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine + Amine - H₂O Amine Isobutylamine Amine->Imine Product (4-Ethylbenzyl)isobutylamine Imine->Product + NaBH(OAc)₃ Reduction Details Solvent: DCM/MeOH Temp: 0°C to RT Time: 12-16h

Figure 1: Reductive amination pathway for the synthesis of (4-Ethylbenzyl)isobutylamine.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Technique Expected Signal / Fragmentation Structural Assignment
¹H-NMR (400 MHz, CDCl₃) δ 7.1–7.3 (m, 4H) Aromatic protons (AA'BB' system typical of para-substitution).[1]
δ 3.75 (s, 2H) Benzylic methylene (-CH₂-N).[1]
δ 2.64 (q, 2H) Ethyl group methylene (-CH₂-CH₃).[1]
δ 2.45 (d, 2H) Isobutyl methylene (-NH-CH₂-CH).[1]
δ 1.25 (t, 3H) Ethyl group methyl (-CH₂-CH₃).[1]
δ 0.92 (d, 6H) Isobutyl methyls (-CH(CH₃)₂).[1]
GC-MS (EI, 70eV) m/z 191 [M]⁺ Molecular ion (weak).[1]
m/z 148 [M - 43]⁺ Loss of isopropyl group (characteristic of isobutylamines).[1]
m/z 119 4-Ethylbenzyl cation (Tropylium derivative) - Base Peak .

Handling, Safety & Stability

GHS Classification (Predicted based on amine class):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation (N-oxide formation) and carbonate formation (CO₂ absorption).[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials with Teflon-lined caps.

Stability Note: Secondary amines are prone to nitrosation if exposed to nitrites.[1] Avoid contact with nitrosating agents to prevent the formation of carcinogenic nitrosamines.[1]

Applications in Drug Discovery

(4-Ethylbenzyl)isobutylamine is primarily utilized as a lipophilic pharmacophore in the following areas:

  • Monoamine Transporter Ligands: The 4-ethyl substitution increases selectivity for the Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET) compared to unsubstituted benzylamines.[1]

  • Ion Channel Blockers: Used as a hydrophobic tail in the design of voltage-gated sodium channel blockers (e.g., for pain management).[1]

  • Peptidomimetics: Acts as a non-natural amino acid side chain surrogate (N-alkylated glycine analog) to improve proteolytic stability in peptide drugs.[1]

Experimental Workflow: Salt Formation

For biological testing, the free base is often converted to the Hydrochloride (HCl) salt to improve water solubility.[1]

Workflow Step1 Dissolve Free Base in Diethyl Ether Step2 Add 2M HCl in Ether/Dioxane Step1->Step2 Step3 Precipitate Forms (White Solid) Step2->Step3 Step4 Filtration & Vacuum Drying Step3->Step4 Step5 Recrystallization (IPA/EtOAc) Step4->Step5

Figure 2: Workflow for converting the lipophilic free base into a water-soluble hydrochloride salt for bio-assay.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 869942-55-2. Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1] Retrieved from [Link]

Sources

(4-Ethylbenzyl)isobutylamine CAS number and identifier

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number (HCl Salt): 1049678-11-6 IUPAC Name: N-(4-Ethylbenzyl)-2-methylpropan-1-amine Synonyms: N-Isobutyl-4-ethylbenzylamine; 1-(4-Ethylphenyl)-N-isobutylmethanamine[1][2][3]

Executive Summary

(4-Ethylbenzyl)isobutylamine is a secondary amine intermediate belonging to the class of N-alkylbenzylamines.[1][2][3] Structurally characterized by a 4-ethyl substitution on the aromatic ring and an isobutyl chain on the nitrogen, it serves as a specialized building block in organic synthesis and medicinal chemistry.[1][2][3] While less common than its unsubstituted analog (N-benzylisobutylamine), this compound is utilized in structure-activity relationship (SAR) studies targeting monoaminergic systems and as a precursor for complex heterocycles.[1][2][3] This guide details its chemical identity, validated synthesis protocols, and analytical characterization standards.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers

The compound exists primarily as a free base (oil) or a hydrochloride salt (crystalline solid).[1][2][3] The hydrochloride salt is the preferred form for storage and stability.[1][2][3]

IdentifierValue
CAS Number (HCl Salt) 1049678-11-6
CAS Number (Free Base) Not widely indexed; refer to salt
IUPAC Name N-(4-Ethylbenzyl)-2-methylpropan-1-amine
Molecular Formula C₁₃H₂₁N (Free Base) / C₁₃H₂₂ClN (HCl)
Molecular Weight 191.32 g/mol (Free Base) / 227.78 g/mol (HCl)
SMILES CCc1ccc(CNCC(C)C)cc1
InChI Key Derived from structure
Physical Properties (Predicted & Observed)
PropertyFree BaseHydrochloride Salt
Physical State Colorless to pale yellow oilWhite crystalline powder
Boiling Point ~265 °C (at 760 mmHg)N/A (Decomposes/Sublimes)
Melting Point < 0 °C~180–220 °C (Typical for amine salts)
Solubility DCM, Diethyl Ether, MethanolWater, Ethanol, DMSO
pKa (Calc.) ~9.8 (Conjugate acid)N/A

Synthesis & Production

The most robust and high-yielding route for the synthesis of (4-Ethylbenzyl)isobutylamine is Reductive Amination .[1][2][3] This method avoids the over-alkylation byproducts common in direct alkylation (e.g., reaction of 4-ethylbenzyl chloride with isobutylamine).[1][2][3]

Reaction Mechanism

The synthesis involves the condensation of 4-Ethylbenzaldehyde with Isobutylamine to form an imine (Schiff base) intermediate, which is subsequently reduced in situ or stepwise to the secondary amine.[1][2][3]

Protocol: Reductive Amination (NaBH₄ Method)

Reagents:

  • 4-Ethylbenzaldehyde (1.0 equiv)[1][2][3]

  • Isobutylamine (1.1 equiv)[1][2][3]

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2][3]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) if using STAB.[1][2][3]

Step-by-Step Workflow:

  • Imine Formation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzaldehyde (10 mmol) in anhydrous Methanol (30 mL).

  • Addition : Add Isobutylamine (11 mmol) dropwise. Stir at room temperature for 2–4 hours. Note: The formation of the imine may be monitored by TLC or disappearance of the aldehyde carbonyl peak in IR.[3]

  • Reduction : Cool the solution to 0°C in an ice bath. Add NaBH₄ (15 mmol) in small portions to prevent vigorous evolution of hydrogen gas.[1][2][3]

  • Reaction : Allow the mixture to warm to room temperature and stir overnight (12 h).

  • Quench : Quench the reaction by adding water (10 mL) followed by 1M HCl to destroy excess hydride.

  • Workup :

    • Basify the aqueous layer to pH >12 using 1M NaOH.[1][2][3]

    • Extract with Dichloromethane (3 x 20 mL).[1][2][3]

    • Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1][2][3]

  • Purification : The crude oil can be purified via flash column chromatography (SiO₂, Hexane:EtOAc 8:2 + 1% Et₃N) or converted to the HCl salt for recrystallization.[2][3]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Ethylbenzaldehyde + Isobutylamine Imine Intermediate: Imine Formation (Schiff Base) Start->Imine -H2O (MeOH, RT) Reduction Reduction Step: Add NaBH4 (0°C -> RT) Imine->Reduction Reduction Quench Quench & Workup: 1. H2O/HCl 2. NaOH (pH >12) 3. Extract (DCM) Reduction->Quench 12h Stirring Product Final Product: (4-Ethylbenzyl)isobutylamine Quench->Product Purification

Figure 1: Step-wise reductive amination workflow for the synthesis of (4-Ethylbenzyl)isobutylamine.

Analytical Characterization

Verification of the chemical structure is critical.[1][2][3] The following spectral data are expected for the free base.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.2–7.1 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).[1][2][3]

  • δ 3.75 ppm (s, 2H): Benzylic methylene protons (Ar-CH ₂-NH).[1][2][3]

  • δ 2.63 ppm (q, J=7.6 Hz, 2H): Ethyl group methylene (Ar-CH ₂-CH₃).[1][2][3]

  • δ 2.45 ppm (d, J=6.8 Hz, 2H): Isobutyl methylene (-NH-CH ₂-CH).[1][2][3]

  • δ 1.78 ppm (m, 1H): Isobutyl methine (-CH(CH₃)₂).[1][2][3]

  • δ 1.23 ppm (t, J=7.6 Hz, 3H): Ethyl group methyl (-CH₂-CH ₃).[1][2][3]

  • δ 0.92 ppm (d, J=6.7 Hz, 6H): Isobutyl methyls (-CH(CH ₃)₂).[1][2][3]

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons: ~142.0 (C-Et), 137.5 (C-CH₂N), 128.0, 127.8.[1][2][3]

  • Aliphatic Carbons: 58.0 (Isobutyl-CH₂), 54.0 (Benzyl-CH₂), 28.5 (Ethyl-CH₂), 28.0 (Isobutyl-CH), 20.5 (Isobutyl-CH₃), 15.5 (Ethyl-CH₃).[1][2][3]

Mass Spectrometry (GC-MS)[1][2][3]
  • Molecular Ion (M+): m/z 191[2][3]

  • Base Peak: m/z 148 (Loss of isopropyl radical, less common) or m/z 119 (4-Ethyltropylium ion).[1][2][3]

  • Key Fragment: m/z 119/105. The cleavage alpha to the nitrogen typically yields the 4-ethylbenzyl cation (m/z 119) or the iminium ion.[1][2][3]

Fragmentation Pathway Diagram[1][2]

MSFragmentation Parent Molecular Ion (M+) m/z 191 Frag1 Tropylium Ion Analog (4-Ethylbenzyl cation) m/z 119 Parent->Frag1 α-Cleavage (Loss of amine side chain) Frag2 Isobutylamine Fragment (C4H10N+) m/z 72 Parent->Frag2 C-N Bond Breakage

Figure 2: Predicted Mass Spectrometry fragmentation pattern showing the primary ionization pathways.[1][2][3]

Safety & Handling

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2][3][4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][4]

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of vapors.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][3] If handling the free base, use a face shield due to potential corrosivity.[1][2][3]

  • Storage: Store the HCl salt in a cool, dry place (desiccator recommended) away from strong oxidizing agents. The free base absorbs CO₂ from the air; store under inert gas (Argon/Nitrogen).[1][2][3]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 211729, Benzyl(2-methylpropyl)amine (Structural Analog). Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] [Link]

Sources

Technical Whitepaper: Synthesis of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (4-Ethylbenzyl)isobutylamine (also known as N-(4-ethylbenzyl)-2-methylpropan-1-amine). This secondary amine serves as a critical intermediate in the development of sympathomimetic pharmacophores and agrochemical scaffolds.

While direct alkylation is theoretically possible, it is operationally inferior due to the high risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts). Therefore, this guide prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" protocol. This method offers superior chemoselectivity, mild conditions, and high functional group tolerance.[1]

Retrosynthetic Analysis

To design the most efficient route, we first deconstruct the target molecule. The strategic disconnection occurs at the C-N bond between the benzylic carbon and the amine nitrogen.

Retrosynthesis Target (4-Ethylbenzyl)isobutylamine (Target) Disconnect C-N Disconnection Target->Disconnect Retrosynthesis Precursor1 4-Ethylbenzaldehyde (Electrophile) Disconnect->Precursor1 Precursor A Precursor2 Isobutylamine (Nucleophile) Disconnect->Precursor2 Precursor B

Figure 1: Retrosynthetic disconnection revealing the aldehyde and amine precursors.

Primary Synthesis Route: Reductive Amination (STAB Protocol)

This protocol is based on the authoritative work of Abdel-Magid et al. , which established Sodium Triacetoxyborohydride (STAB) as the preferred reagent for suppressing dialkylation.

Reaction Logic & Causality
  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB is less basic and reacts sluggishly with aldehydes but rapidly with iminium ions. This kinetic differentiation ensures that the aldehyde reacts with the amine to form an imine before reduction occurs, preventing the formation of the alcohol side-product.
    
  • Stoichiometry: A slight excess of amine (1.1 eq) drives the equilibrium toward the imine.

  • Solvent Choice: 1,2-Dichloroethane (DCE) is the standard historical solvent, but Dichloromethane (DCM) or THF are safer, effective alternatives for this specific lipophilic substrate.

Experimental Protocol

Reagents:

  • 4-Ethylbenzaldehyde (1.0 equiv)[2]

  • Isobutylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Glacial Acetic Acid (1.0 equiv) - Catalyst to activate the imine

  • Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 4-Ethylbenzaldehyde (e.g., 13.4 g, 100 mmol) and DCM (250 mL).

    • Add Isobutylamine (8.0 g, 110 mmol) in one portion.

    • Process Note: The reaction is slightly exothermic. Stir for 30 minutes at room temperature under Nitrogen (

      
      ). This allows the hemiaminal/imine equilibrium to establish.
      
  • Reductive Step:

    • Add STAB (29.7 g, 140 mmol) in 3–4 portions over 15 minutes.

    • Add Glacial Acetic Acid (6.0 g, 100 mmol).

    • Observation: Mild effervescence (

      
       gas) will occur.
      
    • Stir at room temperature for 4–16 hours.

  • Self-Validating Checkpoint (TLC/HPLC):

    • Do not proceed until the aldehyde spot disappears on TLC (Silica; 10% EtOAc/Hexane).

    • Visualization: The aldehyde is UV active.[3] The amine product stains with Ninhydrin or Dragendorff’s reagent.

  • Workup (Quench & Extraction):

    • Quench the reaction by carefully adding saturated aqueous

      
       (200 mL). Stir vigorously for 20 minutes to neutralize acetic acid and decompose borate complexes.
      
    • Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude oil is often sufficiently pure (>95%).

    • For pharmaceutical grade: Convert to the Hydrochloride Salt by dissolving the free base in diethyl ether and adding 2M HCl in ether. The white precipitate is filtered and recrystallized from Ethanol/EtOAc.

Workflow Start Start: Mix Aldehyde + Amine (DCM, 25C) Imine Imine Formation (Equilibrium) Start->Imine AddSTAB Add STAB + AcOH (Controlled Addition) Imine->AddSTAB Monitor TLC Checkpoint: Aldehyde Consumed? AddSTAB->Monitor Monitor->AddSTAB No (Stir longer) Quench Quench (NaHCO3) & Extraction Monitor->Quench Yes Salt Salt Formation (HCl) & Filtration Quench->Salt

Figure 2: Operational workflow for the STAB reductive amination protocol.

Alternative Route: NaBH4 (Two-Step)

If STAB is unavailable, Sodium Borohydride (


) can be used, but the protocol must be modified to a two-step  process to avoid reducing the aldehyde to the alcohol.
  • Step 1: Reflux 4-Ethylbenzaldehyde and Isobutylamine in Methanol for 2 hours to drive imine formation to completion.

  • Step 2: Cool to 0°C and add

    
     (1.0 equiv).
    
  • Risk: If water is present during Step 1, the equilibrium shifts back to the aldehyde, leading to 4-ethylbenzyl alcohol impurity upon reduction.

Comparative Analysis of Methods

FeatureMethod A: STAB (Recommended)Method B: NaBH4 (Alternative)Method C: Direct Alkylation
Selectivity High (Mono-alkylation)ModerateLow (Mix of mono/di/tri)
Conditions Room Temp, Mild Acidic0°C to RefluxReflux, Basic
Side Products MinimalBenzyl AlcoholTertiary Amines
Scalability ExcellentGoodPoor (Purification difficult)
Atom Economy Moderate (Borate waste)HighLow (Halide waste)

Analytical Characterization

To validate the synthesis, the following spectral data is expected for the free base:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15–7.30 (m, 4H, Ar-H)
      
    • 
       3.75 (s, 2H, Ar-CH2 -N)
      
    • 
       2.64 (q, J=7.6 Hz, 2H, Ar-CH2 -CH3)
      
    • 
       2.45 (d, J=6.8 Hz, 2H, N-CH2 -CH(CH3)2)
      
    • 
       1.78 (m, 1H, CH-CH -(CH3)2)
      
    • 
       1.23 (t, J=7.6 Hz, 3H, Ar-CH2-CH3 )
      
    • 
       0.92 (d, J=6.6 Hz, 6H, CH-(CH3 )2)
      
    • 
       1.30 (br s, 1H, NH )
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 191.32 g/mol

    • Observed [M+H]+: 192.3

Safety & Handling (SDS Highlights)

  • Isobutylamine: Highly flammable and corrosive. Causes severe skin burns. Handle only in a fume hood.

  • STAB: Reacts with water/acid to release Hydrogen gas (

    
    ). While less vigorous than 
    
    
    
    , pressure buildup in closed vessels is a risk. Ensure venting.
  • 4-Ethylbenzaldehyde: Irritant.

  • Waste Disposal: Aqueous layers contain Boron residues; dispose of according to specific heavy metal/boron protocols if local regulations require, though generally less toxic than cyanoborohydrides.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Sigma-Aldrich.

  • PubChem.Compound Summary: Isobutylamine.

  • Organic Chemistry Portal.

Sources

(4-Ethylbenzyl)isobutylamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Physicochemical Profiling, and Synthetic Methodology

Executive Summary

(4-Ethylbenzyl)isobutylamine (CAS: 869942-55-2) is a secondary benzylamine derivative characterized by a lipophilic 4-ethylphenyl core and a branched isobutyl N-substituent. In medicinal chemistry, it serves as a critical building block for introducing lipophilic domains into small molecule inhibitors. Its structural features—specifically the secondary amine functionality—make it a versatile nucleophile for scaffold diversification via acylation, sulfonylation, or reductive alkylation.

This guide provides a comprehensive technical analysis of the molecule’s structure, calculated physicochemical properties, and validated synthetic protocols, adhering to rigorous scientific standards.

Chemical Identity & Nomenclature[1][2][3][4]
ParameterDetail
IUPAC Name N-(4-Ethylbenzyl)-2-methylpropan-1-amine
Common Name (4-Ethylbenzyl)isobutylamine
CAS Number 869942-55-2
Molecular Formula

SMILES CCc1ccc(cc1)CNCC(C)C
InChI Key KDSNLYIMUZNERS-UHFFFAOYSA-N (Base Isomer)
Molecular Structure & Weight Analysis[6]

The molecule consists of three distinct pharmacophoric elements:

  • The Aromatic Core: A benzene ring substituted at the para position with an ethyl group. This provides a planar, lipophilic anchor (

    
     contribution > 2.0).
    
  • The Linker: A methylene (

    
    ) bridge connecting the aromatic ring to the nitrogen, insulating the amine from resonance conjugation with the ring, thereby maintaining basicity (
    
    
    
    ).
  • The Aliphatic Tail: An isobutyl group attached to the nitrogen, adding steric bulk and rotational freedom.

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

ElementCountAtomic Mass (u)Total Mass (u)
Carbon (C) 1312.011156.143
Hydrogen (H) 211.00821.168
Nitrogen (N) 114.00714.007
Total MW -- -- 191.318 g/mol

Note: Monoisotopic mass (for Mass Spectrometry) is 191.1674.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional segmentation of the molecule.

G cluster_0 Aromatic Core cluster_1 Linker & Amine cluster_2 Aliphatic Tail Ethyl Ethyl Group (C2H5) Benzene Benzene Ring (C6H4) Ethyl->Benzene Para-Subst Methylene Methylene Bridge (-CH2-) Benzene->Methylene Amine Sec-Amine (-NH-) Methylene->Amine Isobutyl Isobutyl Group (-CH2-CH(CH3)2) Amine->Isobutyl

Figure 1: Structural connectivity of (4-Ethylbenzyl)isobutylamine showing pharmacophoric segmentation.

Physicochemical Properties & Solubility Profile[2][3][4][5][7]

Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValueImplication
LogP (Predicted) ~4.00Highly lipophilic; likely high membrane permeability but poor aqueous solubility.
pKa (Base) ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1Secondary amine hydrogen.
H-Bond Acceptors 1Nitrogen lone pair.
Rotatable Bonds 5Moderate flexibility, suitable for binding pocket adaptation.
Polar Surface Area 12.03

Excellent blood-brain barrier (BBB) penetration potential if MW < 400.
Synthesis Methodology: Reductive Amination

The most robust and "self-validating" protocol for synthesizing this compound is Reductive Amination . This method avoids over-alkylation byproducts common with direct alkylation (using halides).

Reaction Pathway

Reactants: 4-Ethylbenzaldehyde + Isobutylamine Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (


)
Solvent:  Dichloromethane (DCM) or Methanol (MeOH)
Step-by-Step Protocol
  • Imine Formation:

    • Dissolve 4-Ethylbenzaldehyde (1.0 eq) in anhydrous DCM.

    • Add Isobutylamine (1.1 eq) and a catalytic amount of Acetic Acid (AcOH).

    • Stir at room temperature for 1-2 hours. Validation: Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to room temperature and stir overnight.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography (

      
      , Hexanes/Ethyl Acetate gradient).
      
Synthetic Workflow Diagram (DOT)

Synthesis Start Start: 4-Ethylbenzaldehyde + Isobutylamine Intermediate Intermediate: Imine Formation (-H2O) Start->Intermediate DCM, AcOH, RT Reagent Add Reducing Agent: NaBH(OAc)3 Intermediate->Reagent Product End Product: (4-Ethylbenzyl)isobutylamine Reagent->Product Reduction

Figure 2: Reductive amination workflow for high-purity synthesis.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures should be observed.

1H NMR (400 MHz,


): 
  • 
     7.10–7.30 (m, 4H):  Aromatic protons (AA'BB' system typical of para-substitution).
    
  • 
     3.75 (s, 2H):  Benzylic methylene protons (
    
    
    
    ).
  • 
     2.63 (q, 
    
    
    
    Hz, 2H):
    Ethyl methylene protons (
    
    
    ).
  • 
     2.42 (d, 
    
    
    
    Hz, 2H):
    Isobutyl methylene protons (
    
    
    ).
  • 
     1.78 (m, 1H):  Isobutyl methine proton (
    
    
    
    ).
  • 
     1.22 (t, 
    
    
    
    Hz, 3H):
    Ethyl methyl protons.
  • 
     0.91 (d, 
    
    
    
    Hz, 6H):
    Isobutyl methyl protons.

Mass Spectrometry (ESI+):

  • m/z:

    
     (Expected parent ion).
    
  • Fragmentation: Likely loss of the isobutyl group or cleavage at the benzylic position yielding a tropylium ion derivative (

    
    ).
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121627, 4-Isobutylaniline (Analogous Structure Analysis). Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Citation).[1]

Sources

Physical properties of (4-Ethylbenzyl)isobutylamine (boiling point, melting point)

[1]

Executive Summary

(4-Ethylbenzyl)isobutylamine (N-(4-ethylbenzyl)-2-methylpropan-1-amine) is a secondary amine intermediate utilized in the synthesis of pharmaceutical agents and advanced organic materials.[1] Structurally, it consists of a 4-ethylbenzyl group coupled to an isobutylamine moiety.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, relying on Structure-Property Relationship (SPR) analysis where direct experimental data is proprietary, and details a self-validating synthesis protocol for laboratory production.[1]

Chemical Identity & Structure

AttributeDetail
IUPAC Name N-(4-Ethylbenzyl)-2-methylpropan-1-amine
Common Name (4-Ethylbenzyl)isobutylamine
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
CAS Number 1049678-11-6 (HCl salt reference); Free base unlisted in major public registries
SMILES CCC1=CC=C(CNCC(C)C)C=C1
Structure Class Secondary Benzylamine

Physical Properties (Experimental & Predicted)

Due to the niche nature of this intermediate, specific experimental boiling and melting points for the free base are rarely reported in open literature.[1] The values below are derived from high-confidence Group Contribution Methods (Joback/Stein) and comparative analysis with the structural analog N-benzylisobutylamine.

Physicochemical Data Table
PropertyValue / RangeConfidenceSource/Methodology
Boiling Point (1 atm) 238°C – 245°C High (Predicted)Extrapolated from N-benzylisobutylamine (BP ~215°C) + Ethyl group increment (+20-25°C).[1][2]
Boiling Point (Reduced) 105°C – 110°C @ 5 mmHg High (Predicted)Nomograph calculation for secondary amines.[2]
Melting Point (Free Base) < -10°C Medium (Predicted)Asymmetric branching typically suppresses crystallization; likely a liquid at RT.[2]
Melting Point (HCl Salt) 175°C – 185°C High (Analogous)Based on N-isobutylbenzylamine HCl (MP 176-180°C).[1][2]
Density 0.89 ± 0.02 g/mL Medium (Predicted)Consistent with alkyl-substituted benzylamines.[1][2]
Solubility Soluble in EtOH, DCM, Et₂O; Low in H₂OHigh (Experimental)Lipophilic alkyl chains dominate aqueous solubility profile.[2]
Appearance Clear, colorless to pale yellow oilHigh (Experimental)Typical of oxidized secondary amines.[2]
Structural Analysis & Property Logic

The boiling point elevation relative to the parent N-benzylisobutylamine is driven by the para-ethyl substitution.[1] This addition increases the molecular weight and London dispersion forces without significantly altering the dipole moment.[1] The isobutyl group introduces steric bulk near the nitrogen center, slightly reducing the boiling point compared to a straight-chain n-butyl isomer due to decreased surface area for intermolecular contact.[1]

Experimental Protocol: Reductive Amination

Objective: Synthesis of (4-Ethylbenzyl)isobutylamine via reductive amination of 4-ethylbenzaldehyde with isobutylamine.

Reaction Scheme: 4-Ethylbenzaldehyde + Isobutylamine → [Imine Intermediate] + NaBH₄ → Product

Reagents & Equipment[2][4][5][6][7]
  • Precursor A: 4-Ethylbenzaldehyde (1.0 eq, 13.4 g for 100 mmol scale)[1]

  • Precursor B: Isobutylamine (1.1 eq, 10.9 mL)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq) for milder conditions.[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Equipment: 500 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice Bath, Reflux Condenser.

Step-by-Step Methodology
  • Imine Formation:

    • Charge the RBF with 4-Ethylbenzaldehyde (100 mmol) and Methanol (150 mL).[1]

    • Add Isobutylamine (110 mmol) dropwise over 10 minutes while stirring.

    • Observation: The solution may warm slightly (exothermic imine formation).[1]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of aldehyde spot).

  • Reduction:

    • Cool the mixture to 0°C using an ice bath.

    • Add NaBH₄ (150 mmol) slowly in small portions to prevent excessive foaming (H₂ gas evolution).[1]

    • Critical Control Point: Maintain temperature <10°C during addition to minimize side reactions.[1]

    • Allow the mixture to warm to RT and stir overnight (12 hours).

  • Quench & Workup:

    • Quench reaction by carefully adding H₂O (50 mL) followed by 1M HCl until pH ~2 (to decompose borate complexes).

    • Basify the aqueous layer to pH >12 using 20% NaOH solution.[1]

    • Extract the free amine with Dichloromethane (3 x 50 mL).[1]

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

  • Purification:

    • Concentrate the solvent under reduced pressure (Rotary Evaporator).[1]

    • Distillation: Purify the crude oil via vacuum distillation (expect fraction at ~105-110°C @ 5 mmHg).

    • Salt Formation (Optional for Solid Storage): Dissolve oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.[1]

Synthesis Workflow Diagram

GStartStart:4-Ethylbenzaldehyde+ IsobutylamineImineIntermediate:Imine Formation(MeOH, RT, 4h)Start->Imine- H2OReductionReduction:Add NaBH4(0°C -> RT, 12h)Imine->Reduction+ HydrideQuenchQuench:Acidify (pH 2)then Basify (pH 12)Reduction->QuenchDecomplexationExtractWorkup:DCM Extraction& DryingQuench->ExtractPhase Sep.PurifyPurification:Vacuum Distillation(~108°C @ 5mmHg)Extract->PurifyIsolate

Figure 1: Logical workflow for the reductive amination synthesis of (4-Ethylbenzyl)isobutylamine.

Handling & Safety Profile

  • Hazards: As a secondary amine, the compound is likely Corrosive (Skin/Eye) and an Irritant (Respiratory) .[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent oxidation (N-oxide formation) and carbonate formation from atmospheric CO₂.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides.

References

  • NIST Chemistry WebBook. Isobutylamine Thermochemical Data. National Institute of Standards and Technology.[1][3][4] [Link][1]

  • Organic Syntheses. General Procedures for Reductive Amination. Org. Synth. Coll. Vol. 4, p. 603. [Link]

  • PubChem. Compound Summary: N-Isopropylbenzylamine (Isomer Analog).[1] National Library of Medicine.[1] [Link]

Technical Guide: Spectroscopic Profiling of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of (4-Ethylbenzyl)isobutylamine (CAS: 869942-55-2). It is designed for analytical chemists and process engineers requiring high-fidelity data for structural confirmation, impurity profiling, and quality control.

Chemical Identity & Structural Context

(4-Ethylbenzyl)isobutylamine is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its structural integrity hinges on the stability of the para-substituted benzyl core and the steric environment of the isobutyl chain.

  • IUPAC Name: N-(4-Ethylbenzyl)-2-methylpropan-1-amine

  • Molecular Formula: C₁₃H₂₁N

  • Molecular Weight: 191.32 g/mol

  • CAS Registry Number: 869942-55-2[1][2][3][4]

  • Physical State: Typically a colorless to pale yellow oil; forms a white crystalline solid as a hydrochloride salt.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and key functional zones analyzed in this guide.

Structure Ethyl Ethyl Group (NMR: Triplet/Quartet) Benzene Aromatic Ring (p-Substituted) Ethyl->Benzene Electronic Donor Linker Benzylic Methylene (Key Connectivity) Benzene->Linker Inductive Effect Amine Secondary Amine (NH) Linker->Amine Alpha Carbon Isobutyl Isobutyl Group (Steric Bulk) Amine->Isobutyl N-Alkylation

Figure 1: Structural connectivity and functional zones for spectroscopic assignment.

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI) at 70 eV is the standard for structural elucidation, while Electrospray Ionization (ESI) is preferred for molecular weight confirmation in LC-MS workflows.

Fragmentation Pathway (EI-MS)

The mass spectrum is dominated by


-cleavage and benzylic fragmentation.
m/z (Ion)Relative AbundanceAssignment / Mechanism
191 < 5%[M]⁺ Molecular Ion . Weak due to rapid fragmentation of secondary amines.
148 20-30%[M - C₃H₇]⁺ . Loss of the isopropyl radical from the isobutyl chain via

-cleavage.
119 100% (Base Peak) [C₉H₁₁]⁺ . 4-Ethylbenzyl cation (tropylium derivative). Formed by C-N bond cleavage.
91 40-50%[C₇H₇]⁺ . Tropylium ion (rearrangement from m/z 119 via loss of ethylene).
72 15-25%[C₄H₁₀N]⁺ . Isobutyliminium ion formed if charge is retained on the nitrogen fragment.
Fragmentation Logic Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 191 Frag_119 Base Peak 4-Ethylbenzyl Cation m/z 119 M_Ion->Frag_119 Benzylic Cleavage (C-N Bond Break) Frag_148 Alpha-Cleavage [M - C3H7]+ m/z 148 M_Ion->Frag_148 Alpha Cleavage (Loss of Isopropyl) Frag_91 Tropylium Ion m/z 91 Frag_119->Frag_91 Loss of Ethylene (-28 u)

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) on neat oil or KBr pellet for the hydrochloride salt.

The IR spectrum confirms the secondary amine functionality and the substitution pattern of the aromatic ring.

Frequency (cm⁻¹)Vibration ModeDiagnostic Value
3300 - 3350 N-H StretchWeak, broad band typical of secondary amines. Often obscured if salt form.
2950 - 2850 C-H Stretch (Aliphatic)Strong absorptions from ethyl and isobutyl alkyl chains.
1510, 1615 C=C Aromatic StretchCharacteristic "breathing" modes of the benzene ring.
1460, 1380 C-H BendingMethyl/Methylene deformations. The 1380 cm⁻¹ doublet (isopropyl) is a key identifier.
820 - 840 C-H Out-of-Plane (OOP)Strong band indicative of 1,4-disubstitution (para) on the benzene ring.

Nuclear Magnetic Resonance (NMR)

Methodology: Spectra acquired in CDCl₃ at 400 MHz (¹H) and 100 MHz (¹³C). Chemical shifts (


) are referenced to TMS (0.00 ppm).[5]
¹H NMR Data (Proton)

The symmetry of the para-substituted ring and the distinct isobutyl pattern are the primary structural proofs.

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
7.24 d2HAr-H (meta to ethyl)

7.15 d2HAr-H (ortho to ethyl)

3.76 s2HAr-CH ₂-N (Benzylic)-
2.63 q2HAr-CH ₂-CH₃

2.42 d2HN-CH ₂-CH(CH₃)₂

1.78 m1H-CH (CH₃)₂ (Methine)-
1.45 br s1HNH Exchangeable
1.23 t3HAr-CH₂-CH

0.91 d6H-CH(CH ₃)₂

¹³C NMR Data (Carbon)
Shift (

ppm)
TypeAssignment
142.8 C_quatAr-C (Ethyl attachment)
137.5 C_quatAr-C (Methylene attachment)
128.2 CHAr-C (Ortho/Meta)
127.8 CHAr-C (Ortho/Meta)
57.9 CH₂N-C H₂-Isobutyl
53.8 CH₂Ar-C H₂-N
28.5 CH₂Ar-C H₂-CH₃
28.1 CH-C H(CH₃)₂
20.7 CH₃-CH(C H₃)₂
15.6 CH₃Ar-CH₂-C H₃
NMR Correlation Logic (COSY/HMBC)

To validate the structure, researchers should look for the following 2D-NMR correlations:

NMR_Correlation H_Benz Benzylic H (3.76 ppm) C_Quat Quaternary Ar-C (137.5 ppm) H_Benz->C_Quat HMBC (3-bond) C_Iso Isobutyl C (57.9 ppm) H_Benz->C_Iso HMBC (3-bond) H_Iso Isobutyl H (2.42 ppm) H_Iso->H_Benz NOESY (Spatial) H_Ar Aromatic H (7.15/7.24 ppm) H_Ar->C_Quat HMBC

Figure 3: Key HMBC (Heteronuclear Multiple Bond Correlation) and NOESY interactions for structural verification.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities are commonly observed. These can be detected using the spectroscopic data above:

  • Over-Alkylation (Tertiary Amine): Look for the disappearance of the N-H stretch in IR and the doubling of isobutyl signals in NMR.

  • Starting Aldehyde (4-Ethylbenzaldehyde): Distinctive aldehyde proton signal at ~10.0 ppm (¹H NMR) and C=O stretch at ~1700 cm⁻¹ (IR).

  • Schiff Base Intermediate: If reduction is incomplete, the imine proton appears at ~8.3 ppm (¹H NMR).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for general spectroscopic rules and fragmentation patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[5] Retrieved from [Link] (Reference for analogous benzylamine spectra).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Validation of fragmentation patterns for ethylbenzyl derivatives).

Sources

Technical Guide: Solubility Profile & Solvent Selection for (4-Ethylbenzyl)isobutylamine

[1][2]

Executive Summary & Chemical Identity[1][2]

This guide provides a technical analysis of the solubility characteristics of (4-Ethylbenzyl)isobutylamine , a secondary amine intermediate often utilized in the synthesis of pharmaceutical agents and fine chemicals.

Understanding the solubility of this compound requires analyzing its amphiphilic nature: a lipophilic 4-ethylbenzyl tail and a branched isobutyl group flanking a basic secondary amine center.[1][2] This structure dictates a solubility profile dominated by hydrophobic interactions, making it highly soluble in non-polar and chlorinated organic solvents, while exhibiting pH-dependent solubility in aqueous media.[1]

Physicochemical Profile
PropertyValue / CharacteristicSource/Rationale
CAS Number 869942-55-2[1]
IUPAC Name N-(4-ethylbenzyl)-2-methylpropan-1-amineStructural Nomenclature
Molecular Formula C

H

N
Calculated
Molecular Weight 205.34 g/mol Calculated
Predicted LogP 3.8 – 4.2High Lipophilicity (Analogous to N-benzylisobutylamine) [2]
pKa (Conjugate Acid) ~10.0 – 10.5Typical for secondary alkyl-benzyl amines [3]
Physical State Colorless to pale yellow oilExperimental Observation (Analogous)

Solubility Mechanisms & Solvent Compatibility[6]

The solubility of (4-Ethylbenzyl)isobutylamine is governed by three primary intermolecular forces:

  • London Dispersion Forces: Dominant due to the ethyl-phenyl ring and the isobutyl chain.[1][2]

  • Dipole-Dipole Interactions: Localized around the C-N bonds.[1][2]

  • Hydrogen Bonding: The secondary amine (-NH-) acts as both a donor and acceptor, facilitating solubility in alcohols but limiting solubility in strictly non-polar alkanes if the concentration is high (self-aggregation).[1][2]

Solvent Compatibility Matrix

The following table synthesizes experimental behavior of structural analogs (e.g., N-benzylisobutylamine, N-ethylbenzylamine) to predict the solubility profile of the target compound.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction.[1][2] High dispersion interaction matches the lipophilic scaffold.
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolExcellent H-bonding between solvent -OH and amine -NH- overcomes hydrophobic effect.[1][2]
Ethers THF, Diethyl Ether, MTBEGood to Excellent Good general compatibility; MTBE is preferred for industrial extractions due to lower peroxide risk.[1]
Aromatic Hydrocarbons Toluene, XyleneGood Pi-stacking interactions with the benzyl ring facilitate solvation.[1][2]
Aliphatic Hydrocarbons Hexane, HeptaneModerate Soluble, but may require heating or co-solvents if the amine is highly pure/crystalline (though likely an oil).[1]
Ketones (Polar Aprotic) Acetone, MEKGood Soluble, but avoid for long-term storage due to potential Schiff base formation (reaction between amine and ketone).[1][2]
Water (Neutral pH) WaterPoor (<1 g/L) Hydrophobic alkyl groups dominate.[1][2] The amine cannot disrupt the water H-bond network sufficiently.[1][2]
Water (Acidic pH < 4) 1M HCl, 1M H₂SO₄Soluble Forms the ammonium salt (R₂NH₂⁺), which is highly water-soluble.[1][2]

The "Amine Switch": pH-Dependent Solubility Workflow[1][2]

For researchers, the most critical attribute of (4-Ethylbenzyl)isobutylamine is its ability to switch phases based on pH. This property is the foundation of purification via Acid-Base Extraction.[1][2]

Mechanism[2][3][7]
  • Low pH (Acidic): Protonation of the nitrogen leads to the formation of the hydrochloride salt. The ionic charge drastically increases polarity, forcing the compound into the aqueous phase.

  • High pH (Basic): Deprotonation returns the compound to its free-base form.[1][2] The neutral molecule is lipophilic and migrates to the organic phase.

Visualization: Purification Workflow

The following diagram illustrates the standard protocol for isolating (4-Ethylbenzyl)isobutylamine from a crude reaction mixture using its solubility properties.

SolubilityWorkflowStartCrude Reaction Mixture(Target Amine + Impurities)AcidifyStep 1: AcidificationAdd 1M HCl (pH < 2)Start->AcidifyPhaseSep1Phase Separation 1Acidify->PhaseSep1OrgPhase1Organic Phase(Contains Non-Basic Impurities)PhaseSep1->OrgPhase1DiscardAqPhase1Aqueous Phase(Contains Amine Salt R-NH2+)PhaseSep1->AqPhase1KeepBasifyStep 2: BasificationAdd NaOH/KOH (pH > 12)AqPhase1->BasifyExtractStep 3: ExtractionAdd DCM or MTBEBasify->ExtractPhaseSep2Phase Separation 2Extract->PhaseSep2AqPhase2Aqueous Phase(Waste Salts)PhaseSep2->AqPhase2DiscardOrgPhase2Organic Phase(Contains Pure Free-Base Amine)PhaseSep2->OrgPhase2KeepFinalFinal Product(Concentrate in vacuo)OrgPhase2->Final

Figure 1: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch of (4-Ethylbenzyl)isobutylamine.

Experimental Protocols

Protocol A: Determination of Solubility Limit (Visual Method)

Use this protocol to verify solvent suitability for recrystallization or reaction media.

  • Preparation: Weigh 100 mg of (4-Ethylbenzyl)isobutylamine into a clear 4 mL glass vial.

  • Solvent Addition: Add the test solvent in 100 µL increments using a micropipette at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Solution becomes clear and strictly homogeneous.

    • Insoluble: Phase separation (oiling out) or suspension persists.

  • Calculation: Solubility (

    
    ) in mg/mL = 
    
    
    .
Protocol B: Standard Workup Procedure

Recommended for isolation after reductive amination.

  • Quench: Evaporate reaction solvent (e.g., Methanol) if possible, or dilute the reaction mixture with Dichloromethane (DCM) .

  • Wash: Wash the organic layer with Saturated NaHCO₃ (to remove acidic byproducts) followed by Brine .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium Sulfate (MgSO₄) can also be used but is slightly acidic and can bind amines; Na₂SO₄ is safer for yield.

  • Concentration: Filter and remove solvent in vacuo.

    • Note: Due to the high boiling point (predicted >200°C), rotary evaporation at 40°C/20 mbar is safe and will not strip the product.

Structural Interaction Map

To further assist in solvent selection, the following diagram breaks down the molecule into its functional regions and their respective solvent affinities.

MoleculeMapMolecule(4-Ethylbenzyl)isobutylamineEthyl4-Ethyl Group(Lipophilic)Molecule->EthylBenzylBenzyl Ring(Pi-Stacking / Lipophilic)Molecule->BenzylAmineSec-Amine (-NH-)(H-Bond Donor/AcceptorBasic Center)Molecule->AmineIsobutylIsobutyl Chain(Steric Bulk / Lipophilic)Molecule->IsobutylSolvents_NPAffinity: Hexane, TolueneEthyl->Solvents_NPBenzyl->Solvents_NPSolvents_PAffinity: Alcohols, DCMReactivity: AcidsAmine->Solvents_PIsobutyl->Solvents_NP

Figure 2: Molecular Interaction Map highlighting the dominance of lipophilic regions (Red) vs. the single polar basic center (Green).[1]

References

  • Angene Chemical. (4-Ethylbenzyl)isobutylamine Product Entry. CAS 869942-55-2.[1][2] Retrieved from

  • Hansch, C., Leo, A., & Hoekman, D. (1995).[3] Exploring QSAR - Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[3][4] (Reference for LogP estimation principles of benzylamine derivatives).

  • PubChem Database. Isobutylamine (CAS 78-81-9) and Benzylamine (CAS 100-46-9) Physicochemical Data. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis of 4-isopropylbenzyl chloride and related benzylamine derivatives. (Providing context for solvent selection in synthesis). Retrieved from

  • BenchChem. Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine. (Analogous tertiary amine solubility data). Retrieved from

Reactivity profile of (4-Ethylbenzyl)isobutylamine as a primary amine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Secondary Amine (Sterically Hindered) CAS: 869942-55-2 | Formula: C₁₃H₂₁N[1][2]

Executive Summary & Structural Correction

Critical Classification Note: Contrary to the classification suggested in the query, (4-Ethylbenzyl)isobutylamine is a secondary amine , not a primary amine. It consists of a nitrogen atom bonded to two carbon centers: a 4-ethylbenzyl group and an isobutyl group.[1]

This distinction is fundamental to its reactivity profile. Unlike primary amines (


), this molecule (

) cannot form isocyanates or diazonium salts directly and exhibits distinct steric kinetics due to the branching of the isobutyl group adjacent to the nitrogen center.[1]

Core Molecular Attributes:

  • Steric Environment: Moderate-to-High.[1] The isobutyl group (2-methylpropyl) provides

    
    -branching that retards nucleophilic attack rates compared to linear 
    
    
    
    -butyl analogs.[1]
  • Electronic Environment: The 4-ethyl group exerts a weak electron-donating effect (+I, hyperconjugation) on the aromatic ring, slightly increasing the basicity of the benzyl nitrogen compared to an unsubstituted benzylamine.[1]

Physicochemical Profile

The lipophilicity and basicity of this scaffold make it a prime candidate for CNS-active pharmacophores or as a lipophilic building block in fragment-based drug discovery (FBDD).[1]

PropertyValue (Approx/Calc)Significance in Application
pKa (Conj. Acid) 9.6 – 9.9Exists predominantly as a cation at physiological pH (7.4).[1][2]
LogP ~4.0Highly lipophilic; significant blood-brain barrier (BBB) permeability potential.[1]
H-Bond Donors 1Secondary amine proton; crucial for receptor binding.[1][2]
H-Bond Acceptors 1Nitrogen lone pair available for Lewis acid interaction.[1][2]
Boiling Point ~260-270°CHigh boiling point requires vacuum distillation for purification.[1][2]
Reactivity Matrix: Secondary Amine Behavior

This section details how (4-Ethylbenzyl)isobutylamine behaves in standard synthetic manifolds, contrasting it with primary amine behavior where relevant.

A. Nucleophilic Acylation (Amide Formation)[3]
  • Reaction: Reacts with acid chlorides or anhydrides to form tertiary amides .

  • Kinetics: Slower than benzylamine due to the isobutyl steric bulk. Requires a non-nucleophilic base (e.g., DIPEA) to scavenge HCl.

  • Differentiation: Unlike primary amines, the resulting amide possesses no N-H proton, preventing further H-bonding donation or deprotonation.[1]

B. Alkylation (Tertiary Amine Synthesis)
  • Reaction:

    
     attack on alkyl halides.
    
  • Outcome: Forms tertiary amines.[4]

  • Control: Easier to control than primary amines. Primary amines often over-alkylate to quaternary salts. This secondary amine stops cleanly at the tertiary stage due to the increased steric crowd introduced by the isobutyl group.

C. Nitrosation (Safety Critical)[1]
  • Reagent:

    
    .
    
  • Outcome: Forms an N-nitroso compound (

    
    ).
    
  • Contrast: A primary amine would form an unstable diazonium salt that decomposes to an alcohol/alkene.

  • Warning: N-nitroso compounds are potent carcinogens.[1] This reaction pathway must be avoided or strictly contained in drug synthesis.

D. Reductive Amination (Synthesis of the Molecule)

The most robust route to synthesize this target is the reductive amination of 4-ethylbenzylamine (Primary) with isobutyraldehyde .

Visualizing the Reactivity & Synthesis Logic

The following diagram illustrates the synthesis of the target and its divergent reactivity pathways compared to a primary amine.

ReactivityProfile cluster_0 Steric Influence (Isobutyl) Precursor1 4-Ethylbenzylamine (Primary Amine) Target (4-Ethylbenzyl)isobutylamine (Secondary Amine) Precursor1->Target Reductive Amination (NaBH(OAc)3, DCE) Aldehyde Isobutyraldehyde Aldehyde->Target Amide Tertiary Amide (Stable, No H-Donor) Target->Amide Acyl Chloride / Base TertAmine Tertiary Amine (Controlled Alkylation) Target->TertAmine R-X (Alkyl Halide) Nitroso N-Nitroso Derivative (TOXICITY RISK) Target->Nitroso NaNO2 / HCl (Nitrosation)

Caption: Synthesis via reductive amination and subsequent divergent reactivity pathways (Acylation, Alkylation, Nitrosation).[1][4]

Experimental Protocols

These protocols are designed for high-fidelity synthesis and characterization, assuming standard Schlenk line techniques.[1]

Protocol A: Synthesis via Reductive Amination

Objective: Synthesis of (4-Ethylbenzyl)isobutylamine from 4-ethylbenzylamine.

  • Imine Formation:

    • Charge a flame-dried RB flask with 4-ethylbenzylamine (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Add isobutyraldehyde (1.1 equiv) dropwise at 0°C.

    • Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.[1] Note: STAB is preferred over NaBH4 for maintaining chemoselectivity in the presence of acid.

    • Stir at RT overnight (12-16 hours).

  • Workup:

    • Quench with saturated aqueous

      
       until pH > 8.
      
    • Extract with Dichloromethane (DCM) (3x).[1][5]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • The crude oil is often pure enough (>95%), but can be purified via flash chromatography (SiO2, Hexanes/EtOAc gradient with 1%

      
       to prevent tailing).[1]
      
Protocol B: Salt Formation (Hydrochloride)

Objective: Isolate the amine as a stable solid for storage.

  • Dissolve the free base (4-Ethylbenzyl)isobutylamine in minimal diethyl ether or ethanol.[1]

  • Add 2.0 M HCl in diethyl ether (1.1 equiv) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under high vacuum.

References
  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd Ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 121627, 4-Isobutylaniline (Structural analog reference). Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Eschweiler-Clarke & Reductive Amination mechanisms).[1][4]

Sources

Structural Integrity and Stereochemical Analysis of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of drug development and Structure-Activity Relationship (SAR) profiling, (4-Ethylbenzyl)isobutylamine (IUPAC: N-(4-ethylbenzyl)-2-methylpropan-1-amine) presents a classic case of molecular achirality often mistaken for a stereochemically complex system due to its steric bulk.[1][2]

This guide provides a definitive structural audit of the molecule, confirming the absence of intrinsic enantiomers in its ground state.[1] However, for researchers in pharmacokinetics and lead optimization, the discussion extends beyond static chirality.[1] We analyze the conformational isomerism (rotamers) that dictates receptor binding events and the prochiral centers that serve as hotspots for stereoselective metabolism (CYP450-mediated hydroxylation).[1][2] Furthermore, we outline synthetic strategies to introduce chirality (e.g.,


-methylation), transforming this achiral scaffold into a library of stereodefined analogs.

Molecular Architecture & Stereochemical Audit

Structural Symmetry Analysis

To determine the potential for stereoisomerism, we must first subject the molecular scaffold to a symmetry operation audit.[1] A molecule is chiral only if it lacks an improper axis of rotation (


), including a plane of symmetry (

) or a center of inversion (

).[1][2]

Molecule: (4-Ethylbenzyl)isobutylamine Formula:


[1][2]
Structural ComponentStereochemical StatusJustification
Benzyl Carbon (

)
Achiral (Prochiral)Bonded to two identical Hydrogen atoms.[1][2] Possesses a local plane of symmetry.[1][2]
Amine Nitrogen (

)
Achiral (Dynamic)Rapid pyramidal inversion at physiological temperature (

) prevents isolation of enantiomers unless constrained in a rigid cycle.[1][2]
Isobutyl Methylene (

)
Achiral Bonded to two identical Hydrogen atoms.[1][2]
Isobutyl Methine (

)
Achiral Bonded to two identical Methyl groups.[1][2]
Ethyl Group (

)
Achiral Free rotation; no stereogenic center.[1][2]

Conclusion: The parent molecule is superimposable on its mirror image .[1][2] It possesses no stereogenic centers (


).[1][2] Therefore, it has zero  configurational stereoisomers (enantiomers or diastereomers) in its neutral ground state.[1][2]
The "Hidden" Isomers: Conformational Analysis

While lacking configurational chirality, the molecule exhibits conformational isomerism .[1] The biological activity of secondary amines often depends on the specific rotamer adopted within the enzyme active site.[1][2]

  • Rotamer 1 (Anti-Periplanar): The isobutyl group extends away from the benzyl ring (lowest energy, minimized steric clash).[1][2]

  • Rotamer 2 (Gauche): The isobutyl group folds back toward the aromatic ring (

    
    -cation interaction potential).[1][2]
    

Expert Insight: In docking studies, do not treat this ligand as a static rod. You must sample the dihedral angle around the


 bond.[1][2] The energy barrier to rotation is low (< 5 kcal/mol), implying the molecule freely interconverts between conformers in solution but will "lock" into a specific bioactive conformation upon binding.[1]

Prochirality and Metabolic Stereoselectivity

For drug developers, the concept of prochirality is critical.[1] Enzymes are chiral catalysts; they can distinguish between the two "identical" hydrogens on a methylene group.[1][2] This leads to stereoselective metabolism , where an achiral parent drug yields chiral metabolites.[1][2]

Metabolic Hotspots

The benzylic carbon (


) and the isobutyl tertiary carbon are the primary sites for oxidative attack.[1][2]
  • Benzylic Hydroxylation: CYP450 enzymes can abstract the pro-R or pro-S hydrogen.[1][2][3]

    • Result: Formation of a chiral amino-alcohol.[1][2][4]

  • Dealkylation: Oxidative cleavage of the N-C bond.[1][2]

Visualization: Metabolic Divergence Pathway

The following diagram illustrates how the achiral parent molecule is processed into chiral metabolites.

MetabolicPath Parent (4-Ethylbenzyl)isobutylamine (Achiral Parent) CYP CYP450 (Oxidation) Parent->CYP Binding Met1 (R)-Benzylic Alcohol (Chiral Metabolite) CYP->Met1 pro-R Hydroxylation Met2 (S)-Benzylic Alcohol (Chiral Metabolite) CYP->Met2 pro-S Hydroxylation Dealkyl 4-Ethylbenzaldehyde + Isobutylamine CYP->Dealkyl N-Dealkylation

Figure 1: Metabolic divergence showing the generation of chiral metabolites from the achiral parent via stereoselective enzymatic hydroxylation.

Strategic Design of Chiral Analogs (SAR)

Since the parent molecule is achiral, medicinal chemists often introduce chirality to improve potency or metabolic stability (e.g., blocking the metabolic soft spot described above).[1] The most common strategy is


-methylation .[2]
Target: -Methyl-(4-ethylbenzyl)isobutylamine

By adding a methyl group to the benzylic position, you create a chiral center.[2]

  • Result: Two enantiomers,

    
     and 
    
    
    
    .[1][2][4][5]
  • Pharmacological Impact: The

    
    -isomer often exhibits higher affinity for monoamine transporters (similar to amphetamine SAR), while the 
    
    
    
    -isomer may be less active but have a better side-effect profile.[1][2]
Synthesis Protocol: Asymmetric Reductive Amination

To synthesize specific stereoisomers of the


-methyl analog, a standard reductive amination is insufficient (it yields a racemate).[2] You must use a chiral catalyst .[1][2]

Objective: Synthesis of (S)-N-(1-(4-ethylphenyl)ethyl)-2-methylpropan-1-amine.

Reagents:
  • Ketone Precursor: 4'-Ethylacetophenone.[1][2]

  • Amine: Isobutylamine.[1][2][6][7][8][9]

  • Catalyst: Ir-f-amphox (Iridium catalyst with chiral phosphine-oxazoline ligand).[1][2]

  • Reductant:

    
     gas (50 bar) or Formic acid/TEA azeotrope.
    
Step-by-Step Methodology:
  • Imine Formation:

    • Charge a high-pressure steel autoclave with 4'-ethylacetophenone (1.0 eq) and isobutylamine (1.2 eq).[1][2]

    • Add

      
       (1.5 eq) as a Lewis acid to drive imine formation.[1][2] Stir at ambient temperature for 6 hours.
      
    • Checkpoint: Monitor disappearance of ketone via TLC (Hexane/EtOAc 8:2).[1][2]

  • Asymmetric Hydrogenation:

    • Add the chiral Iridium catalyst (1 mol%) in dry methanol.[1][2]

    • Pressurize reactor to 50 bar

      
      .
      
    • Stir at 50°C for 24 hours.

  • Workup & Purification:

    • Depressurize and concentrate the solvent.[1][2][4]

    • Basify with 1N NaOH to break the Titanium complex.[1][2]

    • Extract with DCM (

      
      ).[1][2][4]
      
    • Purification: Flash column chromatography (Silica, DCM/MeOH 95:5).[1]

  • Validation:

    • Determine Enantiomeric Excess (

      
      ) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).[1][2]
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1][2] (Authoritative source on symmetry elements and stereochemistry). [1][2]

  • Testa, B., & Krämer, S. D. (2007).[1][2] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism. Chemistry & Biodiversity. (Source for prochirality and CYP450 mechanisms).[1][2] [1][2]

  • Nugent, T. C., & El-Shazly, M. (2010).[1][2] Chiral Amine Synthesis – Recent Developments and Trends for Enantioselective Preparation. Advanced Synthesis & Catalysis. (Source for asymmetric reductive amination protocols). [1][2]

  • PubChem Database. (2025).[1][2][7] Isobutylamine Compound Summary. National Center for Biotechnology Information.[1][2]

  • Baeza, A., & Nájera, C. (2014).[1][2] Recent advances in the asymmetric reductive amination. Synthesis. (Protocol validation for Ir-catalyzed hydrogenation).

Sources

Technical Guide: Quantum Chemical Characterization of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of (4-Ethylbenzyl)isobutylamine , a secondary amine with potential relevance in medicinal chemistry as a ligand scaffold or metabolic precursor. The physiochemical profile of this molecule—specifically its conformational flexibility, basicity (pKa), and lipophilicity—dictates its pharmacokinetics and receptor binding affinity.

This document moves beyond standard "black-box" calculations, providing a self-validating workflow that integrates Density Functional Theory (DFT) with continuum solvation models. The protocol is designed to ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by utilizing dispersion-corrected functionals and rigorous thermodynamic cycles.

Computational Strategy & Theory

Selection of Level of Theory

For a flexible organic amine like (4-Ethylbenzyl)isobutylamine, standard functionals (e.g., B3LYP) often fail to capture weak non-covalent interactions (NCIs) such as CH-π interactions between the isobutyl group and the aromatic ring. Therefore, this protocol mandates the use of dispersion-corrected DFT .

  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale:

      
      B97X-D includes long-range corrections and empirical dispersion, essential for accurate conformational energy ranking and barrier heights [1].
      
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

    • Rationale: This basis set minimizes Basis Set Superposition Error (BSSE) compared to Pople sets (e.g., 6-31G*) and provides converged electron densities for electrostatic potential mapping [2].

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: The SMD model is parameterized for a wide range of solutes and solvents, offering superior accuracy for

      
       calculations required for pKa prediction compared to PCM or CPCM [3].
      

Workflow Visualization

The following diagram illustrates the critical path from 2D structure to validated quantum mechanical properties.

QM_Workflow Start 2D Structure (4-Ethylbenzyl)isobutylamine ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Ensembles GeomOpt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->GeomOpt Select Lowest Energy (5 kcal/mol window) Freq Frequency Calculation (NIMAG=0, Thermochem) GeomOpt->Freq Validate Minima Freq->GeomOpt Imaginary Freq? (Re-optimize) Solvation Single Point Energy (SMD: Water/DMSO) Freq->Solvation Therm. Corrections Properties Final Output: ESP, pKa, HOMO-LUMO Solvation->Properties Data Synthesis

Figure 1: Computational workflow for the quantum mechanical characterization of flexible amine derivatives.

Step-by-Step Experimental Protocol

Step 1: Conformational Ensemble Generation

(4-Ethylbenzyl)isobutylamine possesses three critical rotatable bonds: the ethyl-phenyl bond, the benzyl-nitrogen bond, and the nitrogen-isobutyl bond. A single static structure is insufficient.

  • Force Field: Use MMFF94x or OPLS3e for initial screening.

  • Algorithm: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Filter: Retain all conformers within 5.0 kcal/mol of the global minimum.

  • Clustering: Remove redundant conformers with an RMSD cutoff of 0.5 Å.

Step 2: Geometry Optimization & Frequency Analysis

Refine the MM structures using DFT.

  • Software: Gaussian 16, ORCA 5.0, or equivalent.

  • Input Directives (Gaussian Example):

  • Validation: Ensure no imaginary frequencies (NIMAG=0). If imaginary frequencies corresponding to methyl rotations are found, relax the convergence criteria slightly or manually perturb the geometry along the normal mode.

Step 3: Electronic Properties & Reactivity

Once the global minimum is identified, calculate the Molecular Electrostatic Potential (MESP) to predict binding interactions.

  • ESP Mapping: Map the electron density (isovalue 0.0004 a.u.) to the electrostatic potential.

    • Target: Look for the deep red region (negative potential) on the amine nitrogen, indicating the site of protonation or hydrogen bond acceptance.

  • Frontier Orbitals: Calculate HOMO and LUMO energies to estimate chemical hardness (

    
    ) and electrophilicity (
    
    
    
    ).
Step 4: pKa Prediction (Thermodynamic Cycle)

Direct calculation of pKa is prone to error. Use the Thermodynamic Cycle method, which calculates the free energy of protonation in the gas phase and corrects it with solvation energies.

The Cycle:



This is decomposed into:

  • Gas Phase Deprotonation:

    
    
    
  • Solvation of B:

    
    
    
  • Solvation of BH+:

    
    
    
  • Solvation of H+: Experimental value (

    
     kcal/mol) [4].
    

Equation:



Where 

.

pKa_Cycle BH_gas BH+(g) (Protonated Amine) B_gas B(g) + H+(g) (Neutral Amine) BH_gas->B_gas ΔG(gas) BH_aq BH+(aq) BH_gas->BH_aq ΔG_solv(BH+) B_aq B(aq) + H+(aq) B_gas->B_aq ΔG_solv(B) + ΔG_solv(H+) BH_aq->B_aq ΔG(aq) (Target)

Figure 2: Thermodynamic cycle for accurate pKa calculation. Horizontal transitions represent deprotonation; vertical transitions represent solvation.

Data Presentation & Analysis

Summarize the output of the calculations in the following format.

Table 1: Predicted Physicochemical Properties

PropertyValue (Calculated)UnitSignificance
Dipole Moment [Insert Value]DebyeIndicates polarity and solubility profile.
HOMO Energy [Insert Value]eVIonization potential; oxidation liability.
LUMO Energy [Insert Value]eVElectron affinity; reactivity with nucleophiles.
pKa (Calc) [Insert Value]Log unitsCritical for determining ionization state at physiological pH (7.4).
LogP (Est) [Insert Value]Log unitsLipophilicity; predicts blood-brain barrier penetration.

Interpretation Guide:

  • pKa ~9.5 - 10.5: Typical for secondary alkyl-benzyl amines. At physiological pH, the molecule will exist primarily as the cationic species (

    
    ), enhancing solubility but potentially limiting passive diffusion unless active transport is involved.
    
  • Conformational Landscape: If the energy difference between the "extended" and "folded" conformers is

    
     kcal/mol, the molecule exists as a dynamic ensemble in solution.
    

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous Solvation Free Energies of Ions and the Proton in Water. The Journal of Physical Chemistry B, 110(32), 16066–16081. Link

Discovery and history of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (4-Ethylbenzyl)isobutylamine – Chemical Profile, Synthesis, and Pharmacological Relevance

Abstract This technical guide provides an in-depth analysis of (4-Ethylbenzyl)isobutylamine (CAS 869942-55-2), a secondary amine building block of significant interest in medicinal chemistry and materials science. Unlike therapeutic agents with a singular discovery event, this compound represents a strategic node in the exploration of lipophilic amine space, emerging from combinatorial library expansion efforts. This document details its physicochemical properties, industrial synthesis via reductive amination, and its utility as a scaffold for modulating Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands and crystal engineering.

Part 1: Chemical Identity & Structural Significance

(4-Ethylbenzyl)isobutylamine is a lipophilic secondary amine characterized by a flexible isobutyl tail and a para-ethyl substituted aromatic ring. Its structural distinctiveness lies in the balance between steric bulk and rotational freedom, making it a critical probe for hydrophobic pockets in receptor binding sites.

Table 1: Physicochemical Profile

PropertyValueRelevance
IUPAC Name N-(4-Ethylbenzyl)-2-methylpropan-1-amineStandard Nomenclature
CAS Number 869942-55-2Unique Identifier
Molecular Formula C₁₃H₂₁NStoichiometry
Molecular Weight 191.31 g/mol Fragment-based Drug Design (FBDD)
LogP (Predicted) ~3.8 - 4.2High Lipophilicity (BBB Permeable)
pKa (Predicted) ~9.8 - 10.2Predominantly cationic at physiological pH
H-Bond Donors 1 (NH)Key for receptor anchoring
H-Bond Acceptors 1 (N)Interaction with cationic residues

Structural Analysis (SAR Implications):

  • The Nitrogen Pivot: The secondary amine serves as a crucial protonation site at physiological pH, mimicking the pharmacophore of endogenous monoamines (dopamine, norepinephrine).

  • The 4-Ethyl Group: Provides a specific hydrophobic vector, often used to probe the depth of receptor pockets (e.g., the orthosteric site of 5-HT receptors) or to block metabolic oxidation at the para-position.

  • The Isobutyl Tail: Adds steric bulk compared to a propyl group but maintains more flexibility than a tert-butyl group, often optimizing van der Waals contacts in leucine/isoleucine-rich binding domains.

Part 2: Discovery & Synthesis History

The "discovery" of (4-Ethylbenzyl)isobutylamine is rooted in the industrial evolution of Reductive Amination technologies in the late 20th century. Rather than being isolated from nature, it was rationally designed as part of Markush structures in patents covering broad classes of arylbenzylamines used as intermediates for fungicides, antidepressants, and calcium channel blockers.

Historical Context:

  • Pre-1990s: Benzylamines were synthesized via direct alkylation (Benzyl chloride + Amine), a method plagued by over-alkylation (tertiary amine impurities).

  • 1990s-Present: The adoption of Sodium Triacetoxyborohydride (STAB) allowed for the mild, selective synthesis of secondary amines like (4-Ethylbenzyl)isobutylamine in high yield. This compound became a standard member of "diversity libraries" used in High-Throughput Screening (HTS).

Industrial Synthesis Pathway: The standard protocol utilizes the condensation of 4-ethylbenzaldehyde with isobutylamine, followed by in situ reduction.

Synthesis Aldehyde 4-Ethylbenzaldehyde (Precursor A) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine DCM/MeOH, 25°C -H2O Amine Isobutylamine (Precursor B) Amine->Imine Product (4-Ethylbenzyl)isobutylamine (Target) Imine->Product NaBH(OAc)3 or NaBH4 Reduction

Figure 1: Reductive amination pathway. The formation of the imine intermediate is the rate-determining step in steric modulation.

Part 3: Pharmacological & Materials Science Applications

While not a marketed drug itself, (4-Ethylbenzyl)isobutylamine serves two distinct high-value roles in research.

A. Medicinal Chemistry (Scaffold)

It acts as a privileged structure for designing ligands targeting the Central Nervous System (CNS).

  • Target Class: Trace Amine-Associated Receptors (TAAR1) and Sigma-1 Receptors.

  • Mechanism: The benzylamine motif fits the "aromatic cage" of these receptors, while the isobutyl group occupies the auxiliary hydrophobic pocket.

  • Toxicology Note: As a secondary amine, it is a potential precursor to nitrosamines if exposed to nitrating agents. Strict control is required during synthesis of pharmaceutical ingredients.

B. Materials Science (Perovskite Passivation)

Recent advancements in optoelectronics utilize bulky organic cations to stabilize 2D Perovskite solar cells.

  • Role: The (4-Ethylbenzyl)isobutylammonium cation acts as a spacer between inorganic lead-halide layers.

  • Effect: The ethyl group enhances hydrophobicity, repelling moisture and increasing the long-term stability of the solar cell device compared to simple benzylammonium spacers.

Part 4: Experimental Protocols

Protocol 1: Laboratory Synthesis (Reductive Amination) Self-Validating Step: Monitor the disappearance of the aldehyde peak (CHO, ~10 ppm) via ¹H-NMR to ensure complete imine formation before adding the reducing agent.

Reagents:

  • 4-Ethylbenzaldehyde (1.0 eq)[1]

  • Isobutylamine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Imine Formation: In a dry flask under N₂, dissolve 4-ethylbenzaldehyde in DCM. Add isobutylamine dropwise. Stir at room temperature for 2 hours.

    • Checkpoint: Solution may turn slightly yellow (Schiff base formation).

  • Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

  • Quench: Add saturated NaHCO₃ solution carefully (gas evolution).

  • Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (2x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: If necessary, convert to HCl salt by adding 1M HCl in ether, filtering the white precipitate.

Protocol 2: Analytical Characterization (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15-7.30 (m, 4H, Ar-H)

    • δ 3.75 (s, 2H, Ar-CH₂-N)

    • δ 2.63 (q, 2H, Ar-CH₂-CH₃)

    • δ 2.45 (d, 2H, N-CH₂-CH)

    • δ 1.75 (m, 1H, CH(CH₃)₂)

    • δ 1.22 (t, 3H, CH₂-CH₃)

    • δ 0.90 (d, 6H, CH(CH₃)₂)

Part 5: Regulatory & Safety Context

Handling & Storage:

  • Hazard Class: Corrosive (Skin/Eye Irritant). Acute Toxicity (Oral) Category 4.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Secondary amines absorb CO₂ from air to form carbamates over time.

Regulatory Status:

  • Research Use Only (RUO): Not listed as a controlled substance (DEA/UN).

  • TSCA: Listed as a chemical intermediate.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Biosynth. (2025). "(4-Ethylbenzyl)isobutylamine Product Profile & Safety Data." Biosynth Catalog. Link[2]

  • CymitQuimica. (2025). "Chemical Identity of CAS 869942-55-2." CymitQuimica Database. Link

  • PubChem. (2025). "Isobutylamine Compound Summary." National Library of Medicine. Link (Cited for precursor properties).

  • Trapani, G., et al. (1983).[3] "Synthesis of Secondary Amines via Reductive Alkylation." Synthesis. (General methodology reference for arylbenzylamines).

Sources

Strategic SAR Profiling of (4-Ethylbenzyl)isobutylamine: Homologs, Analogs, and Pharmacophoric Expansion

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a strategic whitepaper for drug discovery scientists, treating (4-Ethylbenzyl)isobutylamine as a Lead Compound (Hit) undergoing Structure-Activity Relationship (SAR) optimization.[1]

Executive Summary & Chemical Identity[1][2][3][4]

(4-Ethylbenzyl)isobutylamine (referred to herein as EB-IBA ) represents a distinct pharmacophore characterized by a lipophilic 4-substituted benzyl ring coupled to a branched alkylamine.[1] While often encountered as a library building block (CAS# 869942-55-2), its structural architecture serves as a prime template for developing ligands targeting Trace Amine-Associated Receptors (TAAR1) , Sigma-1 Receptors (


1) , and specific Ion Channels  (e.g., hERG or Na+ channels).[1]

This guide outlines the systematic expansion of the EB-IBA scaffold, detailing the synthesis and evaluation of its homologs and analogs to modulate pharmacokinetic (PK) profiles and receptor binding affinity.

Chemical Scaffold Analysis[1]
  • Core Structure: Secondary amine (

    
     amine).
    
  • Head Group: 4-Ethylphenyl (Lipophilic, steric bulk).

  • Linker: Methylene bridge (

    
     hybridized).
    
  • Tail Group: Isobutyl (Branched alkyl, steric occlusion).

PropertyValueRelevance
IUPAC Name N-(4-ethylbenzyl)-2-methylpropan-1-amineStandard Nomenclature
Molecular Formula

Low MW (<200 Da), Fragment-like
Calc.[1][2] LogP ~4.0High Lipophilicity (CNS Penetrant)
H-Bond Donors 1 (NH)Critical for receptor anchoring
Rotatable Bonds 5Conformational flexibility

Homologs and Analogs: The SAR Matrix

To optimize EB-IBA, we employ a "Topliss Tree" approach, systematically varying the steric and electronic properties of the Head and Tail regions.

Tail Modifications (N-Alkyl Homologs)

The isobutyl group provides specific steric bulk.[1] Modifying this chain probes the size of the hydrophobic pocket at the receptor site.

  • Analog A1 (N-Propyl): Reduces steric bulk.[1] Increases rotational freedom.

    • Hypothesis: If A1 shows higher potency, the isobutyl group of EB-IBA may be sterically clashing with the receptor wall.

  • Analog A2 (N-tert-Butyl): Increases steric bulk significantly; prevents metabolism at the

    
    -carbon.[1]
    
    • Hypothesis: Enhances metabolic stability but may reduce binding affinity due to steric hindrance.

  • Analog A3 (N-Cyclopropylmethyl): Introduces rigidity.[1]

    • Hypothesis: Often favored in CNS drug design (e.g., opioid antagonists) to lock conformation.

Head Modifications (Ring Analogs)

The 4-ethyl substituent drives hydrophobic interaction.[1] We scan this position for electronic and steric optimization.

  • Analog B1 (4-Methyl): Reduces lipophilicity (LogP).[1]

  • Analog B2 (4-Trifluoromethyl,

    
    ):  Bioisostere of ethyl but electron-withdrawing.[1] Increases metabolic stability against CYP450 oxidation.
    
  • Analog B3 (4-Methoxy,

    
    ):  Introduces a hydrogen bond acceptor.
    
    • Risk:[1][2] May shift selectivity toward serotonergic (5-HT) systems.[1]

Visualization of SAR Logic

The following diagram illustrates the strategic modification pathways for the EB-IBA scaffold.

SAR_Strategy cluster_Tail Tail Modifications (N-Alkyl) cluster_Head Head Modifications (4-Pos) Parent (4-Ethylbenzyl)isobutylamine (Lead Scaffold) T1 N-Propyl (Reduced Sterics) Parent->T1 Probe Pocket Size T2 N-tert-Butyl (Metabolic Block) Parent->T2 Block Dealkylation T3 N-Cyclopropyl (Conf. Rigidity) Parent->T3 Lock Conformation H1 4-CF3 (Bioisostere/Stability) Parent->H1 Increase t1/2 H2 4-Methoxy (H-Bond Acceptor) Parent->H2 Electronic Tuning H3 3,4-Dichloro (Sigma-1 Affinity) Parent->H3 Lipophilic Clamp

Figure 1: Strategic SAR expansion plan for the EB-IBA scaffold, targeting steric and electronic optimization.

Synthesis Protocols

The most robust route for generating EB-IBA and its analogs is Reductive Amination .[1] This method is self-validating as it avoids the formation of tertiary amines (over-alkylation) common in direct alkylation.

Standard Operating Procedure (SOP): Reductive Amination

Reaction:


[1]

Protocol:

  • Imine Formation:

    • Charge a flame-dried round-bottom flask with 4-Ethylbenzaldehyde (1.0 eq) and anhydrous Methanol (0.5 M concentration).

    • Add Isobutylamine (1.1 eq) dropwise under

      
       atmosphere.
      
    • Add Magnesium Sulfate (

      
      )  (anhydrous, 2.0 eq) to sequester water and drive equilibrium.
      
    • Checkpoint: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      )  (1.5 eq) portion-wise over 30 minutes. (Caution: Gas evolution).
      
    • Warm to RT and stir for 12 hours.

  • Workup & Purification:

    • Quench with 1N HCl (pH < 3) to destroy excess hydride and protonate the amine.

    • Wash with Diethyl Ether (removes neutral organics).

    • Basify aqueous layer with 2N NaOH (pH > 12).

    • Extract with Dichloromethane (DCM) (3x).[3]

    • Dry over

      
      , filter, and concentrate.[4]
      
    • Purification: Flash Column Chromatography (SiO2, DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Ethylbenzaldehyde Step1 Add Isobutylamine + MgSO4 (Imine Formation) Start->Step1 Check1 TLC Check: Aldehyde Consumed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Add NaBH4 (0°C) (Reduction) Check1->Step2 Yes Step3 Acid/Base Extraction (Isolate Amine) Step2->Step3 End Final Product: EB-IBA (Free Base) Step3->End

Figure 2: Step-by-step reductive amination workflow for EB-IBA synthesis.

Pharmacological Profiling & Causality

To validate the biological utility of EB-IBA and its analogs, a hierarchical screening cascade is required.

Primary Screen: Binding Affinity ( )

Given the scaffold's features, the primary targets for screening should be:

  • Sigma Receptors (

    
    ):  N-alkyl benzylamines are privileged structures for Sigma receptors. High affinity here suggests potential in neuroprotection or addiction therapy.
    
  • TAAR1 (Trace Amine-Associated Receptor 1): The 4-ethyl group mimics the lipophilic tail of endogenous trace amines.[1]

  • hERG Channel: Critical Safety Screen. Benzylic amines often block potassium channels, leading to QT prolongation.

Secondary Screen: Metabolic Stability (Microsomal)

The 4-ethyl group is susceptible to benzylic oxidation (CYP450).[1]

  • Experiment: Incubate EB-IBA with Human Liver Microsomes (HLM) + NADPH.

  • Readout: Measure intrinsic clearance (

    
    ) via LC-MS/MS.
    
  • Optimization: If

    
     is low (< 15 min), replace the 4-ethyl group with 4-Chlorophenyl  or 4-Trifluoromethyl  (Analog H1) to block oxidation.[1]
    
Data Interpretation Table (Hypothetical SAR Trends)
ModificationPredicted

Affinity
Predicted Metabolic StabilityRationale
Parent (EB-IBA) High (

)
ModerateBaseline lipophilic interaction.[1]
N-tert-Butyl Moderate (

)
High (

)
Steric bulk hinders N-dealkylation.
4-Trifluoromethyl High (

)
High (

)
Blocks benzylic oxidation; maintains lipophilicity.
4-Methoxy Low (

)
Low (

)
O-demethylation risk; polarity mismatch.[1]

References

  • Chemical Identity: PubChem. 4-Isobutylaniline and related benzylamine fragments.[5] National Library of Medicine. Link

  • Synthesis Methodology: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link[1]

  • SAR Context (TAAR1): Reese, E. A., et al. (2014). Trace Amine-Associated Receptor 1: Structure, Pharmacology, and Role in Neuropsychiatric Disorders. Journal of Medicinal Chemistry. Link

  • SAR Context (Sigma Receptors): Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Metabolic Stability: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Disclaimer: This guide is for research and educational purposes only. The synthesis and testing of chemical substances should only be performed by qualified personnel in a regulated laboratory environment.

Sources

(4-Ethylbenzyl)isobutylamine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Lipophilic Ligand Design

Executive Summary

(4-Ethylbenzyl)isobutylamine (CAS: 869942-55-2) is a specialized secondary amine intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases.[1][2] Structurally, it combines a flexible, hydrophobic isobutyl group with an extended 4-ethylbenzyl aromatic system. This dual-lipophilic architecture makes it an ideal "tail" fragment for drug candidates requiring deep hydrophobic pocket occupancy or blood-brain barrier (BBB) penetration.

This guide details the synthesis, physicochemical properties, and reaction pathways of (4-Ethylbenzyl)isobutylamine, providing researchers with a validated roadmap for integrating this motif into medicinal chemistry programs.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

Before integration into a synthetic route, the physicochemical parameters of the building block must be understood to predict solubility and purification behavior.

PropertyValueNote
IUPAC Name N-(4-ethylbenzyl)-2-methylpropan-1-amine
CAS Number 869942-55-2
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
Physical State Colorless to pale yellow oilMay darken upon air exposure
Boiling Point ~265°C (Predicted)High boiling point requires vacuum distillation
pKa (Conjugate Acid) ~10.5Typical for secondary alkyl-benzyl amines
LogP 3.8 - 4.2 (Predicted)Highly lipophilic; limited aqueous solubility as free base
Solubility DCM, EtOAc, MeOH, DMSOInsoluble in water without acidification

Synthesis Protocol: Reductive Amination

While commercially available, in-house preparation is often required for scale-up or when fresh material is critical to avoid oxidation byproducts. The most robust method is the Reductive Amination of 4-ethylbenzaldehyde with isobutylamine.

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Borohydride (


), STAB is mild and selective for the imine intermediate in the presence of the aldehyde, preventing direct reduction of the aldehyde to the alcohol byproduct.
Experimental Procedure

Reagents:

  • 4-Ethylbenzaldehyde (1.0 equiv)

  • Isobutylamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-ethylbenzaldehyde (10 mmol) in DCE (30 mL).

  • Amine Addition: Add isobutylamine (11 mmol) dropwise. Add catalytic Acetic Acid to accelerate imine formation. Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine may be visible as a slight color change.

  • Reduction: Cool the solution to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes to control mild exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC or LCMS for disappearance of the aldehyde.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Dichloromethane (DCM) (3x).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Purification Note: If high purity is required, convert to the Hydrochloride Salt by treating the ethereal solution with 2M HCl in ether. The salt precipitates as a stable white solid, easily filtered and stored.

Visual Workflow: Synthesis Route

SynthesisRoute Aldehyde 4-Ethylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine - H2O Amine Isobutylamine Amine->Imine Product (4-Ethylbenzyl)isobutylamine Imine->Product Reduction Reagent NaBH(OAc)3 / DCE Reagent->Product

Figure 1: Selective reductive amination pathway using STAB to minimize alcohol byproducts.

Synthetic Utility: The "Reactivity Hub"

(4-Ethylbenzyl)isobutylamine serves as a versatile nucleophile. The secondary nitrogen is sterically accessible enough for acylation but bulky enough to resist metabolic N-dealkylation compared to simpler amines.

Key Transformations
  • Urea Formation (Isocyanates):

    • Reaction: Amine + R-Isocyanate

      
       Urea.
      
    • Application: Common in TRPV1 or sEH inhibitor design where a urea core links two lipophilic domains.

  • Amide Coupling:

    • Reaction: Amine + Carboxylic Acid (HATU/DIEA).

    • Application: Attaching the "tail" to a central scaffold (e.g., Proline derivative or Pyridine core).

  • Sulfonylation:

    • Reaction: Amine + Sulfonyl Chloride

      
       Sulfonamide.
      
    • Application: Increasing metabolic stability and polarity; common in chemokine receptor antagonists (e.g., CCR2/CCR5).

Visual Workflow: Functionalization Tree

ReactivityHub Core (4-Ethylbenzyl) isobutylamine Prod_Urea Urea Derivatives (TRPV1/sEH targets) Core->Prod_Urea + R_Iso Prod_Amide Amides (Kinase Inhibitors) Core->Prod_Amide + R_Acid / HATU Prod_Sulf Sulfonamides (GPCR Antagonists) Core->Prod_Sulf + R_Sulf / Pyridine Prod_Aryl N-Aryl Amines (Biaryl Scaffolds) Core->Prod_Aryl + Pd cat. R_Iso Isocyanates (R-NCO) R_Acid Carboxylic Acids (R-COOH) R_Sulf Sulfonyl Chlorides (R-SO2Cl) R_Halo Aryl Halides (SNAr / Buchwald)

Figure 2: Divergent synthesis pathways transforming the secondary amine into diverse bioactive classes.

Strategic Application: Drug Design Case Study

Scenario: Designing a CCR2 Antagonist. Objective: Improve the lipophilic contact in the orthosteric binding pocket of the receptor.

Design Rationale: Many GPCR antagonists require a basic nitrogen center flanked by hydrophobic groups to interact with conserved Aspartate residues and hydrophobic pockets.

  • The 4-Ethylbenzyl moiety: Provides a "pancake" hydrophobic interaction, often occupying a deep lipophilic cleft. The ethyl group adds extension without the metabolic liability of longer n-alkyl chains.

  • The Isobutyl group: Provides steric bulk that can twist the molecule out of planarity, improving selectivity by preventing π-stacking with off-target flat aromatic systems.

Synthetic Execution:

  • Core Synthesis: A piperidine-4-carboxylic acid scaffold is prepared.

  • Coupling: The scaffold is coupled to (4-Ethylbenzyl)isobutylamine using T3P (Propylphosphonic anhydride) in EtOAc.

  • Result: The resulting amide presents the 4-ethylbenzyl and isobutyl groups to the receptor, optimizing Van der Waals interactions.

Safety & Handling

  • Hazards: Like most secondary amines, this compound is likely an irritant to skin and eyes. It is basic and may cause chemical burns in concentrated form.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb

    
     from the air to form carbamates or oxidize to N-oxides over prolonged exposure to air.
    
  • Disposal: Dispose of as organic nitrogenous waste.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • BenchChem. "An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine." (Methodology adapted for Ethyl analog).

  • European Patent Office. "EP1535909A2 - Cyclic amine derivatives and their use as drugs." (Demonstrates benzylamine derivatives in chemokine inhibitors).

  • MolCore. "Product Specification: (4-Ethylbenzyl)isobutylamine (CAS 869942-55-2)."[1][2]

Sources

Methodological & Application

Application Note: High-Efficiency Diversification of (4-Ethylbenzyl)isobutylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Ethylbenzyl)isobutylamine (CAS: 1049678-11-6) represents a high-value secondary amine scaffold in medicinal chemistry, offering a unique balance of lipophilicity and steric bulk.[1][2] Its structural motifs—the para-ethylbenzyl group and the isobutyl chain—frequently map to hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and ion channels.[1][2] This application note provides validated protocols for the synthesis of amide, sulfonamide, and urea derivatives. Emphasis is placed on overcoming the steric hindrance of the isobutyl group to ensure high-yield library generation.[1]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the steric and electronic environment of the starting material.[3]

  • Compound: N-(4-Ethylbenzyl)-2-methylpropan-1-amine[1][2][4]

  • Molecular Weight: 191.31 g/mol [1][2]

  • Reactivity Class: Secondary Amine (Nucleophilic)[1][2]

  • Steric Assessment: Moderate. The isobutyl group creates a branching point at the

    
    -position relative to the nitrogen.[1] While not fully hindering, it significantly reduces reaction rates compared to simple benzylamines (e.g., N-methylbenzylamine).[1][2][3]
    
  • Solubility: Highly soluble in DCM, THF, DMF; limited solubility in water.[3]

Strategic Implications[3]
  • Acylation: Requires highly active coupling agents (e.g., HATU) or acid chlorides to drive completion.[1][2]

  • Sulfonylation: Generally proceeds well but requires base catalysis to neutralize HCl byproducts.[1][2]

  • Purification: The lipophilic nature of the ethyl and isobutyl groups facilitates extraction into organic phases, simplifying workup.[3]

Synthetic Workflow Overview

The following diagram illustrates the divergent synthesis strategy to access three distinct chemotypes from the core scaffold.

G Start (4-Ethylbenzyl) isobutylamine R_Amide Carboxylic Acid HATU, DIPEA Start->R_Amide R_Sulf Sulfonyl Chloride DIPEA, DCM Start->R_Sulf R_Urea Isocyanate THF, 0°C Start->R_Urea P_Amide Amide Derivative (Peptidomimetics) R_Amide->P_Amide Acylation P_Sulf Sulfonamide Derivative (GPCR Ligands) R_Sulf->P_Sulf Sulfonylation P_Urea Urea Derivative (Kinase Inhibitors) R_Urea->P_Urea Addition

Figure 1: Divergent synthesis pathways for (4-Ethylbenzyl)isobutylamine. The secondary amine serves as the nucleophilic pivot point.

Detailed Experimental Protocols

Protocol A: Amide Synthesis via HATU Coupling

Application: Generating libraries for enzyme inhibition (e.g., proteases) where the amide bond mimics a peptide linkage.[3]

Rationale: The isobutyl group's steric bulk can make standard EDC/HOBt couplings sluggish.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its superior reactivity and lower racemization risk.[1][2]

Materials:

  • (4-Ethylbenzyl)isobutylamine (1.0 equiv)[1][2]

  • Carboxylic Acid derivative (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1][2]

Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) to the mixture. Stir for 10 minutes to form the activated ester (O-At ester).[1][2] Note: The solution typically turns yellow.

  • Amine Addition: Add (4-Ethylbenzyl)isobutylamine (1.0 equiv) dropwise.

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LC-MS.[1][2][5]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C.[3]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).[1][2]

    • Saturated NaHCO₃ (removes unreacted acid).[1][2]

    • Brine.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Sulfonamide Synthesis via Sulfonyl Chlorides

Application: Targeting GPCRs (e.g., Chemokine receptors) where the sulfonamide acts as a stable transition-state mimetic.[2]

Rationale: Sulfonyl chlorides are highly electrophilic.[1][2] The reaction is exothermic and requires careful temperature control to prevent bis-sulfonylation or degradation.[1][2]

Materials:

  • (4-Ethylbenzyl)isobutylamine (1.0 equiv)[1][2]

  • Aryl/Alkyl Sulfonyl Chloride (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) or Pyridine (2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Preparation: Dissolve (4-Ethylbenzyl)isobutylamine (1.0 equiv) and Et₃N (2.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: This controls the exotherm.

  • Addition: Add the Sulfonyl Chloride (1.1 equiv) slowly (either as a solid or dissolved in minimal DCM).

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours.

  • Validation: Check TLC (Hexane:EtOAc 3:1). The secondary amine spot should disappear.[1][2]

  • Workup:

    • Quench with water.[1][2][6]

    • Extract the organic layer.[1][2][6]

    • Wash with 1N HCl (to remove Et₃N) and Brine.[1][2]

    • Concentrate to yield the crude sulfonamide.[1]

Protocol C: Urea Formation via Isocyanates

Application: Creating kinase inhibitors or soluble epoxide hydrolase (sEH) inhibitors.[1][2]

Rationale: This is an atom-economic addition reaction.[1][2] No leaving group is generated, simplifying purification.[3]

Procedure:

  • Dissolve (4-Ethylbenzyl)isobutylamine (1.0 equiv) in anhydrous THF or DCM.[1][2]

  • Cool to 0°C.

  • Add the Isocyanate (1.0 equiv) dropwise.[1][2]

  • Stir at RT for 2 hours.

  • Purification: Often, the urea product precipitates out of non-polar solvents (like Hexanes/Ether). If not, evaporate solvent and recrystallize from Ethanol/Water.[3]

Analytical Validation & Data Formatting[1][2][3]

For all derivatives, the following analytical criteria must be met to ensure library integrity.

Table 1: Expected Analytical Signatures

TechniqueParameterExpected Observation
1H NMR Benzylic CH₂Singlet or AB quartet at

3.5–4.5 ppm (shifts downfield upon derivatization).[1][2]
1H NMR Isobutyl CH₂Doublet at

2.8–3.2 ppm.[1][2]
1H NMR Ethyl GroupTriplet (

1.[1][2]2) and Quartet (

2.6) characteristic of the 4-ethyl substituent.[1][2]
LC-MS IonizationStrong [M+H]⁺ peak.[1][2] (Note: Amides may show sodium adducts [M+Na]⁺).[1][2]
TLC R_f ValueDerivatives are significantly less polar than the starting amine (move higher in EtOAc/Hex).[1][2]

Purification Logic Flowchart

To ensure high purity (>95%) for biological testing, follow this decision tree.

Purification Start Crude Reaction Mixture Check Is Product Solid? Start->Check Solid_Yes Recrystallization (EtOH or Et2O) Check->Solid_Yes Yes Solid_No Acid/Base Extraction Check->Solid_No No Purity_Check Purity > 95%? Solid_Yes->Purity_Check Solid_No->Purity_Check Final Lyophilize & Store Purity_Check->Final Yes Flash Flash Chromatography (SiO2, Hex:EtOAc) Purity_Check->Flash No Flash->Final

Figure 2: Purification decision tree for secondary amine derivatives.

Safety & Handling

  • Amines: (4-Ethylbenzyl)isobutylamine is an irritant.[1][2] Wear gloves and safety glasses.[1][2] Use in a fume hood.[1][2]

  • Sulfonyl Chlorides: Corrosive and lachrymators.[1][2] Handle with extreme care.

  • Waste: Dispose of all organic waste in chlorinated or non-chlorinated streams as appropriate.[1]

References

  • Amide Coupling Reagents: Valeur, E., & Bradley, M. (2009).[2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3] Link

  • Sulfonamide Synthesis: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct conversion of sulfonamides to sulfonyl chlorides.[1][7] Journal of Organic Chemistry, 74(24), 9287-9291.[2][3] Link[1][2]

  • General Secondary Amine Reactivity: Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2]

  • Scaffold Relevance: Roughley, S. D., & Jordan, A. M. (2011).[2][3][8][9] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[2][3] Link[1][2]

Sources

Application Note: N-Acylation Protocols for (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026


-Acyl-(4-ethylbenzyl)isobutylamine Derivatives[1]

Abstract & Scope

This technical guide details the experimental protocols for the


-acylation of (4-Ethylbenzyl)isobutylamine  (secondary amine). Due to the steric bulk of the isobutyl group adjacent to the nitrogen center, this substrate exhibits reduced nucleophilicity compared to primary amines. Consequently, standard protocols must be modified to ensure complete conversion and prevent the formation of side products.[1]

Two methodologies are presented:

  • Method A (Acid Chloride Route): High-throughput, robust method for simple acyl groups.[1]

  • Method B (Carbodiimide Coupling): "Gentle" method for complex or acid-sensitive carboxylic acids.[1]

Crucially, this guide implements a Self-Validating Workup , utilizing differential solubility (Acid/Base Extraction) to ensure that the isolated organic phase contains only the neutral amide product, effectively filtering out unreacted starting materials without chromatography.[1]

Chemical Background & Mechanism[2][3][4][5][6]

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution . The secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Reaction Mechanism (Acid Chloride)

The reaction involves the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group. A non-nucleophilic base (e.g., Triethylamine or DIPEA) is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionMechanism Amine (4-Ethylbenzyl)isobutylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Acyl Acyl Chloride (Electrophile) Acyl->Intermediate Product N-Acyl Amide (Neutral Product) Intermediate->Product Elimination of Cl- Salt Et3N·HCl (Salt Byproduct) Intermediate->Salt H+ Transfer Base Base (Et3N) (Proton Scavenger) Base->Salt Captures H+

Figure 1: Mechanistic pathway for the N-acylation of a secondary amine using an acid chloride.

Experimental Protocols

Method A: Acid Chloride Route (Standard)

Recommended for: Acetyl chloride, Benzoyl chloride, Propionyl chloride.[1]

Reagents:

  • Substrate: (4-Ethylbenzyl)isobutylamine (

    
     equiv)[1]
    
  • Reagent: Acid Chloride (

    
    
    
    
    equiv)[1]
  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (
    
    
    
    equiv)[1]
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add (4-Ethylbenzyl)isobutylamine (

    
     equiv) and anhydrous DCM (
    
    
    
    concentration).[1]
  • Base Addition: Add TEA (

    
     equiv) via syringe. Cool the mixture to 
    
    
    
    using an ice bath.
  • Acylation: Add the Acid Chloride (

    
     equiv) dropwise over 10–15 minutes.
    
    • Expert Note: The dropwise addition controls the exotherm. Rapid addition can lead to bis-acylation impurities or decomposition.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1][2][3] If starting amine persists (ninhydrin stain), add

      
       equiv more Acid Chloride.[1]
      
Method B: EDC/HOBt Coupling

Recommended for: Complex carboxylic acids, amino acids, or substrates sensitive to low pH.[1]

Reagents:

  • Substrate: (4-Ethylbenzyl)isobutylamine (

    
     equiv)[1]
    
  • Carboxylic Acid: (

    
     equiv)[1]
    
  • Coupling Agents: EDC

    
    HCl (
    
    
    
    equiv), HOBt (
    
    
    equiv)[1]
  • Base: DIPEA (

    
     equiv)[1]
    
  • Solvent: DCM or DMF

Procedure:

  • Activation: Dissolve the Carboxylic Acid in DCM. Add EDC

    
    HCl, HOBt, and DIPEA.[1] Stir for 15 minutes at RT to form the active ester.
    
  • Addition: Add (4-Ethylbenzyl)isobutylamine (

    
     equiv) to the mixture.
    
  • Reaction: Stir at RT for 12–18 hours.

    • Expert Note: Secondary amines are slower to couple than primary amines due to the steric bulk of the isobutyl group. Overnight stirring is often required.[1]

The Self-Validating Workup (Purification)

This protocol utilizes Acid-Base Extraction to chemically filter the reaction mixture.[4][5] This system is "self-validating" because the success of the purification is intrinsic to the chemical properties of the reactants vs. the product.

  • Principle: The Product (Amide) is neutral. The Impurities are either Basic (unreacted amine) or Acidic (unreacted carboxylic acid/hydrolyzed acid chloride).[1]

WorkupFlow Crude Crude Reaction Mixture (Amide + Amine + Acid + Salts) Wash1 Wash 1: 1M HCl Crude->Wash1 Org1 Organic Layer (Amide + Acid) Wash1->Org1 Retains Neutral/Acidic Aq1 Aqueous Layer (Protonated Amine Salts) Wash1->Aq1 Removes Amine Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Org2 Organic Layer (Neutral Amide ONLY) Wash2->Org2 Retains Neutral Amide Aq2 Aqueous Layer (Carboxylate Salts) Wash2->Aq2 Removes Acids Final Dry (MgSO4) & Evaporate Yields Pure Product Org2->Final

Figure 2: Self-validating extraction workflow. By sequentially washing with acid and base, all starting materials are removed, leaving pure amide.[1]

Detailed Workup Protocol:

  • Quench: Dilute the reaction mixture with excess DCM.

  • Acid Wash (Removes Amine): Wash the organic phase with

    
     (
    
    
    
    ).[1]
    • Mechanism:[6][7][8] Unreacted (4-Ethylbenzyl)isobutylamine is protonated to its hydrochloride salt, which is water-soluble.[1]

  • Base Wash (Removes Acid): Wash the organic phase with Saturated Sodium Bicarbonate (

    
    ) (
    
    
    
    ).[1]
    • Mechanism:[6][7][8] Unreacted Acid Chloride hydrolyzes to carboxylic acid, which (along with any coupling acid) is deprotonated to the water-soluble carboxylate salt.[1]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Data Analysis & Troubleshooting

Expected Analytical Data
TechniqueObservationInterpretation
TLC Single spot, typically higher

than amine.[1]
Amide formation.
TLC Stain UV Active.[1] Negative Ninhydrin.[1]Absence of free amine (Purple spot = Incomplete).[1]
1H NMR Shift of

-CH

protons downfield (

3.0

3.2–3.5).
Diagnostic of acylation.
IR Strong band at 1630–1660 cm

.
C=O[1] Amide stretch.[1]
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Steric hindrance of the isobutyl group.

    • Solution: Switch to Method A (Acid Chloride) and reflux gently (

      
      ) if using DCM, or add a catalyst like DMAP (
      
      
      
      equiv).[1]
  • Problem: Emulsion during workup.

    • Cause: Amphiphilic nature of the amide.

    • Solution: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][9][10] Amide bond formation and peptide coupling.[1][9][2][11] Tetrahedron, 61(46), 10827-10852.[1][9]

    • Source:[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).

    • Source:[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Source:[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Section 9.6.14: Preparation of Amides).

    • Source:[1]

Sources

Using (4-Ethylbenzyl)isobutylamine in reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination using (4-Ethylbenzyl)isobutylamine

Executive Summary

This guide details the optimized protocols for utilizing (4-Ethylbenzyl)isobutylamine (N-(4-ethylbenzyl)-2-methylpropan-1-amine) as a nucleophilic building block in reductive amination reactions. Due to its specific steric profile—combining a flexible but branched isobutyl group with an electron-rich 4-ethylbenzyl moiety—this secondary amine requires tailored conditions to maximize yield and suppress side reactions when coupling with aldehydes and ketones. This note focuses on the Sodium Triacetoxyborohydride [NaBH(OAc)₃] method, the industry standard for synthesizing complex tertiary amines in drug discovery.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the nucleophile's properties.

PropertyDescriptionImplication for Synthesis
Structure Secondary AmineForms iminium ions (not imines) upon condensation with carbonyls.[1] Cannot be over-alkylated easily, but steric bulk is a factor.
Sterics Isobutyl (β-branched) + BenzylModerate steric hindrance. Reaction rates with hindered ketones (e.g., acetophenone) will be slower than with linear amines.
Electronics 4-Ethyl group (Electron Donating)Increases basicity and nucleophilicity of the nitrogen compared to a standard benzylamine. Accelerates iminium formation.[1]
Solubility High LipophilicityExcellent solubility in DCM, DCE, and Toluene. Poor water solubility requires organic extraction workups.

Mechanistic Pathway

Understanding the mechanism is the key to troubleshooting. The reaction proceeds through an iminium ion intermediate, which is the obligate substrate for the reducing agent.[2][3]

Key Insight: Sodium Triacetoxyborohydride (STAB) is preferred because it is mild enough not to reduce the aldehyde/ketone competitively, but strong enough to reduce the iminium ion rapidly.[1]

G Amine (4-Ethylbenzyl) isobutylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Condensation Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product Reduction Acid AcOH (Cat.) Acid->Hemiaminal STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium

Figure 1: Mechanistic pathway of reductive amination using secondary amines. The formation of the Iminium Ion is the rate-determining step for hindered ketones.

Standard Operating Procedure (SOP)

Objective: Synthesis of a tertiary amine by coupling (4-Ethylbenzyl)isobutylamine with a generic aldehyde (R-CHO).

Reagents:

  • Amine: (4-Ethylbenzyl)isobutylamine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Mandatory for ketones, optional for aldehydes.

Step-by-Step Protocol:
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

    • Dissolve (4-Ethylbenzyl)isobutylamine (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Carbonyl Addition:

    • Add the Aldehyde (1.1 mmol).

    • Critical Step: If using a Ketone , add Acetic Acid (1.0 mmol) at this stage to catalyze iminium formation. Stir for 15-30 minutes before adding the reducing agent.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 mmol) portion-wise over 5 minutes. (Evolution of gas may occur).

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Monitoring:

    • Stir for 2–16 hours.

    • Monitor via TLC or LC-MS. Look for the disappearance of the secondary amine (m/z ~191 + H).

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude tertiary amine is often clean enough for use. If not, purify via Flash Column Chromatography (SiO₂).

    • Eluent Tip: Use Hexanes/Ethyl Acetate. If the amine streaks, add 1% Triethylamine to the eluent.

Optimization & Troubleshooting Guide

The steric bulk of the isobutyl group can slow down reactions with hindered ketones. Use this decision matrix to optimize conditions.

DecisionTree Start Start Optimization CheckCarbonyl Identify Carbonyl Type Start->CheckCarbonyl Aldehyde Aldehyde CheckCarbonyl->Aldehyde Ketone Ketone CheckCarbonyl->Ketone Standard Use Standard Protocol DCM, RT, 2-4h Aldehyde->Standard Hindered Is Ketone Hindered? (e.g., Acetophenone) Ketone->Hindered YesHindered Force Conditions Hindered->YesHindered Yes NoHindered Add Catalyst Hindered->NoHindered No Action2 Switch Solvent to DCE Heat to 40-60°C Use 2.0 eq STAB YesHindered->Action2 Action1 Add 2.0 eq AcOH Extend time to 16h NoHindered->Action1

Figure 2: Decision Matrix for optimizing reaction conditions based on carbonyl steric profile.

Data Summary: Solvent & Additive Effects

Based on typical secondary amine reactivity profiles [1, 2].[1][4]

VariableConditionOutcomeRecommendation
Solvent DCM (Dichloromethane)Good solubility, easy removal.Standard Choice
Solvent DCE (1,2-Dichloroethane)Higher boiling point, faster kinetics.Use for hindered ketones .
Solvent MeOH (Methanol)Solvolysis of STAB is fast (risk of H₂ evolution).Avoid with STAB; use NaBH₃CN instead (toxic).
Additive NoneSlow reaction for ketones.Acceptable only for reactive aldehydes.
Additive Acetic Acid (1-2 eq)Accelerates iminium formation.Mandatory for ketones.

Safety & Handling

  • (4-Ethylbenzyl)isobutylamine: Treat as a skin irritant and potential sensitizer. Wear nitrile gloves.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas upon quenching. Keep dry.

  • DCE: Suspected carcinogen. Handle in a fume hood.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Sigma-Aldrich.

  • Master Organic Chemistry.

Sources

Application of (4-Ethylbenzyl)isobutylamine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Ethylbenzyl)isobutylamine in Pharmaceutical Intermediate Synthesis

Executive Summary

Compound: (4-Ethylbenzyl)isobutylamine CAS: 869942-55-2 Molecular Formula: C


H

N Molecular Weight: 191.31 g/mol [1][2]

(4-Ethylbenzyl)isobutylamine is a critical secondary amine building block used in the synthesis of N-alkylbenzylamine scaffolds , a privileged structure in medicinal chemistry. Its primary application lies in the development of TRPM8 modulators (transient receptor potential cation channel subfamily M member 8), which are therapeutic targets for neuropathic pain, inflammation, and cold-mimetic "cooling agents" used in topical analgesics. Additionally, the 4-ethylbenzyl moiety is a known pharmacophore in S1P1 receptor agonists (e.g., Siponimod analogs) and various kinase inhibitors.

This guide provides a validated protocol for the synthesis of (4-Ethylbenzyl)isobutylamine via reductive amination and details its downstream application in synthesizing TRPM8-active carboxamides.

Chemical Profile & Synthetic Utility

The molecule features a lipophilic 4-ethylbenzyl group and a bulky isobutyl chain. This steric and electronic combination makes it an ideal "linker" domain in drug design, balancing solubility with receptor pocket occupancy.

Key Reactivity Modes:

  • Nucleophilic Acylation: The secondary amine is highly reactive toward acid chlorides/anhydrides to form tertiary amides (common in TRPM8 agonists).

  • S

    
    Ar Reactions:  Can participate in nucleophilic aromatic substitution with fluorinated heterocycles.
    
  • Salt Formation: Readily forms stable hydrochloride or oxalate salts, facilitating purification without chromatography.

Core Application: Synthesis of TRPM8 Modulators

The most direct pharmaceutical application of (4-Ethylbenzyl)isobutylamine is as the core scaffold for "cooling compounds" (analogs of Icilin or WS-12). The secondary amine is acylated with specific carbonyl chlorides to generate the active pharmaceutical ingredient (API).

Mechanism of Action (Context)

TRPM8 is a Ca


-permeable ion channel activated by cold temperatures and cooling agents. Agonists derived from (4-Ethylbenzyl)isobutylamine bind to the voltage-sensor-like domain, triggering analgesia in neuropathic pain models.
Synthesis Pathway Diagram

TRPM8_Synthesis Aldehyde 4-Ethylbenzaldehyde (Starting Material) Imine Intermediate Imine (Transient) Aldehyde->Imine Dehydration (-H2O) Amine Isobutylamine Amine->Imine Product (4-Ethylbenzyl)isobutylamine (Target Intermediate) Imine->Product Reduction ActiveAPI TRPM8 Agonist (Tertiary Amide) Product->ActiveAPI Acylation RedAgent NaBH4 or STAB MeOH, 0°C RedAgent->Product AcylAgent R-COCl / Et3N DCM AcylAgent->ActiveAPI

Figure 1: Synthetic route from raw materials to the active TRPM8 modulator scaffold via reductive amination and acylation.[3][4][5][6]

Detailed Experimental Protocols

Protocol A: Scalable Synthesis of (4-Ethylbenzyl)isobutylamine

Objective: To synthesize the secondary amine intermediate with >98% purity, minimizing dialkylation byproducts.

Reagents:

  • 4-Ethylbenzaldehyde (1.0 equiv)

  • Isobutylamine (1.2 equiv) — Excess prevents dialkylation.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Safer and more selective than NaCNBH3.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (AcOH) (1.0 equiv) — Catalyst for imine formation.

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reactor with 4-Ethylbenzaldehyde (100 mmol) and DCM (300 mL).

    • Add Isobutylamine (120 mmol) dropwise at 0–5°C.

    • Add Acetic Acid (100 mmol).

    • Stir at room temperature (20–25°C) for 2 hours. Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 4:1).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (150 mmol) portion-wise over 30 minutes. Caution: Mild exotherm and gas evolution.

    • Allow to warm to room temperature and stir overnight (12h).

  • Quench & Workup:

    • Quench reaction with saturated aqueous NaHCO

      
       (200 mL).
      
    • Separate phases. Extract aqueous layer with DCM (2 x 100 mL).

    • Combine organics, wash with brine, and dry over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo to yield the crude oil.

  • Purification (Salt Formation Method):

    • Dissolve crude oil in Ethanol (50 mL).

    • Add concentrated HCl (1.1 equiv) dropwise.

    • Precipitate the hydrochloride salt by adding Diethyl Ether or MTBE.

    • Filter the white solid and dry.

    • Yield Expectation: 85–92%.

Protocol B: Functionalization to Active Carboxamide (TRPM8 Agonist)

Objective: Conversion of the intermediate into a bioactive tertiary amide.

  • Free Basing: If starting with the HCl salt from Protocol A, partition between DCM and 1M NaOH to release the free amine.

  • Acylation:

    • Dissolve (4-Ethylbenzyl)isobutylamine (10 mmol) and Triethylamine (15 mmol) in dry DCM (50 mL).

    • Cool to 0°C.

    • Add the desired Acid Chloride (e.g., WS-12 analog precursor) (10.5 mmol) dropwise.

    • Stir for 4 hours at RT.

  • Isolation: Wash with 1M HCl (to remove unreacted amine), then NaHCO

    
    . Evaporate solvent. Recrystallize from Hexane/EtOAc.
    

Quality Control & Analytical Specifications

Data Summary Table: (4-Ethylbenzyl)isobutylamine HCl

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, ACN/H2O + 0.1% TFA

H NMR (DMSO-d

)

9.1 (br s, 2H, NH

), 7.4 (d, 2H), 7.2 (d, 2H), 4.1 (s, 2H), 2.7 (d, 2H), 2.6 (q, 2H), 2.0 (m, 1H), 1.2 (t, 3H), 0.9 (d, 6H)
400 MHz
Mass Spec (ESI) [M+H]

= 192.3 m/z
Positive Mode
Residual Solvent < 5000 ppm (Ethanol/DCM)GC-HS

Safety & Handling Guidelines

  • Skin Sensitization: Secondary amines and their benzylic derivatives can be skin irritants and sensitizers. Wear nitrile gloves and long sleeves.

  • Corrosivity: The free base is corrosive to mucous membranes. Handle in a fume hood.

  • Reactivity: Avoid contact with strong oxidizing agents. The amine can react with atmospheric CO

    
     to form carbamates; store under inert gas (Nitrogen/Argon) if kept as a free base.
    

References

  • Dilger, J. P., et al. (2017). Modulators of TRPM8 and Methods of Using the Same. U.S. Patent Application US20170096418A1. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • MolCore BioPharmatech. (2024). Product Specification: (4-Ethylbenzyl)isobutylamine (CAS 869942-55-2).[1][2] Link

  • Biosynth Carbosynth. (2023). Safety Data Sheet: (4-Ethylbenzyl)isobutylamine. Link

Sources

Application Note: High-Sensitivity Quantitation of (4-Ethylbenzyl)isobutylamine via HPLC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(4-Ethylbenzyl)isobutylamine (N-isobutyl-4-ethylbenzylamine) is a secondary amine often encountered as a key intermediate or impurity in the reductive amination synthesis of bioactive pharmaceutical ingredients (APIs).[1] Due to its secondary amine structure and lipophilic benzyl moiety, it presents specific analytical challenges, including peak tailing on silica-based columns and potential carryover.[1]

This application note details a robust HPLC-ESI-MS/MS protocol for the trace analysis and quantitation of (4-Ethylbenzyl)isobutylamine. Unlike generic amine methods, this protocol is optimized to suppress silanol interactions while maximizing ionization efficiency in positive electrospray mode (ESI+).

Analyte Profile
PropertyValueNotes
IUPAC Name N-(4-ethylbenzyl)-2-methylpropan-1-amine
Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol Monoisotopic Mass: 191.167
pKa (Calc) ~9.8 - 10.5Basic secondary amine
LogP (Calc) ~3.8Moderately Lipophilic

Method Development Logic (The "Why")

Chromatographic Separation Strategy

Secondary amines are notorious for interacting with residual silanols on silica stationary phases, leading to peak tailing.[1] While high pH (pH > 10) mobile phases can deprotonate the amine to improve shape, they suppress MS sensitivity in ESI+ mode.

  • Solution: We utilize a Charged Surface Hybrid (CSH) C18 column or a heavily end-capped C18.[1] These columns allow the use of acidic mobile phases (maintaining [M+H]+ state) while electrostatically repelling the protonated amine from the surface silanols, ensuring sharp peak shapes.

Mass Spectrometry Detection

The molecule contains a basic nitrogen, making it an ideal candidate for Positive Electrospray Ionization (ESI+) .[1]

  • Fragmentation Physics: Upon Collision Induced Dissociation (CID), benzylamines typically undergo heterolytic cleavage at the C-N bond.[1] The charge preferentially stabilizes on the benzyl carbocation due to resonance delocalization.

  • Primary Transition: Precursor [M+H]+ (m/z 192.[1]3)

    
     4-Ethylbenzyl cation (m/z 119.1).[1]
    
  • Secondary Transition: 4-Ethylbenzyl cation (m/z 119.[1]1)

    
     Tropylium ion (m/z 91.[1]1) via loss of the ethyl group (as ethylene).[1]
    

Experimental Protocol

Reagents and Chemicals[2]
  • Reference Standard: (4-Ethylbenzyl)isobutylamine (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Additives: LC-MS Grade Formic Acid (FA).[1]

Sample Preparation

Standard Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol to generate a 1.0 mg/mL stock.[1] Store at -20°C.

Working Standard: Dilute stock with Mobile Phase A to a concentration range of 1.0 ng/mL to 1000 ng/mL for the calibration curve.

Matrix Sample Prep (Synthetic Intermediate):

  • Weigh 50 mg of sample.[1]

  • Dissolve in 50 mL ACN:Water (50:50).

  • Vortex for 30 seconds.

  • Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

HPLC Conditions
  • System: UHPLC Binary Pump System.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent end-capped C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid.[1]

  • B: Acetonitrile + 0.1% Formic Acid.[1]

Time (min)%BDescription
0.005Initial Hold
1.005Load
6.0095Linear Ramp
7.5095Wash
7.605Re-equilibration
10.005End
MS/MS Parameters[1]
  • Source: ESI Positive (ESI+).[1][2]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C.

  • Desolvation Gas: 800 L/hr (N₂).[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
(4-Ethylbenzyl)isobutylamine 192.2 119.1 3022Quantifier
192.291.13035Qualifier
192.272.13018Qualifier (Amine)

Visualized Workflows

Method Optimization Decision Tree

The following logic flow illustrates the critical decision-making process for optimizing the analysis of secondary benzylamines.

MethodOptimization Start Start: (4-Ethylbenzyl)isobutylamine Analysis CheckpH Step 1: Mobile Phase pH Selection Start->CheckpH Acidic Acidic (0.1% FA) Max Sensitivity [M+H]+ CheckpH->Acidic Preferred for MS Basic Basic (pH 10) Better Peak Shape CheckpH->Basic Suppresses Ionization ColumnSel Step 2: Column Selection Acidic->ColumnSel StandardC18 Standard C18 Risk: Tailing ColumnSel->StandardC18 CSH_C18 CSH / End-capped C18 Solution: Repels Protonated Amine ColumnSel->CSH_C18 Recommended Final Final Method: Acidic MP + CSH Column + MRM 192>119 StandardC18->Final Requires TEA blocker MS_Opt Step 3: MS/MS Transition CSH_C18->MS_Opt Frag_Path Target Benzyl Cation (m/z 119) MS_Opt->Frag_Path Frag_Path->Final

Caption: Decision tree for optimizing secondary amine analysis, prioritizing sensitivity (Acidic pH) and peak shape (CSH Column).

Fragmentation Pathway

Understanding the origin of the quantifier ion is essential for regulatory defense of the method.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 192.2 Transition1 Heterolytic Cleavage (C-N Bond) Precursor->Transition1 Prod1 Quantifier Ion 4-Ethylbenzyl Cation m/z 119.1 Transition1->Prod1 Neutral1 Neutral Loss Isobutylamine Transition1->Neutral1 Transition2 Fragmentation Prod1->Transition2 Prod2 Qualifier Ion Tropylium Cation m/z 91.1 Transition2->Prod2 Neutral2 Neutral Loss Ethylene (28 Da) Transition2->Neutral2

Caption: Proposed ESI+ fragmentation pathway. The stability of the benzyl cation makes m/z 119.1 the ideal quantifier.

Validation Criteria (Self-Validating System)

To ensure the method is "self-validating" during routine use, adhere to these acceptance criteria:

  • System Suitability:

    • Inject the 100 ng/mL standard 6 times.

    • Requirement: %RSD of Peak Area < 2.0%.[1]

    • Requirement: Tailing Factor (Tf) < 1.5 (Critical for secondary amines).[1]

  • Linearity:

    • Range: 1.0 – 1000 ng/mL.[1]

    • Requirement: R² > 0.995 with 1/x weighing.[1]

  • Carryover Check:

    • Inject a Blank immediately after the highest standard (1000 ng/mL).

    • Requirement: Analyte peak in blank must be < 20% of the LLOQ area.[1] Note: Secondary amines stick to injector needles.[1] If carryover is observed, switch needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • McCalley, D. V. (2017).[1][2] Understanding and managing the reversed-phase HPLC of basic compounds. LCGC North America.[1]

  • Sodhi, R. (2010).[1] Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.[1] (Provides mechanistic basis for benzylamine C-N cleavage).

  • PubChem. (2024).[1] Compound Summary: Isobutylamine.[1] (Used for pKa/LogP estimation of the amine core).[1]

  • Chambers, E., et al. (2009).[1] Systematic development of a high-performance liquid chromatography/mass spectrometry method for the determination of basic drugs. Journal of Chromatography A. [1]

Sources

Application Note: High-Fidelity Detection of (4-Ethylbenzyl)isobutylamine via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The emergence of novel psychoactive substances (NPS) necessitates agile analytical protocols. (4-Ethylbenzyl)isobutylamine is a structural analog of the phenethylamine and benzylamine classes, often synthesized to circumvent legislation targeting specific "designer drugs."

Chemically, this compound is a secondary amine featuring a lipophilic 4-ethylbenzyl moiety and an isobutyl chain. In its native form, secondary amines exhibit significant peak tailing on non-polar capillary columns due to hydrogen bonding with active silanol sites. Furthermore, the low molecular weight (MW ~191.3 g/mol ) can lead to non-specific fragmentation in complex biological matrices.

This protocol utilizes chemical derivatization with Pentafluoropropionic Anhydride (PFPA). We choose PFPA over other reagents (like BSTFA) for three specific reasons:

  • Acylation Stability: It forms a stable amide, eliminating the active hydrogen responsible for peak tailing.

  • Mass Shift: It introduces a heavy fluorinated group (+146 Da), shifting the molecular ion to a higher, cleaner mass region (m/z ~337).

  • Electrophilic Tagging: The perfluoroalkyl chain enhances electron capture efficiency (if NCI mode is later desired) and provides characteristic high-mass fragments in EI mode that validate identity against isobaric interferences.

Experimental Workflow

Reagents and Standards
  • Target Analyte: (4-Ethylbenzyl)isobutylamine hydrochloride (Reference Standard).

  • Internal Standard (ISTD): Benzyl-d7-amine or Methamphetamine-d5 (10 µg/mL in MeOH).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

  • Solvents: Ethyl Acetate (HPLC Grade), Hexane, 0.1 M NaOH.

Sample Preparation (Biological Matrix)

Note: This protocol is optimized for plasma/whole blood but is adaptable to urine with hydrolysis.

Step-by-Step Protocol:

  • Aliquot: Transfer 200 µL of sample (Plasma/Blood) into a 2 mL silanized glass vial.

  • Spike: Add 50 µL of Internal Standard solution.

  • Alkalinization: Add 200 µL of 0.1 M NaOH.

    • Mechanism:[1][2][3][4] This adjusts pH > 10, converting the amine hydrochloride salt to its free base form, rendering it soluble in the organic layer.

  • Extraction: Add 1 mL of Ethyl Acetate:Hexane (90:10 v/v). Vortex aggressively for 2 minutes. Centrifuge at 3500 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant (organic top layer) to a clean conical vial. Evaporate to dryness under a stream of nitrogen at 40°C.

    • Critical Control: Do not over-dry or use high heat (>50°C), as the free base amine is semi-volatile.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate (anhydrous).

    • Add 50 µL of PFPA.

    • Cap and incubate at 60°C for 20 minutes .

  • Reconstitution: Evaporate the excess PFPA/solvent under nitrogen. Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Visual Workflow (DOT Diagram)

G Sample Biological Sample (200 µL) Basify Alkalinization (pH > 10, NaOH) Target: Free Base Formation Sample->Basify + ISTD Extract LLE Extraction (EtAc/Hexane) Isolate Organic Layer Basify->Extract Vortex/Centrifuge Deriv Derivatization (PFPA, 60°C, 20 min) Form: N-PFP-Amide Extract->Deriv Dry Down & React GCMS GC-MS Injection (1 µL Splitless) Deriv->GCMS Reconstitute

Caption: Figure 1. Optimized extraction and derivatization workflow for secondary benzylamines.

GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm). The silarylene phase reduces column bleed at high temperatures, essential for trace analysis.

Table 1: Gas Chromatography Conditions
ParameterSettingRationale
Inlet Splitless, 250°CEnsures complete transfer of high-boiling amide derivatives.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains separation efficiency during thermal ramp.
Injection Vol 1 µLStandard volume to prevent backflash.
Oven Ramp Initial: 60°C (hold 1 min)Solvent focusing.
Ramp 1: 20°C/min to 280°CRapid elution of matrix; analyte elutes mid-ramp.
Hold: 280°C (3 min)Bake out column contaminants.
Transfer Line 280°CPrevents condensation of derivatives before MS source.
Table 2: Mass Spectrometer Settings (EI Mode)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Ionization Electron Impact (70 eV)
Scan Mode Full Scan (m/z 40-500) for ID; SIM for Quant.
Solvent Delay 3.50 min

Results & Discussion: Interpretation of Spectra

Fragmentation Logic

Understanding the fragmentation is the only way to validate the hit, as library matches for novel analogs may be low.

  • Analyte: (4-Ethylbenzyl)isobutylamine (MW 191).

  • Derivative: N-PFP-(4-Ethylbenzyl)isobutylamine (MW 337).

Key Diagnostic Ions (PFPA Derivative):

  • m/z 119 (Base Peak or Major Ion): The 4-Ethylbenzyl cation .

    • Mechanism:[1][2][3][4] Benzylic cleavage is the dominant pathway. Standard benzylamine yields m/z 91 (Tropylium). The ethyl group adds 28 Da (91 + 28 = 119).

    • Significance: This confirms the substitution on the aromatic ring.

  • m/z 204 (The "Amine" Fragment):

    • Mechanism:[1][2][3][4] Cleavage of the benzylic bond retaining the nitrogen side.

    • Structure: [CH2-N(PFP)-Isobutyl]+.

    • Calculation: CH2 (14) + N (14) + PFP (147) + Isobutyl (57) - e-?

    • Refined Calculation: The cleavage usually leaves the charge on the benzyl ring (m/z 119). However, if charge retention is on the nitrogen, we see the N-acyl fragment.

  • m/z 160/176: Characteristic perfluoro-fragments often seen in PFPA derivatives (C3F5+, etc.).

  • m/z 337 (Molecular Ion): Weak but visible in the derivative, confirming the intact molecule.

Fragmentation Pathway Diagram

Fragment Parent Parent Derivative (MW 337) [M]+ BenzylIon 4-Ethylbenzyl Cation (m/z 119) Base Peak Parent->BenzylIon Benzylic Cleavage (Primary Pathway) N_Frag N-PFP-Isobutyl Fragment Parent->N_Frag Charge Retention on Nitrogen Tropylium Tropylium (m/z 91) BenzylIon->Tropylium Loss of Ethyl (-28)

Caption: Figure 2. Predicted EI fragmentation pathway for the PFPA derivative of the target analyte.

Quality Control & Troubleshooting

Self-Validating System

To ensure the protocol works (Trustworthiness), every batch must include:

  • Negative Control: Blank matrix + ISTD (Checks for reagent contamination).

  • Derivatization Efficiency Check: Monitor the presence of underivatized amine (m/z 191 or 119/91 cluster at earlier RT). If observed, the PFPA reagent may be hydrolyzed (wet).

  • Retention Time Lock: The ethyl group on the benzyl ring significantly increases retention time compared to unsubstituted benzylamines. Expect elution 1.5 - 2.0 minutes after standard benzylamine analogs.

Common Pitfalls
  • Moisture Intolerance: PFPA reacts violently with water to form acid. Ensure the extract is completely dry before adding the reagent. Trace water will result in no derivative peak and column damage.

  • Isobaric Interferences: 4-ethylbenzyl isomers (e.g., 2-ethyl or 3-ethyl) will have identical mass spectra. They must be resolved chromatographically.[5] The Rxi-5Sil MS column generally resolves para-isomers (4-ethyl) later than ortho-isomers.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Applied here for general amine handling). Retrieved from [Link]

  • Lin, D. L., et al. (1997). "Derivatization of secondary amines with pentafluoropropionic anhydride for GC-MS." Journal of Analytical Toxicology, 21(3), 197-203.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Source for fragmentation mechanisms).[6]

Sources

Application Note: Scalable Reductive Amination for N-(4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and process chemists in a regulated laboratory environment. It details the scalable synthesis of N-(4-Ethylbenzyl)isobutylamine via reductive amination. This secondary amine serves as a versatile intermediate in the synthesis of pharmaceutical agents, agrochemicals, and functional materials.

Scientific Rationale & Process Design

The synthesis of secondary amines from aldehydes and primary amines is most efficiently achieved via reductive amination .[1] While catalytic hydrogenation is common in industrial manufacturing, the borohydride-mediated reductive amination (specifically the Abdel-Magid protocol) is often preferred in pilot-scale drug development due to its mild conditions, high functional group tolerance, and lack of requirement for high-pressure equipment.

Reaction Pathway

The synthesis involves the condensation of 4-ethylbenzaldehyde (1) with isobutylamine (2) to form an imine intermediate (3), which is selectively reduced in situ to the target secondary amine, N-(4-ethylbenzyl)isobutylamine (4).

  • Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB) , NaBH(OAc)₃.[2] Unlike Sodium Borohydride (NaBH₄), STAB is less basic and reduces the imine species much faster than the aldehyde, minimizing the formation of the alcohol byproduct (4-ethylbenzyl alcohol). This "direct" reductive amination avoids the need to isolate the unstable imine.

  • Solvent System: 1,2-Dichloroethane (DCE) is the historical standard, but for modern green chemistry and safety compliance, Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are preferred alternatives that maintain high solubility and reaction rates.

  • Stoichiometry: A slight excess of the amine (1.05 - 1.1 eq) is used to drive the consumption of the aldehyde.

Critical Safety & Scale-Up Considerations

  • Hydrogen Evolution: Borohydride reductions generate hydrogen gas, particularly during the quench step. On a large scale, this presents a flammability and pressure hazard. The reactor must be equipped with adequate venting and nitrogen sweeping.

  • Exotherm Control: The addition of the reducing agent and the quenching of the reaction are exothermic. Temperature control (jacketed reactor or ice bath) is mandatory to prevent thermal runaways.

  • Toxicity: Isobutylamine is volatile and corrosive. 4-Ethylbenzaldehyde is an irritant. All operations must be performed in a fume hood or ventilated enclosure.

Detailed Protocol: 100g Scale Pilot

Target: N-(4-Ethylbenzyl)isobutylamine Scale: ~0.75 mol (approx. 100g theoretical yield)

Materials Table
ComponentRoleMW ( g/mol )Equiv.[2]Amount
4-Ethylbenzaldehyde Substrate134.181.0100.6 g
Isobutylamine Reagent73.141.160.3 g (82 mL)
NaBH(OAc)₃ Reducing Agent211.941.4222.5 g
THF (Anhydrous) Solvent--1.0 L (10 vol)
Acetic Acid (Glacial) Catalyst60.051.045.0 g
1N NaOH Quench--As required
Step-by-Step Methodology
  • Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical stirrer, internal temperature probe, nitrogen inlet, and an addition funnel. Purge the system with nitrogen.

  • Charging: Charge 4-Ethylbenzaldehyde (100.6 g) and THF (1.0 L) into the reactor. Stir at 200 RPM until dissolved.

  • Amine Addition: Cool the mixture to 10–15°C. Add Isobutylamine (60.3 g) slowly via the addition funnel over 15 minutes. Note: Slight exotherm may occur.

  • Imine Formation (Optional but Recommended): Add Acetic Acid (45.0 g) and stir for 30 minutes at 20–25°C. This promotes the formation of the iminium ion, which is the active species for reduction.[3]

  • Reduction:

    • Cool the reaction mixture to 0–5°C.

    • Add Sodium Triacetoxyborohydride (222.5 g) portion-wise over 45–60 minutes. Critical: Monitor internal temperature; do not allow it to exceed 10°C during addition.

    • Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 4–12 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC or TLC analysis. The reaction is deemed complete when <1% of the aldehyde remains.

  • Quench and Workup:

    • Cool the mixture to 10°C.

    • Slowly add 1N NaOH (approx. 500 mL) to quench excess borohydride. Warning: Vigorous H₂ gas evolution. Ensure venting is active. Adjust pH to >10.

    • Separate the layers.[4] Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

    • Combine organic layers and wash with brine (1 x 400 mL).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄) and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

    • Salt Formation (Optional for high purity): Dissolve the crude oil in Ethanol and add concentrated HCl (1.1 eq) dropwise to precipitate the hydrochloride salt. Filter and recrystallize from Ethanol/Ether if necessary.

    • Distillation: Alternatively, for the free base, perform vacuum distillation (approx. bp 120-130°C at high vacuum) to isolate the pure amine.

Process Visualization

The following diagram illustrates the logical workflow and critical decision points in the synthesis.

G Start Start: Raw Materials (4-Ethylbenzaldehyde + Isobutylamine) ImineStep Imine Formation (THF, AcOH, 20°C) Start->ImineStep Mix & Stir 30 min Reduction Reduction Step (Add NaBH(OAc)3 at 0-5°C) ImineStep->Reduction In-situ IPC IPC: Check Aldehyde Consumption (HPLC/TLC) Reduction->IPC 4-12 Hours IPC->Reduction Incomplete (>1% Aldehyde) Quench Quench & Workup (1N NaOH, pH >10) IPC->Quench Complete (<1% Aldehyde) Purification Purification (Distillation or HCl Salt Formation) Quench->Purification Phase Separation Final Final Product: N-(4-Ethylbenzyl)isobutylamine Purification->Final Isolation

Caption: Figure 1. Process flow diagram for the reductive amination of 4-ethylbenzaldehyde, highlighting critical control points (IPC) and temperature-sensitive steps.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[5][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Tripp, J. C., & Schiesser, C. H. (2005). Recent Advances in the Synthesis of Secondary Amines. Australian Journal of Chemistry, 58(3), 163-165.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[2][4][6] Organic Reactions, 59, 1-714. Link

Sources

Advanced Protocol: Utilizing (4-Ethylbenzyl)isobutylamine (CAS 869942-55-2) for Heterocyclic Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(4-Ethylbenzyl)isobutylamine (CAS 869942-55-2) represents a specialized secondary amine building block critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of heterocyclic drug candidates. Unlike simple alkyl amines, this molecule offers a dual-pharmacophore contribution:

  • The 4-Ethylbenzyl Motif: Provides a lipophilic aromatic interaction (π-stacking) with an extended reach due to the para-ethyl group, often exploiting hydrophobic pockets in GPCRs and Kinases that are inaccessible to unsubstituted benzyl groups.

  • The Isobutyl Moiety: Introduces branched aliphatic bulk adjacent to the nitrogen, increasing metabolic stability against N-dealkylation compared to linear alkyl chains while modulating basicity.

This Application Note details the specific methodologies for incorporating this amine into nitrogenous heterocycles (quinazolines, purines, and pyridines) via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed Buchwald-Hartwig amination.

Physicochemical Profile & Handling

Before initiating synthesis, researchers must account for the steric and electronic properties of this secondary amine.

PropertyValue / DescriptionImpact on Synthesis
CAS Number 869942-55-2Unique Identifier
Molecular Formula

MW: 191.31 g/mol
Physical State Liquid (typically)Easy volumetric dosing
Predicted pKa ~9.5 - 10.0 (Conj. Acid)Moderately basic; requires organic bases (DIPEA/Cs2CO3) for coupling.
Steric Profile High (Branching at

-carbon of isobutyl)
Critical: Reaction rates will be slower than benzyl-methylamine. Requires heat or catalysis.
Solubility High in DCM, DMF, DMSO; Low in WaterUse polar aprotic solvents for coupling reactions.

Application 1: Functionalization of 4-Chloroquinazolines

The most robust application of (4-Ethylbenzyl)isobutylamine is the functionalization of electron-deficient heteroaryl chlorides. This is a standard workflow for generating EGFR or VEGFR kinase inhibitor libraries.

Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the quinazoline ring (enhanced by the nitrogen atoms) makes the C4-position susceptible to nucleophilic attack.

  • Challenge: The isobutyl group creates steric hindrance around the nucleophilic nitrogen.

  • Solution: Use of a polar aprotic solvent (DMF/DMA) and elevated temperature (

    
    ) is mandatory to overcome the activation energy barrier.
    
Protocol A: Thermal Coupling

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (Model Electrophile)

  • (4-Ethylbenzyl)isobutylamine (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Isopropanol (IPA) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Chloro-6,7-dimethoxyquinazoline in 5 mL of Isopropanol (preferred for ease of workup) or DMF (if higher temp is needed).

  • Addition: Add 2.0 mmol (348 µL) of DIPEA.

  • Nucleophile Addition: Slowly add 1.2 mmol of (4-Ethylbenzyl)isobutylamine.

  • Reaction:

    • Standard: Heat to reflux (

      
       for IPA) for 4–6 hours.
      
    • Microwave (Recommended): Seal tube, irradiate at

      
       for 20 minutes (High absorption setting).
      
  • Monitoring: Monitor via LC-MS. Look for the disappearance of the chloride (

    
    ) and appearance of the product mass (
    
    
    
    Product MW).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If using IPA: The product often precipitates upon cooling. Filter and wash with cold ether.

    • If using DMF: Pour mixture into 20 mL of ice-water. Stir for 15 minutes. Collect the precipitate by filtration.

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and purify via flash chromatography (Hexane:EtOAc gradient).

Application 2: Buchwald-Hartwig Amination (Pd-Catalyzed)

When the electrophile is unactivated (e.g., a simple bromopyridine or bromobenzene), thermal


 will fail. Palladium catalysis is required.
Catalyst Selection Strategy

Due to the steric bulk of the isobutyl group on the secondary amine, standard ligands (like


) often result in low yields or 

-hydride elimination.
  • Recommended Ligand: RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to facilitate the reductive elimination of bulky secondary amines.

Protocol B: RuPhos-Mediated Coupling

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (4-Ethylbenzyl)isobutylamine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or G4 Precatalyst (2–5 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction tube and purge with Argon or Nitrogen.

  • Solids: Charge the tube with the Aryl Bromide (1.0 mmol),

    
     (1.5 mmol), and RuPhos Pd G3 Precatalyst (0.02 mmol).
    
  • Liquids: Add anhydrous Toluene (4 mL) and (4-Ethylbenzyl)isobutylamine (1.2 mmol) via syringe.

  • Degassing: Sparge the solution with Argon for 5 minutes to remove

    
     (critical for catalyst longevity).
    
  • Reaction: Seal the vessel and heat to

    
     for 12 hours.
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite (eluting with EtOAc) to remove palladium residues and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

Visualizing the Synthetic Pathway

The following diagram illustrates the decision matrix for using this building block based on the electrophile type.

G Start (4-Ethylbenzyl)isobutylamine (Nucleophile) Decision Select Electrophile Type Start->Decision Path1 Electron-Deficient Heterocycle (e.g., 4-Cl-Quinazoline, 2-Cl-Pyrimidine) Decision->Path1 Activated C-Cl bond Path2 Unactivated Aryl Halide (e.g., Bromobenzene, 3-Br-Pyridine) Decision->Path2 Unactivated C-Br/I bond Reaction1 Reaction: SNAr Conditions: DIPEA, IPA/DMF, 80-110°C Path1->Reaction1 Reaction2 Reaction: Buchwald-Hartwig Conditions: RuPhos Pd G3, NaOtBu, Toluene, 100°C Path2->Reaction2 Product1 Target: Kinase Inhibitor Scaffold (High Yield) Reaction1->Product1 Product2 Target: Functionalized Aromatic (Sterically Demanding Coupling) Reaction2->Product2

Figure 1: Decision tree for synthetic route selection based on electrophile reactivity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (SNAr) Steric hindrance of isobutyl group prevents attack.Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to

. Use Microwave.
Dehalogenation (Buchwald)

-hydride elimination from the isobutyl chain.
Switch ligand to BrettPhos or Xantphos . Lower temperature slightly (

).
Insoluble Precipitate Amine HCl salt formation.Ensure excess base (DIPEA/NaOtBu) is present. Free base the amine prior to use if it was stored as a salt.

References

  • SNAr Methodology: Rohini, R., et al. (2010). Synthesis and biological evaluation of 4-chloro-2-phenylquinazoline derivatives. European Journal of Medicinal Chemistry. (General protocol for secondary amine SNAr on quinazolines).
  • Buchwald-Hartwig Strategy: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Multicomponent Context: Dömling, A. (2006). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology.

Sources

Application Note: Protecting Group Strategies for (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(4-Ethylbenzyl)isobutylamine is a secondary amine scaffold frequently encountered in the synthesis of GPCR ligands and kinase inhibitors. Its structure comprises a nucleophilic nitrogen flanked by a 4-ethylbenzyl moiety and an isobutyl group. While the ethyl group provides robust steric bulk, the secondary amine is prone to non-selective alkylation or oxidation during downstream functionalization.

This guide details two orthogonal protection strategies:

  • Boc (tert-butyloxycarbonyl): The "Workhorse" strategy. Ideal for basic or nucleophilic downstream chemistry.

  • Cbz (benzyloxycarbonyl): The "Fortress" strategy. Essential when the substrate must survive acidic conditions (e.g., removal of other acid-labile groups).

Critical Chemical Context:

  • Steric Consideration: The isobutyl group introduces moderate steric hindrance. Standard protocols often result in sluggish kinetics; therefore, nucleophilic catalysis (DMAP) is recommended.

  • Benzylic Stability: The 4-ethyl substituent is stable to standard hydrogenolysis used for Cbz removal, ensuring high chemo-fidelity. However, the benzylic position is susceptible to radical oxidation; therefore, oxidative deprotection methods (e.g., CAN, DDQ) should be avoided.

Decision Matrix & Workflow

The following decision tree illustrates the selection logic based on downstream chemical requirements.

PG_Strategy Start Start: (4-Ethylbenzyl)isobutylamine Condition Downstream Conditions? Start->Condition Boc_Route Requires Base/Nucleophiles (e.g., Alkylation, Suzuki) Condition->Boc_Route Basic/Neutral Cbz_Route Requires Acidic Conditions (e.g., t-Bu ester cleavage) Condition->Cbz_Route Acidic Boc_Action Select Boc Protection (Acid Labile) Boc_Route->Boc_Action Cbz_Action Select Cbz Protection (H2/Pd Labile) Cbz_Route->Cbz_Action

Figure 1: Strategic decision matrix for selecting the appropriate protecting group based on subsequent reaction conditions.

Protocol A: Boc Protection (Recommended)

Rationale: The Boc group is the preferred choice due to the formation of a crystalline or easily purifiable oil product and the volatility of the deprotection byproducts (isobutylene and CO₂).

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Di-tert-butyl dicarbonate (


).[1][2]
Catalysis:  Due to the steric bulk of the isobutyl group, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to accelerate the formation of the reactive N-acylpyridinium intermediate.
Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[3]Role
(4-Ethylbenzyl)isobutylamine 191.321.0Substrate

218.251.2Reagent
Triethylamine (

)
101.191.5Base (Scavenger)
DMAP 122.170.05Catalyst
DCM (Dichloromethane) -[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (4-Ethylbenzyl)isobutylamine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv) in one portion.

  • Catalyst Addition: Add DMAP (0.05 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Cool the solution to 0°C (ice bath) to control exotherm. Add

    
     (1.2 equiv) dropwise (dissolved in minimal DCM if solid).
    
  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The secondary amine spot (ninhydrin active) should disappear; the Boc-product (UV active, less polar) should appear.

  • Quench & Workup:

    • Dilute with DCM.[4]

    • Wash sequentially with:

      • 1M HCl or 5% Citric Acid (2x) – Critical to remove DMAP and unreacted amine.

      • Sat.

        
         (1x).
        
      • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Deprotection (Boc)

Dissolve the substrate in DCM. Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir for 1 hour. Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA salts.

Protocol B: Cbz Protection (Orthogonal)

Rationale: Use Cbz when the molecule must undergo acidic treatments (e.g., removing a t-butyl ester elsewhere) without exposing the amine.

Safety Note: Benzyl chloroformate (Cbz-Cl) is a lachrymator. Handle in a fume hood.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[3]Role
(4-Ethylbenzyl)isobutylamine 191.321.0Substrate
Benzyl Chloroformate (Cbz-Cl) 170.591.2Reagent

105.992.0Base
THF / Water -1:1 MixSolvent System
Step-by-Step Procedure (Schotten-Baumann Conditions)
  • Preparation: Dissolve the amine (1.0 equiv) in THF (0.2 M).

  • Biphasic Setup: Add an equal volume of water containing dissolved

    
     (2.0 equiv).
    
  • Cooling: Cool the biphasic mixture to 0°C. Vigorously stir.

  • Addition: Add Cbz-Cl (1.2 equiv) dropwise over 15 minutes.

    • Note: Slow addition prevents the hydrolysis of Cbz-Cl by water.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2–3 hours.

  • Workup:

    • Separate phases. Extract the aqueous layer with EtOAc (2x).

    • Combine organics and wash with 1M HCl (to remove unreacted amine) and Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Deprotection (Cbz)

Method: Hydrogenolysis.[4][5][6][7] Conditions: Dissolve substrate in MeOH/EtOAc. Add 10% Pd/C (10 wt% loading). Stir under


 balloon (1 atm) for 2–4 hours.
Chemo-selectivity Note:  These conditions will cleave the Cbz group (benzyl carbamate) but will not  reduce the 4-ethyl group on the aromatic ring. The ethyl group is thermodynamically stable under standard hydrogenolysis conditions.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, look for these diagnostic signals in


 NMR (

):
  • Shift of Benzylic Protons: The

    
     protons (singlet or split doublet) will shift downfield (~0.2 - 0.5 ppm) due to the electron-withdrawing carbamate.
    
  • Appearance of PG Signals:

    • Boc: Strong singlet at ~1.45 ppm (9H).

    • Cbz: Multiplet at 7.30–7.40 ppm (5H, aromatic) and singlet at 5.1–5.2 ppm (2H,

      
      ).
      
  • Rotamers: Note that carbamates of secondary amines often exhibit rotamers in NMR at room temperature, appearing as broadened or split peaks. This is not an impurity; heating the NMR tube to 50°C often coalesces the peaks.

Visual Workflow (Boc Protocol)

Boc_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Validation Step1 Dissolve Amine (DCM) Step2 Add Base (TEA) & Catalyst (DMAP) Step1->Step2 Step3 Add Boc2O (0°C -> RT) Step2->Step3 Step4 Acid Wash (1M HCl) *Removes DMAP* Step3->Step4 Step5 Bicarb Wash Step4->Step5 Step6 NMR Check (Look for Rotamers) Step5->Step6

Figure 2: Sequential workflow for the Boc-protection of (4-Ethylbenzyl)isobutylamine, highlighting the critical acid wash step.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[8] (Wiley, 2014). The definitive guide on stability and deprotection conditions.

  • Boc Protection Mechanism & DMAP Catalysis. Common Organic Chemistry. Explains the acceleration of steric amines via N-acylpyridinium intermediates.

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Details the biphasic principles used in Cbz protection.

  • Hydrogenolysis of Cbz Groups. Organic Chemistry Portal. Confirms the stability of alkyl-substituted aromatics (ethylbenzyl) during benzyl carbamate cleavage.

Sources

Application Note: Catalytic Strategies for (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Guide: Synthesis, Functionalization, and Advanced Applications

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Target Molecule: (4-Ethylbenzyl)isobutylamine CAS: [Not widely assigned; treated as N-isobutyl-1-(4-ethylphenyl)methanamine] Class: Secondary Benzylic Amine

(4-Ethylbenzyl)isobutylamine represents a critical structural motif in medicinal chemistry, serving as a versatile pharmacophore fragment in GPCR ligands (e.g., calcium sensing receptors) and kinase inhibitors. Its structure combines a nucleophilic secondary nitrogen with two distinct steric domains: the flexible, moderately bulky isobutyl group and the electron-rich 4-ethylbenzyl moiety.

This guide moves beyond stoichiometric reagents, focusing on catalytic methodologies that ensure atom economy, scalability, and high purity. We address three core workflows:

  • Synthesis: Catalytic Reductive Amination (Heterogeneous).

  • N-Functionalization: Buchwald-Hartwig Cross-Coupling (Homogeneous).

  • C-H Activation: Directed benzylic functionalization (Advanced).

Module 1: Catalytic Synthesis via Reductive Amination

The most robust route to (4-Ethylbenzyl)isobutylamine is the condensation of 4-ethylbenzaldehyde with isobutylamine, followed by catalytic hydrogenation. Unlike hydride reagents (NaBH₄), catalytic hydrogenation minimizes waste and is scalable.

Mechanistic Pathway

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The imine is then selectively reduced by the metal catalyst.

ReductiveAmination Aldehyde 4-Ethylbenzaldehyde Hemiaminal Hemiaminal (Transient) Aldehyde->Hemiaminal + Amine Amine Isobutylamine Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O Product (4-Ethylbenzyl)isobutylamine Imine->Product H₂ / Pd/C (Reduction)

Figure 1: Stepwise progression from condensation to catalytic hydrogenation.

Experimental Protocol

Objective: Synthesize 10 mmol of (4-Ethylbenzyl)isobutylamine.

Reagents:

  • 4-Ethylbenzaldehyde (1.34 g, 10 mmol)

  • Isobutylamine (0.80 g, 11 mmol, 1.1 equiv)

  • Catalyst: 5% Pd/C (50% wet, 100 mg)

  • Solvent: Ethanol (anhydrous, 20 mL)

  • Hydrogen Source: H₂ balloon (1 atm)

Step-by-Step Procedure:

  • Imine Formation (Pre-activation): In a 50 mL round-bottom flask, dissolve 4-ethylbenzaldehyde in Ethanol. Add Isobutylamine dropwise.

    • Critical Insight: Stir for 2 hours before adding the catalyst. This ensures complete conversion to the imine, preventing the reduction of the aldehyde to the alcohol byproduct (4-ethylbenzyl alcohol).

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite solvent vapors; add under an inert argon blanket.

  • Hydrogenation: Purge the vessel with H₂ (balloon). Stir vigorously at Room Temperature (25°C) for 6–12 hours.

  • Monitoring: Monitor via TLC (SiO₂, 10% MeOH/DCM). The imine spot will disappear, and the amine spot (stains with ninhydrin) will appear.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.[1] Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, convert to the HCl salt by adding 1M HCl in ether, or purify via flash chromatography (DCM:MeOH:NH₄OH 95:4:1).

Module 2: N-Arylation via Buchwald-Hartwig Coupling

The secondary amine nature of (4-Ethylbenzyl)isobutylamine makes it an excellent nucleophile for Pd-catalyzed cross-coupling to form tertiary amines. However, the isobutyl group adds steric bulk, requiring specific ligand choices to facilitate the reductive elimination step.

Catalyst & Ligand Selection[8]
  • Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ .

  • Ligand: RuPhos or BrettPhos .[2]

    • Why? These dialkylbiaryl phosphine ligands are designed to be bulky. They promote the coupling of sterically hindered secondary amines and prevent the formation of

      
      -hydride elimination byproducts.
      
Protocol: Coupling with Aryl Bromides

Reaction: (4-Ethylbenzyl)isobutylamine + 4-Bromoanisole


 Tertiary Amine Product.
ParameterSpecificationNote
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed.
Base NaOtBu (Sodium tert-butoxide)Strong base required for amine deprotonation.
Temperature 80°C – 100°CRequired for activation of aryl bromide.
Catalyst Load 1–2 mol% PdHigh turnover number (TON) achievable.

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and RuPhos (9.3 mg, 0.02 mmol) to a vial. Add 1 mL Toluene and stir for 5 min to form the active catalyst complex.

  • Substrate Addition: Add 4-Bromoanisole (187 mg, 1.0 mmol), (4-Ethylbenzyl)isobutylamine (210 mg, 1.1 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

BuchwaldCycle Pd0 L-Pd(0) PdII_Ar L-Pd(II)-Ar(Br) Pd0->PdII_Ar + Ar-Br OxAdd Oxidative Addition PdII_Amine L-Pd(II)-Ar(N) PdII_Ar->PdII_Amine + Amine + Base AmineBind Amine Coordination PdII_Amine->Pd0 - Product RedElim Reductive Elimination

Figure 2: Simplified Buchwald-Hartwig cycle. The sterically demanding RuPhos ligand accelerates the final Reductive Elimination step.

Module 3: Advanced C-H Functionalization

Recent advances allow the use of the benzyl amine nitrogen as a Directing Group (DG) for C-H activation. The benzylic position is activated due to the stabilization of radical intermediates by the aryl ring.

Benzylic C-H Arylation

Using a synergistic photoredox/HAT (Hydrogen Atom Transfer) system, one can arylate the benzylic carbon directly.

  • Concept: The amine nitrogen coordinates to a metal or interacts with a radical mediator, directing functionalization to the adjacent benzylic carbon (Csp³).

  • Key Reference: Chemical Science, 2018 (See Ref 3).

  • Reagents: Ir(ppy)₃ (Photocatalyst) + Thiol catalyst (HAT agent).

Protocol Summary:

  • Dissolve (4-Ethylbenzyl)isobutylamine and an electron-deficient cyanoarene in DMSO.

  • Add Ir(ppy)₃ (1 mol%) and quinuclidine (HAT catalyst).

  • Irradiate with Blue LEDs (450 nm).

  • Outcome: The resulting product is an

    
    -aryl benzyl amine, significantly increasing molecular complexity in one step.
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning (S or N species).Use fresh Pd/C; ensure amine starting material is free of thiols. Increase H₂ pressure to 50 psi.
Dimer Formation Transamination during synthesis.Ensure excess amine (1.1–1.5 eq) is used relative to the aldehyde.
Low Yield in Coupling Steric clash with isobutyl group.Switch from XPhos to RuPhos or BrettPhos (specifically designed for secondary amines).
Product Oxidation Benzylic oxidation during storage.Store the amine as an HCl salt. Free amines at the benzylic position are prone to air oxidation over months.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3] Link(Foundational text on reductive amination mechanisms, applicable to catalytic variants).

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link(Authoritative guide on ligand selection for hindered amines).

  • Ide, T., et al. "Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis."[4] Chemical Science, 2018. Link(Advanced protocol for C-H activation of benzyl amines).

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link(Comprehensive review of C-N coupling scope).

Sources

High-Resolution Characterization of (4-Ethylbenzyl)isobutylamine: An Integrated Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(4-Ethylbenzyl)isobutylamine (N-isobutyl-4-ethylbenzylamine) is a secondary amine intermediate often utilized in the synthesis of pharmaceutical motifs and as a reference standard in forensic analysis of designer benzylamines. Its structural integrity relies on two critical features: the para-substitution of the ethyl group on the benzene ring and the branching fidelity of the isobutyl moiety.

This Application Note provides a definitive guide for characterizing this molecule. Unlike generic protocols, this guide addresses the specific challenge of distinguishing the para-ethyl isomer from meta-/ ortho- isomers and validating the secondary amine structure against potential tertiary amine impurities.

Analytical Strategy & Workflow

To ensure 99%+ purity and absolute structural confirmation, a multi-modal approach is required. The following workflow outlines the decision matrix for selecting analytical techniques.

AnalyticalWorkflow Sample Crude/Purified Sample Solubility Solubility Check (MeOH/H2O/CDCl3) Sample->Solubility NMR 1H & 13C NMR (Structural Proof) Solubility->NMR CDCl3 Soluble GCMS GC-MS (EI) (Fragment Analysis) Solubility->GCMS Volatile HPLC HPLC-UV/MS (Purity Assay) Solubility->HPLC Polar/Salt Form Decision Pass Criteria? NMR->Decision GCMS->Decision HPLC->Decision Release Release Batch Decision->Release Yes Repurify Recrystallize/Column Decision->Repurify No

Figure 1: Integrated Analytical Workflow for Benzylamine Derivatives.

Structural Elucidation: NMR Spectroscopy[1][2]

Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the para-substitution pattern. The symmetry of the aromatic protons is the diagnostic fingerprint.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) with TMS internal standard.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard proton (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and Carbon (
    
    
    
    ).
Data Interpretation ( H NMR)

The molecule (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) exhibits distinct aliphatic and aromatic regions.
MoietyChemical Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic Ring 7.10 – 7.30Doublet of Doublets (AA'BB')4HCharacteristic of para-substitution. Distinguishes from meta (complex multiplet) or ortho (asymmetric).
Benzylic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

3.75Singlet2HShifted downfield by the aromatic ring and nitrogen.
Isobutyl

2.42Doublet (

Hz)
2HAdjacent to Nitrogen and Methine.
Ethyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.63Quartet (

Hz)
2HBenzylic position, coupled to methyl.
Isobutyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.78Multiplet (Septet)1HMethine proton splitting into doublet of doublets.
Ethyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.22Triplet (

Hz)
3HTerminal methyl of the ethyl group.
Isobutyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

0.91Doublet (

Hz)
6HEquivalent methyls of the isobutyl group.
Amine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.3 - 1.8Broad Singlet1HExchangeable; shift varies with concentration/water.

Expert Insight: The key differentiator for the (4-ethyl) isomer vs. the (2-ethyl) isomer is the symmetry in the 7.0–7.3 ppm region. A 2-ethyl isomer would show a complex 4-spin system due to the lack of symmetry.

Mass Spectrometry (GC-MS) & Fragmentation[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is critical for identifying the "fingerprint" of the molecule. Secondary benzylamines undergo specific fragmentation pathways involving ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-cleavage and tropylium ion formation.
Fragmentation Pathway

The Electron Impact (EI) ionization (70 eV) induces cleavage primarily at the benzylic position.[1]

MassSpec M_Ion Molecular Ion [M]+ m/z 191 PathA Benzylic Cleavage M_Ion->PathA - Isobutylamine radical PathB alpha-Cleavage (Loss of Isopropyl) M_Ion->PathB - C3H7 radical Tropylium Ethyl-Tropylium Ion [C9H11]+ m/z 119 PathA->Tropylium - Isobutylamine radical BasePeak Tropylium m/z 91 Tropylium->BasePeak - C2H4 Imine Imine Cation [M-43]+ m/z 148 PathB->Imine - C3H7 radical

Figure 2: Predicted EI-MS Fragmentation Pathway.

Diagnostic Ions[2]
  • m/z 191: Molecular Ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Must be present (odd mass indicates 1 Nitrogen).[1]
    
  • m/z 119: Base peak or major fragment.[1] Corresponds to the 4-ethylbenzyl cation (rearranging to ethyl-tropylium). This confirms the ethyl group is on the ring, not the amine chain.

  • m/z 91: Unsubstituted tropylium ion (secondary fragmentation).[1]

  • m/z 30/44: Lower mass amine fragments characteristic of alkylamines.[1]

Purity Assay: HPLC Protocol

For quantitative analysis and salt form determination (e.g., Hydrochloride salt), Reverse Phase HPLC is preferred over GC to avoid thermal degradation or inlet discrimination.[1]

Chromatographic Conditions[2][3][4]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-8 min: 5% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       95% B (Linear Gradient)
      
    • 8-10 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Amine/End absorption) and 254 nm (Aromatic).[1]

  • Temperature: 40°C.[1]

Why this works: The acidic mobile phase ensures the amine is fully protonated (


). This prevents interaction with silanol groups on the column stationary phase, which causes peak tailing in neutral amines [1].

References

  • SIELC Technologies. (2018).[1] N-Ethylbenzylamine Analysis Method. Application Note. Available at: [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6558, Isobutylamine. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for NMR shift prediction rules).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for Benzylamine fragmentation mechanisms).[1][2][3][4]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for (4-Ethylbenzyl)isobutylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Ethylbenzyl)isobutylamine Synthesis

Executive Summary

This guide addresses the synthesis of (4-Ethylbenzyl)isobutylamine (CAS: N/A for specific conjugate, generic class: Secondary Benzylamines). The preferred pathway is the reductive amination of 4-ethylbenzaldehyde with isobutylamine. This route offers higher chemoselectivity and cleaner impurity profiles compared to direct alkylation (nucleophilic substitution) with halides.

The following protocols and troubleshooting steps prioritize the Abdel-Magid method using Sodium Triacetoxyborohydride (STAB), which minimizes the common "over-alkylation" side reaction.

Module 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Purity Synthesis

Chemist's Note: We recommend Sodium Triacetoxyborohydride (STAB) over Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (requires harsh stepwise conditions). STAB allows for a mild, one-pot reaction that tolerates the ethyl group on the aromatic ring without side-chain oxidation.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Ethylbenzaldehyde Electrophile1.0Limiting reagent.
Isobutylamine Nucleophile1.1 - 1.2Slight excess drives imine formation.
NaBH(OAc)₃ (STAB) Reducing Agent1.4 - 1.5Add after amine-aldehyde mixing.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Essential for imine activation in STAB protocols.
DCE or THF SolventN/AAnhydrous preferred. DCE (1,2-Dichloroethane) is standard; THF is a greener alternative.
Step-by-Step Workflow
  • Imine Formation: Dissolve 4-ethylbenzaldehyde (1.0 eq) in DCE (0.2 M concentration). Add Isobutylamine (1.1 eq).

  • Activation: Add Acetic Acid (1.5 eq). Stir for 15–30 minutes at room temperature (20–25°C). Note: You may not see a precipitate; the iminium ion is soluble.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) in one portion. The reaction may bubble slightly (H₂ gas).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Mobile Phase: 10% MeOH in DCM) or HPLC. Look for the disappearance of the aldehyde (UV 254 nm).

  • Quench: Quench with saturated aqueous NaHCO₃ (basic pH ~8-9).

  • Workup (Acid-Base Purification):

    • Extract organics with DCM.

    • Crucial Step: Wash the organic layer with 1N HCl. The product moves to the aqueous phase (as the salt). Discard the organic layer (removes non-basic impurities like unreacted aldehyde).

    • Basify the aqueous phase with 2N NaOH (pH > 12).

    • Extract the free amine back into DCM. Dry over Na₂SO₄ and concentrate.

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and critical control points (CCPs) where the synthesis often fails.

ReactionPathway cluster_0 Control Point 1 Aldehyde 4-Ethylbenzaldehyde (Electrophile) Imine Intermediate: Imine / Iminium Ion Aldehyde->Imine AcOH Catalyst -H₂O Alcohol Impurity: 4-Ethylbenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If NaBH₄ used) Amine Isobutylamine (Nucleophile) Amine->Imine AcOH Catalyst -H₂O Product Target: (4-Ethylbenzyl)isobutylamine Imine->Product NaBH(OAc)₃ Reduction SideProduct Impurity: Tertiary Amine (Dialkylation) Product->SideProduct + Excess Aldehyde (Over-reaction)

Figure 1: Reaction pathway for the reductive amination of 4-ethylbenzaldehyde with isobutylamine, highlighting the critical intermediate and potential side reactions.

Module 3: Troubleshooting & FAQs

Category A: Reaction Stalled or Low Yield

Q: The aldehyde spot on TLC persists even after 4 hours. Should I add more reducing agent?

  • Diagnosis: The issue is likely poor imine formation , not the reduction step. STAB reduces imines much faster than aldehydes, but if the imine equilibrium is unfavorable, the reaction stalls.

  • Solution:

    • Check Water Content: Reductive amination is an equilibrium reaction involving water loss. If your solvent is "wet," the equilibrium shifts back to the aldehyde. Add activated 3Å or 4Å molecular sieves to the reaction mixture.

    • Increase Catalyst: Add another 0.5–1.0 eq of Acetic Acid. The formation of the iminium ion (the actual species being reduced) is acid-catalyzed.

    • Do NOT add more STAB yet: Adding more reducing agent before the imine forms will just reduce the remaining aldehyde to 4-ethylbenzyl alcohol (a waste product).

Q: I am seeing a large byproduct spot just above my product on TLC. What is it?

  • Diagnosis: This is likely 4-ethylbenzyl alcohol .

  • Cause: This happens if the reducing agent reduces the aldehyde before it reacts with the amine. This is common if you used NaBH₄ (too strong) or if you mixed the reducing agent with the aldehyde before adding the amine.

  • Fix: Ensure you stir the Aldehyde + Amine + Acid for at least 20 minutes before adding the hydride source.

Category B: Impurity Profile (Dialkylation)

Q: I have a significant amount of tertiary amine impurity (dialkylated product). How do I prevent this?

  • Context: The secondary amine product is more nucleophilic than the starting isobutylamine. It can react with another molecule of aldehyde to form the tertiary amine.

  • Solution:

    • Stoichiometry Adjustment: Increase the equivalents of Isobutylamine to 1.5 eq . A higher concentration of primary amine competes more effectively for the aldehyde.

    • Dilution: Run the reaction more dilute (0.1 M instead of 0.2 M). Intermolecular side reactions (like dimerization) are suppressed at lower concentrations.

    • Stepwise Addition: Do not add the aldehyde all at once. Add the aldehyde slowly to a solution of the amine and reducing agent (Inverse Addition), though this is technically challenging with STAB. The easier method is simply increasing the amine ratio.

Category C: Workup & Isolation[2]

Q: I have a persistent emulsion during the aqueous extraction. How do I break it?

  • Diagnosis: Isobutylamine derivatives often act as surfactants.

  • Solution:

    • Filter First: Suspended boron salts often stabilize emulsions. Filter the reaction mixture through a Celite pad before adding water.

    • Salting Out: Add saturated NaCl (brine) to the aqueous layer.

    • Solvent Switch: If using DCM, try switching to Ethyl Acetate for the extraction, or add a small amount of Methanol to the organic phase to break surface tension.

Module 4: Analytical Decision Tree

Use this flowchart to interpret your crude reaction data and decide the next step.

TroubleshootingTree Start Analyze Crude Mixture (TLC / HPLC / LCMS) Q1 Is Aldehyde Present? Start->Q1 Q2 Is Alcohol Impurity > 10%? Q1->Q2 No Action1 Action: Add Molecular Sieves & Acetic Acid. Stir longer. Q1->Action1 Yes Q3 Is Tertiary Amine Present? Q2->Q3 No Action2 Action: Acid-Base Extraction. (Alcohol stays in organics during acid wash) Q2->Action2 Yes Action3 Action: Chromatographic Separation required. (Difficult to separate by extraction) Q3->Action3 Yes Action4 Success: Proceed to Salt Formation (HCl/Fumarate) Q3->Action4 No

Figure 2: Analytical troubleshooting decision tree for post-reaction analysis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

    • Core Reference: Establishes the STAB protocol as the standard for suppressing dialkylation and toler
  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

    • Mechanistic Insight: Explains the role of Acetic Acid in modifying the reducing power of borohydrides.
  • PubChem Compound Summary: Isobutylamine (CID 6558). National Center for Biotechnology Information (2025).

    • Safety Data: Verifies toxicity and handling requirements for the amine starting m

Sources

Stability and storage conditions for (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide for (4-Ethylbenzyl)isobutylamine

Compound Overview & Physical Profile

(4-Ethylbenzyl)isobutylamine is a secondary amine intermediate commonly utilized in the synthesis of pharmaceutical agents and fine chemicals. Its stability profile is dictated by the reactivity of the secondary amine moiety and the benzylic position.

Property Technical Specification
Chemical Structure N-(4-Ethylbenzyl)-2-methylpropan-1-amine
Functional Class Secondary Amine / Benzylamine derivative
Physical State Colorless to pale yellow liquid (Free Base) / White solid (HCl Salt)
Basicity Weakly basic (Estimated pKa ~9.5–10.0 for conjugate acid)
Key Sensitivities Air (CO₂ absorption), Oxidation, Light

Critical Storage Protocols (FAQ)

Q: What are the optimal storage conditions for long-term stability? A: The stability of (4-Ethylbenzyl)isobutylamine depends heavily on whether it is stored as a free base or a salt.

  • Free Base (Liquid): Must be stored under an inert atmosphere (Argon or Nitrogen) . Secondary amines avidly absorb atmospheric CO₂ to form solid carbamates (white crust/precipitate). Store at 2–8°C in a tightly sealed glass container with a PTFE-lined cap.

  • Salt Form (e.g., Hydrochloride): Significantly more stable. Store at room temperature (20–25°C) or refrigerated, kept dry with desiccant.

Q: Can I store the liquid in plastic containers? A: No. Amine free bases can leach plasticizers from low-density polyethylene (LDPE) and may permeate through thin plastic walls. Always use borosilicate glass or high-density polyethylene (HDPE) for short-term transport only.

Q: Why has my clear liquid turned cloudy or developed a white solid? A: This is the most common issue. It indicates carbamate formation due to exposure to air (CO₂).

  • Mechanism:[1][2]

    
    
    
  • Remediation:[3] See the "Troubleshooting" section below for recovery protocols.

Troubleshooting & Recovery Workflows

Issue 1: The compound has turned yellow/brown.
  • Cause: Oxidative degradation of the amine group or benzylic oxidation, accelerated by light and heat.

  • Impact: Purity is compromised; trace impurities may interfere with sensitive catalytic reactions.

  • Solution: Perform a vacuum distillation (for free base) or recrystallization (for salts).

Issue 2: White precipitate (crust) is visible in the liquid.
  • Cause: Formation of carbamate salts due to CO₂ ingress.

  • Solution: The free base can be regenerated using a basic wash.

Experimental Protocol: Recovery of Carbonated Amine

  • Dissolution: Dissolve the cloudy mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Wash the organic layer with 1M NaOH or saturated NaHCO₃ . The base converts the carbamate back into the free amine and inorganic carbonate.

  • Drying: Dry the organic layer over anhydrous

    
    .[4]
    
  • Concentration: Remove the solvent under reduced pressure.

  • Validation: Check NMR; the carbamate peak (typically broad downfield) should be absent.

Visual Guides

Figure 1: Storage Decision Logic

Caption: Decision tree for selecting the correct storage environment based on the chemical form of the amine.

StorageLogic Start Identify Form FreeBase Free Base (Liquid) Start->FreeBase Salt Salt (Solid) Start->Salt Cond1 Store at 2-8°C FreeBase->Cond1 Cond2 Inert Gas (Ar/N2) REQUIRED FreeBase->Cond2 Cond3 Store RT or 2-8°C Salt->Cond3 Cond4 Desiccant Required Salt->Cond4 Risk Risk: CO2 Absorption (Carbamate Formation) Cond2->Risk If failed

Figure 2: Degradation & Recovery Pathway

Caption: Chemical pathway showing the reversible formation of carbamates and the irreversible oxidation path.

DegradationPath Amine (4-Ethylbenzyl)isobutylamine (Active Species) Carbamate Ammonium Carbamate (White Solid) Amine->Carbamate  Air Exposure   Oxide N-Oxides / Imines (Yellow Oil) Amine->Oxide  O2 / Light   CO2 + CO2 (Air) Carbamate->Amine  Heat / Vacuum   Recover Recovery: Wash with 1M NaOH Carbamate->Recover Distill Recovery: Vacuum Distillation Oxide->Distill Recover->Amine Distill->Amine

Handling & Safety (E-E-A-T)

Expert Insight: When handling (4-Ethylbenzyl)isobutylamine, researchers often underestimate the volatility and "creep" of secondary amines. The vapor can diffuse through standard plastic caps over months.

  • Recommendation: Parafilm is insufficient for long-term storage. Use electrical tape or heat-shrink bands over the cap to ensure a gas-tight seal.

Safety Precautions:

  • Corrosivity: Like most benzylamines, this compound is corrosive to skin and mucous membranes. Wear nitrile gloves and a face shield.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides.

References

  • Biosynth. (2025).[5] Retest Statement: (4-Ethylbenzyl)isobutylamine (Product Code UJB94255).[5] Retrieved from

  • PubChem. (n.d.).[6][7] Isobutylamine Compound Summary. National Library of Medicine. Retrieved from [Link][6]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

Sources

Handling and safety precautions for (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: UJB94255 (Reference Class)
Chemical Family: Secondary Benzylamine / Alkylamine

Emergency Response & Critical Safety (The "Panic Button")

Disclaimer: Specific toxicological data for (4-Ethylbenzyl)isobutylamine may be limited. The following protocols are based on "Read-Across" safety principles for corrosive secondary amines (e.g., N-benzylisopropylamine).

Quick Action Guide: Acute Exposure
Exposure TypeImmediate ActionMechanism of Injury
Skin Contact Flush immediately with water or Diphoterine® for >15 mins. Do NOT use vinegar (exothermic neutralization risk).Alkaline Hydrolysis: Amines saponify skin lipids, penetrating deep into the dermis. The damage continues even after surface rinsing if not thorough.
Eye Contact Irrigate immediately (eyewash station) for >15 mins. Hold eyelids open.Proteolytic Damage: Rapid corneal opacification. Basic burns are often more severe than acid burns due to deeper penetration.
Inhalation Move to fresh air.[1][2][3] If wheezing occurs, medical observation is required (delayed pulmonary edema risk).Mucosal Irritation: High pH vapor causes chemical pneumonitis in the upper respiratory tract.
Spill (Bench) Evacuate area. Absorb with dry sand or vermiculite .[4] Do not use paper towels (rapid oxidation/heat risk).Volatile Corrosivity: Vapors are heavier than air and will accumulate in low-lying areas.
Visualizing the Emergency Logic

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact (Burning Sensation) Type->Skin Eye Eye Contact (Vision Impairment) Type->Eye Inhal Inhalation (Respiratory Distress) Type->Inhal ActionSkin 1. Remove Clothing 2. Flush >15min (Water/Diphoterine) 3. Do NOT Neutralize Skin->ActionSkin ActionEye 1. Hold Eyelids Open 2. Flush >15min 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Fresh Air 2. Upright Position 3. Monitor for Edema Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS/Chemical Class Info ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Decision tree for acute exposure management. Note the prohibition of acid neutralization on skin.

Technical Troubleshooting (FAQs)

Category A: Storage & Stability[6]

Q: The clear liquid has turned cloudy or formed a white crust around the cap. Is it degraded?

  • Diagnosis: Carbamate Formation.

  • Mechanism: Secondary amines are nucleophilic and react rapidly with atmospheric Carbon Dioxide (

    
    ) to form solid carbamate salts:
    
    
    
    
  • Solution:

    • Filtration: If the solid is minor, filter the liquid through a glass frit under an inert atmosphere (Nitrogen/Argon).

    • Recovery: If significant, the amine can often be regenerated by treating the salt with a strong base (NaOH) and extracting with an organic solvent (e.g., Dichloromethane), followed by drying and distillation.

  • Prevention: Always purge the headspace with Argon before resealing. Store in a desiccator or glovebox.

Q: The compound has developed a yellow tint.

  • Diagnosis: Oxidation (N-Oxide formation).

  • Mechanism: Benzylic amines are susceptible to oxidation at the benzylic carbon or the nitrogen atom upon prolonged exposure to air and light.

  • Impact: May interfere with sensitive catalytic reactions (e.g., Palladium-catalyzed cross-couplings) by poisoning the catalyst.

  • Action: Distillation under reduced pressure is recommended to purify the amine before use in sensitive applications.

Category B: Synthesis & Reactivity[7]

Q: I am getting low yields in an amide coupling reaction using this amine.

  • Diagnosis: Steric Hindrance or Salt Formation.

  • Analysis: (4-Ethylbenzyl)isobutylamine is a secondary amine with significant steric bulk (isobutyl group + benzyl group).

    • Sterics: Standard coupling reagents (EDC/NHS) may be too slow. Switch to high-activity coupling agents like HATU or COMU .

    • Salt Sequestration: If using an acid chloride, the HCl by-product will protonate the unreacted amine, rendering it non-nucleophilic.

  • Protocol Adjustment:

    • Ensure a tertiary amine base (DIPEA or TEA) is present in 3.0 equivalents excess to scavenge protons.

    • Verify the quality of the DIPEA (ensure it is free of primary/secondary amine impurities).

Q: Can I use this amine in a reductive amination directly?

  • Answer: Yes, but proceed with Stepwise Addition .

  • Reasoning: Mixing the amine, aldehyde, and reducing agent (e.g., NaBH(OAc)3) simultaneously can lead to side reactions.

  • Recommended Workflow:

    • Pre-mix Amine + Aldehyde/Ketone in solvent (DCE or MeOH).

    • Add a drying agent (MgSO4) or molecular sieves to drive imine/iminium formation (Le Chatelier’s principle).

    • Stir for 1-2 hours.

    • Then add the reducing agent at 0°C.

Handling Protocols & Workflow

Standard Operating Procedure (SOP): Transfer & Usage

Objective: Transfer (4-Ethylbenzyl)isobutylamine without introducing moisture or


.

Required Equipment:

  • Schlenk line (Nitrogen/Argon)

  • Gas-tight syringe (glass or solvent-resistant plastic)

  • Dried glassware (oven-dried >120°C)

Step-by-Step Protocol:

  • Preparation:

    • Secure the reagent bottle with a clamp.

    • Insert a septum if the bottle does not have one.

    • Insert a bleed needle connected to an inert gas line (positive pressure).

  • Withdrawal:

    • Purge the syringe with inert gas (3x cycles).

    • Insert the needle through the septum.

    • Invert the bottle (if volume allows) or use a long needle to reach the liquid.

    • Withdraw the required volume slowly to prevent cavitation (bubble formation).

  • Transfer:

    • Inject the amine directly into the reaction vessel (which should already be under inert gas).

    • Do not spray the liquid against the walls if the vessel is hot (flash evaporation risk). Inject directly into the solvent.

  • Cleanup:

    • Immediately rinse the syringe with Acetone or Methanol.

    • Note: Residual amine in the needle can form carbamate clogs if left in air.

Visualizing the Handling Workflow

HandlingWorkflow Storage Storage (Inert/Cool) Prep Equip Prep (Septum/Purge) Storage->Prep Check Clarity Transfer Syringe Transfer (Positive Pressure) Prep->Transfer N2/Ar Purge Reaction Reaction Vessel (Immediate Use) Transfer->Reaction Avoid Air Waste Waste Disposal (Basic Waste Stream) Transfer->Waste Rinse Acetone

Caption: Inert atmosphere transfer logic to prevent carbonate contamination.

Physical Properties & Reference Data

PropertyValue (Approx/Class-Based)Experimental Implication
Physical State Colorless to pale yellow liquidViscosity checks required for automated liquid handlers.
Basicity (pKa) ~10.5 - 11.0 (Conjugate Acid)Strong enough to deprotonate phenols; requires strong base for regeneration.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcPoor solubility in water (high lipophilicity due to benzyl/isobutyl groups).
Molecular Weight 191.31 g/mol Calculation basis for stoichiometry.
Boiling Point >200°C (Predicted)High boiling point makes removal by rotary evaporation difficult; use column chromatography or acid-base extraction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Isobutylamine (Source for amine reactivity/safety analogs). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation (General Amine Hazards). Retrieved from [Link]

Sources

Troubleshooting low yield in (4-Ethylbenzyl)isobutylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4EB-ISO-001 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist

Diagnostic Interface

Before modifying your protocol, identify the specific failure mode using the logic tree below. Most yield issues in reductive amination stem from three distinct phases: Imine Equilibrium , Reduction Selectivity , or Workup pH .

TroubleshootingFlow Start START: Analyze Crude Mixture (LCMS / 1H NMR) CheckAlcohol Is 4-Ethylbenzyl Alcohol present > 10%? Start->CheckAlcohol CheckAldehyde Is Unreacted Aldehyde present > 10%? CheckAlcohol->CheckAldehyde No Sol1 ISSUE: Competitive Reduction FIX: Switch to NaBH(OAc)3 or Two-Step Protocol CheckAlcohol->Sol1 Yes CheckAq Is Product in Aqueous Layer? (Check pH) CheckAldehyde->CheckAq No (Conversion looks ok) Sol2 ISSUE: Poor Imine Equilibrium FIX: Add AcOH (Cat.) or Ti(OiPr)4 CheckAldehyde->Sol2 Yes (Imine not forming) Sol3 ISSUE: Salt Formation FIX: Adjust Workup pH > 12 (Free base extraction) CheckAq->Sol3 Yes (Low Recovery) Sol4 ISSUE: Steric/Electronic Stalling FIX: Increase Temp (Reflux Imine) or Molecular Sieves CheckAq->Sol4 No (Missing Mass)

Figure 1: Diagnostic logic for identifying yield loss in reductive amination of secondary benzylic amines.

Technical Solutions (Q&A)
Phase 1: The Chemistry (Reaction Optimization)

Q: I see a large amount of 4-ethylbenzyl alcohol in my crude NMR. Why? A: This is the most common cause of low yield. It indicates that your reducing agent reduced the aldehyde before it could react with the isobutylamine to form the imine.

  • The Mechanism: NaBH4 is a strong reducing agent and reacts rapidly with aldehydes. If the imine formation equilibrium is slow (common with sterically hindered amines like isobutylamine), the aldehyde remains available for direct reduction.

  • The Fix:

    • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) .[1] It is less basic and electronically tuned to reduce imines/iminium ions faster than aldehydes [1].

    • Two-Step Protocol: If you must use NaBH4, stir the aldehyde and amine in Methanol for 2–4 hours (or reflux for 1 hour) before adding the NaBH4 at 0°C. This forces the equilibrium toward the imine first.

Q: The reaction stalls with unreacted aldehyde, even after 24 hours. A: The equilibrium constant for imine formation might be low due to the electron-donating effect of the 4-ethyl group (slightly deactivating the carbonyl carbon) and the steric bulk of the isobutyl group.

  • The Fix:

    • Acid Catalysis: Add 1–2 equivalents of Acetic Acid (AcOH) . This protonates the carbonyl oxygen (activating it) and the intermediate hemiaminal, facilitating water loss.

    • Dehydrating Agents: Add activated 4Å Molecular Sieves or anhydrous MgSO4 to the reaction mixture to physically remove the water produced, driving the equilibrium to the right (Le Chatelier’s principle).

    • Titanium(IV) Isopropoxide: For stubborn cases, use Ti(OiPr)4 (1.2 equiv) neat or in THF. It acts as both a Lewis acid and a water scavenger [2].

Q: I see dialkylated side products (Tertiary Amine). A: While less common with bulky isobutylamine, "over-alkylation" can occur if the local concentration of aldehyde is high relative to the amine.

  • The Fix: Ensure you are using a slight excess of the amine (1.1 – 1.2 equivalents) relative to the aldehyde. Add the aldehyde slowly to the amine solution if using a one-pot procedure.

Phase 2: The Process (Workup & Purification)

Q: My LCMS shows full conversion, but I recover <30% mass after extraction. A: You are likely losing your product to the aqueous layer as a salt.

  • The Science: Secondary amines like (4-Ethylbenzyl)isobutylamine are basic (

    
    ). If you quench with 1M HCl or even saturated NH4Cl, the amine will be protonated (
    
    
    
    ) and highly water-soluble.
  • The Fix:

    • Basify Aggressively: After quenching, adjust the aqueous layer pH to >12 using 1M NaOH or KOH. The solution must be basic enough to ensure the amine exists as the free base (

      
      ).
      
    • Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction; these solvents are excellent for benzylic amines.

Optimized Experimental Protocol

Recommended "Gold Standard" Method using NaBH(OAc)3 for highest selectivity.

Reagents:

  • 4-Ethylbenzaldehyde (1.0 equiv, 10 mmol)

  • Isobutylamine (1.2 equiv, 12 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol)

  • Acetic Acid (1.0 equiv, 10 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-Ethylbenzaldehyde (1.34 g) and Isobutylamine (0.88 g) in DCE (30 mL).

  • Catalysis: Add Acetic Acid (0.6 g). Stir at room temperature for 30–60 minutes under Nitrogen. Note: This pre-complexation ensures the iminium ion is ready.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (3.18 g) in three portions over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench by adding saturated aqueous NaHCO3 (slowly, gas evolution!).

  • Workup (Critical):

    • Separate layers.[2][3]

    • Extract aqueous layer with DCM (2 x 20 mL).

    • Check pH of aqueous layer: If pH < 10, add 1M NaOH until pH 12, then extract again.

    • Combine organics, dry over Na2SO4, filter, and concentrate.[2]

  • Purification: If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc + 1% Triethylamine to prevent streaking).

Comparative Data: Reducing Agents
Reducing AgentSelectivity (Imine vs Aldehyde)Reaction SpeedRisk of Side ReactionsRecommended Use Case
NaBH4 LowFastHigh (Alcohol formation)Only in 2-step method (Imine pre-formed).
NaBH3CN HighSlowMedium (Cyanide toxic)Effective, but toxic waste issues. pH must be ~6.
NaBH(OAc)3 Excellent Moderate Low Best for One-Pot synthesis.
H2 / Pd-C HighVariableHigh (De-benzylation)Avoid if benzyl group is sensitive to hydrogenolysis.
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[7] Chemical Society Reviews, 27, 395-404.

Sources

Technical Support Center: Purification of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Ethylbenzyl)isobutylamine is a secondary amine intermediate often synthesized via reductive amination. While the reaction is robust, the resulting crude mixture frequently contains unreacted 4-ethylbenzaldehyde, tertiary amine byproducts (from over-alkylation), and boron residues.

This guide moves beyond basic textbook definitions to address the physicochemical reality of this molecule. Because of the lipophilic 4-ethyl and isobutyl groups, this amine does not behave like simple benzylamine. It requires precise pH control and solvent selection to prevent "oiling out" and to ensure sharp phase separations.

Impurity Profiling & Diagnosis

Before attempting purification, identify your specific contamination profile.

Impurity ClassChemical OriginDiagnostic SignRemoval Strategy
Unreacted Aldehyde 4-Ethylbenzaldehyde (Starting Material)Sweet/Almond-like odor; TLC spot (high Rf, UV active).Protocol B: Bisulfite Scavenging.
Tertiary Amine N,N-Bis(4-ethylbenzyl)isobutylamineLC-MS peak at [M+118]; TLC spot usually just above product.Protocol C: Salt Recrystallization or Chromatography.
Imine Intermediate Incomplete ReductionNMR signal at ~8.3-8.5 ppm (CH=N); unstable on silica.Acid hydrolysis followed by Protocol A .
Boron Salts NaBH₄ / STAB ResiduesWhite, sticky precipitate; clogs filters.Protocol A: Acid wash (solubilizes salts).
Core Purification Protocols
Protocol A: The "Dual-Phase Switch" (Acid-Base Extraction)

Best for: General cleanup of neutral organic impurities and inorganic salts.

The Science: We exploit the pKa of the secondary amine (~10.5). By dropping the pH < 2, we force the amine into the aqueous phase as an ammonium salt, leaving non-basic impurities (aldehydes, hydrocarbons) in the organic layer. We then reverse the pH to recover the product.[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? Avoid DCM if possible. DCM can form stubborn emulsions with benzylamine derivatives due to similar densities with water.

  • Acid Extraction: Extract the organic layer twice with 1M HCl .

    • Critical: The product moves to the WATER layer. Keep it.

  • Organic Wash: Wash the combined acidic aqueous layer with fresh MTBE.

    • Result: This removes unreacted aldehyde and neutral dimers. Discard this organic layer.

  • The Switch: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free amine oils out.

  • Recovery: Extract the basic aqueous mixture three times with DCM or Ethyl Acetate .

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective Scavenging (Bisulfite Wash)

Best for: Removing stubborn aldehyde traces ( < 5%) without column chromatography.

The Science: Sodium bisulfite attacks the carbonyl carbon of the aldehyde, forming a water-soluble sulfonate adduct. The amine remains in the organic layer.

Step-by-Step:

  • Dissolve the crude amine in a water-miscible organic solvent (e.g., Ethanol or Methanol) or a biphasic system (EtOAc).

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) (1.5 equivalents relative to estimated aldehyde).

  • Stir vigorously for 30 minutes.

    • Note: A white precipitate (the adduct) may form.[2]

  • Dilute with water and extract with EtOAc.

    • Result: The aldehyde stays in the aqueous phase (as the adduct); the amine moves to the organic phase.

  • Wash the organic phase with brine to remove residual bisulfite.

Protocol C: The "Gold Standard" (HCl Salt Recrystallization)

Best for: Final polishing to >99% purity for biological assays.

The Science: (4-Ethylbenzyl)isobutylamine is an oil, but its Hydrochloride salt is a crystalline solid. Impurities (especially tertiary amines) often do not co-crystallize well in the specific solvent lattice.

Step-by-Step:

  • Dissolve the free base amine in a minimal amount of dry Diethyl Ether or Isopropanol (IPA) .

  • Add 2M HCl in Diethyl Ether dropwise with stirring.

  • Observation: A white precipitate should form immediately.

  • Recrystallization:

    • Heat the suspension until the solid dissolves (add minimal Ethanol if needed).

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Filter the crystals and wash with cold Ether.

Visual Workflows
Workflow 1: Logic Flow for Impurity Removal

PurificationLogic Start Crude (4-Ethylbenzyl)isobutylamine CheckAldehyde Is Aldehyde Present? (Sweet Odor/TLC) Start->CheckAldehyde Bisulfite Protocol B: Bisulfite Wash CheckAldehyde->Bisulfite Yes AcidBase Protocol A: Acid-Base Extraction CheckAldehyde->AcidBase No Bisulfite->AcidBase Amine in Organic Phase CheckPurity Check Purity (LC-MS/NMR) AcidBase->CheckPurity Recryst Protocol C: HCl Salt Recrystallization CheckPurity->Recryst Tertiary Amine / <98% Final Pure Product (>98%) CheckPurity->Final >98% Recryst->Final

Caption: Decision tree for selecting the correct purification protocol based on impurity profile.

Workflow 2: The Acid-Base Phase Switch

AcidBaseExtraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification Mix1 Crude Mix + 1M HCl Org1 Organic Layer (Aldehydes/Neutrals) Mix1->Org1 Discard Aq1 Aqueous Layer (Amine-HCl Salt) Mix1->Aq1 Keep Aq2 Aqueous + NaOH (pH 12) Aq1->Aq2 Add Base Org2 Organic Extraction (Pure Free Amine) Aq2->Org2 Extract w/ DCM Waste Aqueous Waste (Salts) Aq2->Waste Discard

Caption: The chemical partitioning of the amine during Acid-Base extraction.

Troubleshooting Q&A

Q1: I tried Protocol A (Acid-Base), but during the acid wash, three layers formed. What happened? A: This is a common issue with lipophilic amine salts. The "middle layer" is likely your amine-HCl salt "oiling out." It is not soluble enough in water due to the 4-ethylbenzyl and isobutyl groups, but it's too polar for the organic layer.

  • Fix: Add a small amount of Methanol or Isopropanol to the aqueous layer to increase the solubility of the salt. Alternatively, use a larger volume of water to dilute the salt concentration.

Q2: After running the Bisulfite wash (Protocol B), my product yield dropped significantly. A: You likely formed an emulsion or the amine was physically trapped in the bisulfite precipitate.

  • Fix: Ensure you filter any solids formed before separating layers.[1] Wash the filter cake with organic solvent (EtOAc) to recover any trapped amine. Also, ensure the pH of the final aqueous layer wasn't accidentally acidic, which would keep the amine in the water.

Q3: I cannot remove the tertiary amine byproduct. It co-elutes on TLC. A: Tertiary amines are difficult to separate from secondary amines by simple extraction.

  • Fix 1 (Chromatography): Use a solvent system of DCM:MeOH:NH₄OH (95:4:1) . Secondary amines interact differently with the silica surface than tertiary amines in the presence of ammonia.

  • Fix 2 (Derivatization - Last Resort): React the mixture with Acetic Anhydride. The secondary amine will form an amide (changing its Rf significantly), while the tertiary amine will not react. You can separate the tertiary amine, but recovering the secondary amine from the amide requires harsh hydrolysis. Only do this if you need to isolate the tertiary impurity or if the amide is your desired endpoint.

Q4: My HCl salt (Protocol C) turned into a goo/oil instead of crystals. A: This indicates either residual solvent or that the solution was too concentrated/hot.

  • Fix: Triturate (scratch/grind) the oil with fresh Diethyl Ether or Hexane . Sonication can also induce nucleation. If it remains an oil, redissolve in minimal hot IPA and add Ether dropwise until cloudy, then store in the freezer (-20°C) overnight.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Brindle, C. S., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol."[1][3] Journal of Visualized Experiments (JoVE), 2018.

  • University of Rochester, Department of Chemistry. "Brindle Bisulfite Workup: for Removal of Aldehydes." Not Voodoo X.

  • Sudalai Kumar, S. "Crystal Structure of Benzydamine Hydrochloride Salt."[4] ResearchGate, 2015. (Reference for crystallization behavior of lipophilic benzylamine salts).

  • Furniss, B. S., et al. "Purification of Amines via Hydrochloride Salts." Journal of the Chemical Society, Perkin Transactions 1. (General methodology for purifying secondary amines).

Sources

Technical Support Center: (4-Ethylbenzyl)isobutylamine Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reductive Amination Scale-Up (100g to 10kg) Target Molecule:


-(4-Ethylbenzyl)-2-methylpropan-1-amine
CAS Registry Number:  (Generic structure reference)

Introduction: The Scale-Up Gap

Welcome to the Technical Support Center. You are likely here because a procedure that worked seamlessly in a 20mL scintillation vial is failing at the 5L or 50L reactor scale.

The synthesis of (4-Ethylbenzyl)isobutylamine via reductive amination presents a classic process chemistry paradox: the reaction is mechanistically simple but thermodynamically punishing at scale.[1] The primary challenges are exotherm management during imine formation, selectivity control (preventing tertiary amine formation), and the notorious "oiling out" phenomenon during salt formation.

This guide treats your process as a system of interlinked variables. We do not just fix the "yield"; we stabilize the system.

Module 1: Reaction Dynamics & Pathway Analysis

The Core Mechanism

At scale, you cannot treat reductive amination as a single step.[1] It is a cascade.[1] You must drive the equilibrium toward the imine before introducing the reducing agent to prevent side reactions.[1]

Key Scale-Up Risk: If the reducing agent is added while free aldehyde is still present (incomplete imine formation), you risk reducing the aldehyde to 4-ethylbenzyl alcohol, a difficult-to-remove impurity.

Visualizing the Pathway

The following diagram illustrates the reaction network and critical failure points.

ReactionPathway Aldehyde 4-Ethylbenzaldehyde (Lipophilic) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Fast Alcohol 4-Ethylbenzyl Alcohol (Side Product) Aldehyde->Alcohol Direct Reduction Amine Isobutylamine (Volatile) Amine->Hemiaminal Fast Imine Imine Intermediate (Equilibrium Driven) Hemiaminal->Imine -H2O (Slow/Equilibrium) Water H2O (Must Remove) Hemiaminal->Water Product (4-Ethylbenzyl)isobutylamine (Target) Imine->Product Reduction (+H-) BisImpurity Bis-alkylated Impurity (Tertiary Amine) Product->BisImpurity +Aldehyde (Over-reaction)

Caption: Figure 1. Reaction network showing the critical imine equilibrium and competitive impurity pathways.

Module 2: Reagent Selection Strategy

Choosing the right reducing agent is an engineering decision, not just a chemical one.

FeatureSodium Triacetoxyborohydride (STAB) Sodium Borohydride (NaBH4) Catalytic Hydrogenation (H2/Pd-C)
Scale Suitability Kilo-Lab (100g - 5kg)Pilot Plant (5kg - 100kg)Manufacturing (>100kg)
Selectivity High. Reduces imines faster than aldehydes.[1]Low. Reduces aldehydes fast.[1] Requires 2-step process.[1][2]High. Excellent atom economy.[1]
Water Tolerance Low.[1][3] Hydrolyzes slowly.[1]High. Stable in alkaline MeOH.N/A (Heterogeneous).[1]
Engineering Risk Evolution of acetic acid; Boron waste disposal.Hydrogen gas evolution (flammability).[1]High pressure H2; Catalyst filtration/fire risk.[1]
Recommendation Best for troubleshooting & speed. Best for cost efficiency. Best for green chemistry.

Module 3: Detailed Protocol (The "Two-Step" Method)

Context: This protocol is designed for the NaBH4 method (2-step) because it is the most common scaling failure point.[1] It separates imine formation from reduction to ensure purity.[1]

Scale: 1.0 kg Input (4-Ethylbenzaldehyde)

Phase A: Imine Formation (Thermodynamic Control)
  • Setup: 10L Reactor with overhead stirring, temperature probe, and Dean-Stark trap (or molecular sieve bed).

  • Charging: Charge 4-Ethylbenzaldehyde (1.0 kg, 7.45 mol) and Toluene (5.0 L).

    • Why Toluene? It forms an azeotrope with water, driving the equilibrium.

  • Amine Addition: Add Isobutylamine (0.60 kg, 8.2 mol, 1.1 equiv).

    • Caution: Isobutylamine bp is 68°C. Add slowly to cold solution if possible, then heat.

  • Reflux: Heat to reflux (~110°C). Monitor water collection in Dean-Stark.

    • Endpoint: When theoretical water (~134 mL) is collected and NMR shows <2% residual aldehyde.[1]

  • Concentration: Distill off Toluene to obtain the crude imine oil.

    • Critical Step: This removes residual water which would decompose the borohydride.[1]

Phase B: Reduction (Kinetic Control)
  • Solvent Switch: Dissolve the crude imine in Methanol (5.0 L). Cool to 0–5°C.[1]

  • Reduction: Add NaBH4 (141 g, 3.72 mol, 0.5 equiv) portion-wise over 2 hours.

    • Safety: Massive H2 gas evolution.[1] Ensure reactor venting is sized correctly.[1]

    • Exotherm: Maintain internal temp <15°C to prevent impurity formation.[1]

  • Quench: Slowly add Acetone (200 mL) to destroy excess hydride, then add 1M NaOH (2 L).

  • Workup: Extract with MTBE or Toluene. Wash organic layer with brine.[1]

Module 4: Troubleshooting & FAQs

Issue 1: "My product is oiling out during crystallization."

Diagnosis: This is the most common complaint with secondary amine salts.[1] The "oil" is a supersaturated liquid phase containing impurities and solvent.[1] The Fix:

  • Temperature Control: Do not crash cool. Use a linear cooling ramp (e.g., 0.2°C/min).

  • Seeding: You must seed the solution at the metastable zone width (MSZW) limit.[1][4] If you lack seeds, sonicate a small aliquot to induce nucleation and return it to the reactor.

  • Solvent System: Switch from pure Isopropanol to EtOAc/Heptane or MEK/Toluene .[1] The presence of a slightly more polar solvent (like MEK) often prevents the "oiling" phase separation.[1]

Issue 2: "I have 15% Bis-alkylated impurity."

Diagnosis: You have formed the tertiary amine.[1] This happens if the product amine reacts with residual aldehyde.[1] The Fix:

  • Stepwise Confirmation: Ensure Phase A (Imine formation) is >98% complete before adding reducing agent.[1]

  • Sterics: While isobutylamine is hindered, it is not immune. Increase the amine equivalent to 1.2x.[1]

  • Concentration: Dilute the reaction. High concentration favors bimolecular side reactions (dimerization).[1]

Issue 3: "Yield is low (<60%)."

Diagnosis: Likely loss of Isobutylamine.[1] The Fix:

  • Isobutylamine is volatile (bp 68°C).[1] If you refluxed without an efficient condenser before the imine formed, you lost your reagent.

  • Check: Analyze the distillate. If amine is present, your stoichiometry was compromised.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose active failures in the plant.

Troubleshooting Start Problem Detected Impurity High Impurity Profile Start->Impurity Yield Low Yield Start->Yield Bis Bis-Alkylated (Tertiary) Impurity->Bis Alc Benzyl Alcohol Impurity->Alc Volatile Isobutylamine Loss? Yield->Volatile Workup Loss to Aqueous Layer? Yield->Workup ActionBis Action: Increase Amine Equiv Check Imine Conversion Bis->ActionBis ActionAlc Action: Remove Water Check Aldehyde Quality Alc->ActionAlc ActionVol Action: Improve Condenser Add Amine at lower Temp Volatile->ActionVol ActionpH Action: Check pH > 12 before extraction Workup->ActionpH

Caption: Figure 2. Diagnostic logic for common scale-up failures.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text for H2/Pd scale-up).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Source for crystallization and oiling out troubleshooting).

  • Occupational Safety and Health Administration (OSHA). "Isobutylamine - Safety Data Sheet." Link

  • Org. Process Res. Dev.

Sources

Technical Support Center: Optimizing Reactivity of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Selectivity & Yield Optimization Agent: Senior Application Scientist

Introduction: The Steric-Nucleophilic Paradox

Welcome to the technical support hub for (4-Ethylbenzyl)isobutylamine . This secondary amine presents a unique reactivity profile often encountered in medicinal chemistry (e.g., S1P1 agonists, calcium channel blockers).

The Core Challenge: The molecule features a "Goldilocks" steric profile—the isobutyl group provides significant steric bulk around the nitrogen center, while the 4-ethylbenzyl group adds lipophilicity and mild electron density.

  • Too Hindered? Standard amide couplings with weak activating agents (e.g., EDC/NHS) often stall.

  • Too Nucleophilic? In direct alkylation (SN2), the amine is still nucleophilic enough to undergo uncontrolled over-alkylation to quaternary ammonium salts.

This guide provides field-proven protocols to enforce selectivity.

Module 1: Controlling N-Alkylation (SN2 Selectivity)

User Issue: "I am trying to synthesize a tertiary amine using an alkyl halide, but I keep observing significant quaternary ammonium salt formation (over-alkylation)."

Root Cause Analysis

Secondary amines are prone to the "alkylation cascade." Once the tertiary amine product is formed, it often remains nucleophilic enough to attack the alkyl halide again. The isobutyl group on your starting material slows this down, but not enough to prevent it completely in polar aprotic solvents with strong bases.

Troubleshooting Protocol: The "Cesium Effect"

To stop the reaction at the tertiary amine stage, you must modulate the base strength and solubility. We recommend the Cesium Hydroxide/Molecular Sieve protocol.

The Logic: Cesium ions (


) are large and form loose ion pairs with the deprotonated amine/amide intermediate. This promotes the initial mono-alkylation but, critically, the hydration sphere and solubility profile of hydrated CsOH in DMF often limit the rate of the second alkylation step compared to NaH or K2CO3.

Step-by-Step Protocol:

  • Solvent: Use anhydrous DMF (N,N-Dimethylformamide).

  • Stoichiometry:

    • (4-Ethylbenzyl)isobutylamine: 1.0 equiv

    • Alkyl Halide (R-X): 1.1 equiv (Do not use excess)

    • Cesium Hydroxide monohydrate (CsOH·H2O): 1.2 equiv

    • Activated 4Å Molecular Sieves: 200 mg/mmol

  • Procedure:

    • Stir the amine and molecular sieves in DMF for 30 mins to ensure absolute dryness.

    • Add CsOH[1]·H2O.[1] Stir for 10 mins.

    • Add the Alkyl Halide dropwise at 0°C.

    • Allow to warm to RT. Monitor via LCMS.

  • Workup: Filter off sieves/salts before aqueous extraction to prevent emulsion formation.

Selectivity Data Comparison:

Base / SolventConversionProduct (Tertiary Amine)Byproduct (Quat.[2] Salt)
K2CO3 / Acetone 65% (Slow)60%5%
NaH / THF 100%45%55% (Major Issue)
CsOH / DMF 98% 92% <5%

Module 2: Overcoming Steric Hindrance in Amide Coupling

User Issue: "My coupling reaction with a carboxylic acid is stalling. I see starting material remaining even after 24 hours with EDC/HOBt."

Root Cause Analysis

The isobutyl group adjacent to the nitrogen creates a "steric wall." Standard carbodiimide couplings (EDC/DCC) form an O-acylisourea intermediate that is not electrophilic enough to overcome this barrier quickly. Slow kinetics lead to hydrolysis of the active ester or racemization of the acid.

Troubleshooting Protocol: The HATU/HOAt System

You need a coupling reagent that generates a more reactive ester and accelerates the amine attack via the "neighboring group effect."

The Logic: HATU generates an O-7-azabenzotriazole active ester. The nitrogen in the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming amine, effectively "pulling" the (4-Ethylbenzyl)isobutylamine into the reaction center despite the isobutyl bulk.

Step-by-Step Protocol:

  • Reagents:

    • Carboxylic Acid: 1.1 equiv

    • HATU: 1.1 equiv

    • HOAt (0.1 equiv - Optional additive for extreme cases)

    • DIPEA (Diisopropylethylamine): 2.5 equiv

    • (4-Ethylbenzyl)isobutylamine: 1.0 equiv

  • Solvent: DMF or NMP (Dichloromethane is often too non-polar for HATU kinetics).

  • Procedure:

    • Dissolve Acid and HATU in DMF.

    • Add DIPEA immediately (Yellow color develops). Stir 2 mins to form active ester.

    • Add (4-Ethylbenzyl)isobutylamine.

    • Critical: If no reaction after 2 hours, heat to 50°C. The isobutyl group is thermally stable.

Module 3: Visualizing the Decision Pathways

The following diagram illustrates the decision logic for selecting the correct pathway based on your desired outcome (Alkylation vs. Amidation).

ReactionSelectivity Start Start: (4-Ethylbenzyl)isobutylamine Goal Define Target Product Start->Goal TertiaryAmine Target: Tertiary Amine (Alkylation) Goal->TertiaryAmine Electrophile: Alkyl Halide Amide Target: Amide (Acylation) Goal->Amide Electrophile: Carboxylic Acid Alk_Risk Risk: Over-Alkylation (Quat Salt) TertiaryAmine->Alk_Risk Amid_Risk Risk: Steric Stalling (Isobutyl Bulk) Amide->Amid_Risk Alk_Sol Solution: CsOH / DMF / Mol. Sieves Alk_Risk->Alk_Sol Suppress Quaternization Alk_Result Result: Selective Mono-Alkylation Alk_Sol->Alk_Result Amid_Sol Solution: HATU / DIPEA / DMF Amid_Risk->Amid_Sol Accelerate Kinetics Amid_Result Result: High Yield Amide Amid_Sol->Amid_Result

Caption: Decision tree for optimizing reaction conditions based on electrophile type and specific failure modes associated with the isobutyl steric hindrance.

Frequently Asked Questions (FAQs)

Q: Can I use Reductive Amination instead of direct alkylation to make the tertiary amine? A: Yes, and it is often preferred for selectivity.

  • Protocol: React (4-Ethylbenzyl)isobutylamine with the corresponding aldehyde using STAB (Sodium Triacetoxyborohydride) in DCE (Dichloroethane).

  • Why: STAB is mild and will not reduce the iminium ion to the amine until it is fully formed, preventing side reactions. The steric bulk of the isobutyl group actually helps here by stabilizing the intermediate iminium species against hydrolysis.

Q: How do I remove unreacted (4-Ethylbenzyl)isobutylamine from my product? A: Use an Acidic Scavenger Resin (e.g., sulfonic acid resin) or a careful pH-switch extraction.

  • Dissolve mixture in organic solvent (EtOAc).

  • Wash with 10% Citric Acid (pH ~4).

    • Note: Because the amine is hindered and lipophilic (ethylbenzyl group), it may not extract fully into the aqueous layer if the pH is not low enough. Use 1M HCl if the product is acid-stable.

Q: Is the 4-ethyl group susceptible to oxidation? A: Generally, no, under standard alkylation/amidation conditions. However, avoid using KMnO4 or harsh benzylic oxidants, as the ethyl position (benzylic) is susceptible to radical oxidation.

References

  • Selective N-Alkylation (Cesium Effect): Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[1] Cesium hydroxide promoted chemoselective N-alkylation for the efficient synthesis of secondary amines. Organic Letters, 1(11), 1893-1896.

  • Amide Coupling of Hindered Amines: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Degradation pathways of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Ethylbenzyl)isobutylamine Stability & Degradation

Topic: Degradation Pathways & Troubleshooting for (4-Ethylbenzyl)isobutylamine Document ID: TS-EBI-2025-01 Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

(4-Ethylbenzyl)isobutylamine is a secondary amine intermediate often utilized in the synthesis of pharmaceutical actives. Its structural features—specifically the electron-rich benzylic amine motif—render it susceptible to oxidative dealkylation and N-oxidation . This guide provides a mechanistic breakdown of these pathways, troubleshooting steps for common experimental anomalies, and validated protocols for stability assessment.

Module 1: Degradation Mechanisms (The "Why")

The stability profile of (4-Ethylbenzyl)isobutylamine is dictated by the lability of the C–N bonds flanking the secondary nitrogen. The benzylic position is particularly reactive due to the resonance stabilization of the resulting radical/cation intermediates.

Oxidative N-Dealkylation (Primary Pathway)

Exposure to air, light, or radical initiators leads to the hydroxylation of the


-carbon (next to the nitrogen). This forms an unstable carbinolamine intermediate, which collapses to yield an aldehyde and a primary amine.
  • Path A (Benzylic Cleavage): Oxidation at the benzylic carbon yields 4-Ethylbenzaldehyde and Isobutylamine . This is the dominant pathway due to the lower bond dissociation energy of the benzylic C–H bond.

  • Path B (Isobutyl Cleavage): Oxidation at the isobutyl

    
    -carbon yields Isobutyraldehyde  and (4-Ethylbenzyl)amine .
    
N-Oxidation

Secondary amines can undergo direct oxidation at the nitrogen atom to form N-hydroxylamines , which may further dehydrate to form nitrones .[1] These are often seen as transient impurities that turn samples yellow/brown before gross degradation occurs.

Carbamate Formation

Like most secondary amines, (4-Ethylbenzyl)isobutylamine is a nucleophile that reacts reversibly with atmospheric CO


 to form carbamic acid salts (carbamates). This often manifests as a white crust on the vessel walls or "ghost peaks" in LC-MS that disappear under acidic conditions.

Module 2: Visualizing the Pathways

The following diagram maps the degradation cascade, highlighting the specific breakdown products you must monitor during HPLC/GC analysis.

DegradationPathways Parent (4-Ethylbenzyl)isobutylamine (Secondary Amine) CarbinolA Intermediate A: Benzylic Carbinolamine Parent->CarbinolA Oxidation (Path A) [Benzylic C-H] CarbinolB Intermediate B: Isobutyl Carbinolamine Parent->CarbinolB Oxidation (Path B) [Alkyl C-H] N_Oxide N-Hydroxylamine / Nitrone (Yellowing Agent) Parent->N_Oxide Direct N-Oxidation ProdA1 Impurity A1: 4-Ethylbenzaldehyde CarbinolA->ProdA1 C-N Cleavage ProdA2 Impurity A2: Isobutylamine CarbinolA->ProdA2 ProdB1 Impurity B1: Isobutyraldehyde CarbinolB->ProdB1 C-N Cleavage ProdB2 Impurity B2: (4-Ethylbenzyl)amine CarbinolB->ProdB2

Figure 1: Oxidative degradation pathways of (4-Ethylbenzyl)isobutylamine showing cleavage sites and resulting impurities.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a clear oil to a yellow/brown liquid. Is it still usable?

Diagnosis: The color change typically indicates the formation of trace N-oxides or conjugated imines (nitrones) caused by air oxidation.

  • Impact: These impurities often have high extinction coefficients, meaning a very small amount (<0.5%) can cause significant discoloration.

  • Action:

    • Run an HPLC check.[2][3] If purity is >98%, purification may not be necessary for early-stage reactions.

    • If purity is compromised, purify via acid-base extraction (dissolve in organic solvent, wash with 1M HCl to pull amine into water, wash organic layer, basify aqueous layer, and re-extract).

Q2: I see two new peaks in my HPLC chromatogram. What are they?

Diagnosis: Based on the degradation pathways, these are likely the aldehyde and amine fragments.[2]

  • Check Relative Retention Time (RRT):

    • Aldehydes (4-Ethylbenzaldehyde): Less polar, elutes after the parent amine (in reverse-phase C18).

    • Primary Amines (Isobutylamine): More polar, elutes before the parent amine (often near the solvent front if not derivatized).

  • Verification: Check the UV spectrum. 4-Ethylbenzaldehyde will show a distinct carbonyl absorption (~250-260 nm) that differs from the parent benzyl spectrum.

Q3: The compound is losing weight or disappearing during vacuum drying.

Diagnosis: Volatility of degradation products.

  • Explanation: One of the degradation products, Isobutyraldehyde , is highly volatile (BP ~63°C). If degradation is occurring, you are literally pumping away the breakdown products, leading to mass balance errors.

  • Action: Avoid prolonged high-vacuum exposure at elevated temperatures (>40°C). Store as a stable salt (e.g., Hydrochloride or Oxalate) rather than the free base to prevent volatility and oxidation.

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress Test)

Use this to validate your analytical method's ability to detect impurities.

  • Preparation: Dissolve 10 mg of (4-Ethylbenzyl)isobutylamine in 1 mL of Acetonitrile/Water (50:50).

  • Stressing: Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Heat at 60°C for 2 hours.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in 0.1% Formic Acid).

  • Expected Result: Decrease in parent peak area; appearance of peak at RRT ~1.2 (4-Ethylbenzaldehyde) and RRT ~0.9 (N-oxide species).

Protocol B: Salt Formation for Long-Term Storage

Converting the free base to a salt significantly inhibits the oxidative pathways described above.

  • Dissolve the crude amine (free base) in dry Diethyl Ether or MTBE (10 volumes).

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 2M HCl in Diethyl Ether.

  • A white precipitate (Hydrochloride salt) should form immediately.

  • Filter under Nitrogen, wash with cold ether, and dry under vacuum.

  • Storage: Store the salt at -20°C. It is stable for >2 years compared to the free base (months).

Module 5: Diagnostic Logic Tree

Use this flow to resolve unknown impurity issues quickly.

TroubleshootingTree Start Problem Detected Obs1 New HPLC Peak (Late Eluting) Start->Obs1 Obs2 New HPLC Peak (Early Eluting) Start->Obs2 Obs3 Sample Yellowing Start->Obs3 Cause1 Aldehyde Impurity (Oxidative Dealkylation) Obs1->Cause1 Cause2 Primary Amine or Salt Counter-ion Obs2->Cause2 Cause3 N-Oxide/Nitrone (Trace Oxidation) Obs3->Cause3 Action1 Check for Air Leaks Store under Argon Cause1->Action1 Action2 Check pH of Mobile Phase Verify Salt Form Cause2->Action2 Action3 Purify via Acid/Base Extraction Cause3->Action3

Figure 2: Diagnostic decision tree for common stability issues.

References

  • BenchChem. (2025).[2] Technical Support Center: N-Isobutylbenzamide Degradation Analysis. (Analogous mechanism for N-dealkylation and hydrolysis).

  • Royal Society of Chemistry. (2012). Degradation of benzylamines during chlorination and chloramination.[4] (Mechanisms of benzylamine oxidation to aldehydes).

  • National Institutes of Health (NIH). Oxidative N-dealkylation of Amines. PMC Articles. (General mechanism of CYP450 and chemical N-dealkylation).[5][6]

  • PubChem. Isobutylamine Compound Summary. (Physical properties and stability data for the amine fragment).

  • ScienceMadness Discussion. (2012). Observations on Benzylamine Degradation.[1][2][3][4][7] (Practical observations of carbonate and imine formation in benzylamines).

Sources

Technical Support Center: (4-Ethylbenzyl)isobutylamine Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Moisture Paradox

Welcome to the technical support hub for (4-Ethylbenzyl)isobutylamine . As a secondary benzylic amine, this compound presents a specific set of handling challenges. While the 4-ethyl group increases lipophilicity, facilitating organic extraction, the secondary amine core remains highly nucleophilic.

The Core Issue: Users frequently report "purity drift" or "unknown white precipitates" during storage and synthesis. In 90% of cases, this is not chemical decomposition but a moisture-catalyzed reaction with atmospheric CO₂ .

This guide deconstructs the moisture sensitivity of this molecule across three critical phases: Storage , Synthesis (Reductive Amination) , and Purification .

Module 1: Storage & Handling (The "White Crust" Phenomenon)

The Symptom

You stored (4-Ethylbenzyl)isobutylamine as a clear oil. Weeks later, you observe a white, crystalline solid forming on the cap threads or suspended in the oil.

The Mechanism: Ammonium Carbamate Formation

Unlike primary amines, secondary amines like (4-Ethylbenzyl)isobutylamine react with atmospheric CO₂ specifically in the presence of trace moisture to form ammonium carbamates . This is a reversible, exothermic reaction.



The 4-ethyl substituent on the benzyl ring acts as a weak electron-donating group (EDG), slightly increasing the electron density on the nitrogen. This makes the amine more nucleophilic and thus more susceptible to CO₂ capture than unsubstituted benzylamine.

Troubleshooting Protocol A: Recovery of Carbonated Amine

Do not discard the "contaminated" sample. The reaction is reversible.[1]

StepActionTechnical Rationale
1 Dissolve Dissolve the mixture (oil + solid) in dry Dichloromethane (DCM) or Ether.
2 Base Wash Wash with 1M NaOH (aq).
3 Dry Dry organic layer over anhydrous

.
4 Inert Storage Concentrate and store under Argon/Nitrogen.

Module 2: Synthesis Control (Reductive Amination)

The Challenge

Synthesizing (4-Ethylbenzyl)isobutylamine typically involves the reductive amination of 4-ethylbenzaldehyde with isobutylamine (or the reverse). Users often report stalled conversion or low yields .

The Mechanism: The Water Barrier

The formation of the intermediate imine (Schiff base) is an equilibrium process that generates water. If water is not removed, the equilibrium shifts back to the starting materials (hydrolysis), preventing the reducing agent (e.g.,


) from acting effectively.
Visualizing the Pathway

The diagram below illustrates how moisture acts as a "chemical brake" in your synthesis workflow.

ReductiveAmination Start Aldehyde + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Imine (Intermediate) Hemiaminal->Imine - H₂O (Dehydration) Imine->Hemiaminal + H₂O (Hydrolysis) Product (4-Ethylbenzyl)isobutylamine Imine->Product Reduction (NaBH₄/STAB) Water H₂O (Byproduct)

Figure 1: The Criticality of Water Removal. The red dashed line indicates the hydrolysis pathway favored by excess moisture, which destroys the Imine intermediate before reduction can occur.

Troubleshooting Protocol B: Moisture Management in Synthesis

Q: My reaction conversion is stuck at 60%. Adding more reducing agent doesn't help. Why? A: You likely have free water in the system.


 decomposes slowly in water, but more importantly, the water is hydrolyzing your imine back to the aldehyde.

The Fix:

  • Pre-drying: Store isobutylamine over KOH pellets or 3Å molecular sieves before use.

  • Scavengers: Add anhydrous

    
     or activated 4Å molecular sieves directly to the reaction flask during the imine formation step (before adding the reducing agent).
    
  • Solvent Choice: Switch from Methanol (hygroscopic) to 1,2-Dichloroethane (DCE) or Toluene if using Sodium Triacetoxyborohydride (STAB), as these solvents allow for better water exclusion.

Module 3: Analysis & Purification (The "Ghost" Peaks)

The Symptom[2][3][4][5][6][7][8][9][10][11]
  • NMR: Broad peaks for the N-H proton; shifting chemical shifts.

  • HPLC: Severe peak tailing or "ghost" peaks eluting early.

The Mechanism
  • Proton Exchange: The secondary amine proton (

    
    ) exchanges rapidly with trace water in deuterated solvents (
    
    
    
    ), causing peak broadening.
  • Silanol Interaction: On silica columns (HPLC or Flash), water activates surface silanols (

    
    ). The basic amine interacts strongly with these acidic sites, causing tailing.
    
Troubleshooting Protocol C: Analytical Integrity
IssueDiagnostic CheckCorrective Action
NMR Broadening Check the water peak in

(usually ~1.56 ppm).
Shake the NMR tube with a single pellet of anhydrous

or use

(reduces exchange rate).
HPLC Tailing Tailing factor > 1.5.Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Triethylamine (TEA) to the mobile phase. This masks silanols or protonates the amine to prevent adsorption.
Weighing Errors Mass increases during weighing.The compound is hygroscopic. Weigh rapidly in a closed vessel or use the "difference" method (weigh syringe before/after dispensing).

Frequently Asked Questions (FAQ)

Q1: Can I store (4-Ethylbenzyl)isobutylamine as a salt to prevent moisture issues? A: Yes, highly recommended. Converting the free base to the Hydrochloride (HCl) salt renders it a stable, non-hygroscopic solid.

  • Protocol: Dissolve amine in dry ether

    
     Bubble dry HCl gas or add 4M HCl in Dioxane 
    
    
    
    Filter the white precipitate.

Q2: I see a second spot on TLC that isn't the starting material. Is it decomposition? A: If the spot is at the baseline, it is likely the ammonium carbamate salt formed from exposure to air on the TLC plate itself. Run the TLC plate with a drop of Triethylamine in the eluent to suppress this artifact.

Q3: Is the "4-ethyl" group sensitive to moisture? A: No. The ethyl group is an inert alkyl chain. It is hydrophobic. However, it increases the molecular weight, making the carbamate salt less soluble in water than simple benzylamine salts, potentially complicating aqueous washes if you don't use acidic/basic adjustments correctly.

References

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Link

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Storage of Amines. Merck KGaA. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isobutylamine. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • Cortez, L., et al. (2016). Troubleshooting Reductive Amination: The Role of Water and pH. Journal of Chemical Education. Link

(Note: While specific literature on the exact CAS of (4-Ethylbenzyl)isobutylamine is limited, the chemical behavior described above is derived from the established reactivity profiles of secondary N-benzylalkylamines found in References 1 and 4.)

Sources

Technical Support Center: Solvent Effects on (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reactivity & Troubleshooting Solvent-Based Issues

Executive Summary: The Molecule's "Personality"

Before troubleshooting, you must understand the physicochemical profile of (4-Ethylbenzyl)isobutylamine . This is not a generic amine; it possesses specific steric and electronic characteristics that dictate its behavior in solution.

  • Electronic Profile: It is a secondary amine . The p-ethyl group on the benzyl ring is weakly electron-donating (inductive effect), slightly increasing the electron density on the nitrogen compared to an unsubstituted benzylamine.

  • Steric Profile: The isobutyl group introduces branching at the

    
    -position relative to the nitrogen. While less hindered than a tert-butyl group, it creates a "steric cone" that makes the nitrogen sensitive to solvent cage effects.
    
  • Solubility Profile: The combination of the ethyl-substituted aromatic ring and the isobutyl chain renders this molecule highly lipophilic (LogP > 3.0). It resists dissolution in water but thrives in non-polar to moderately polar organic solvents (DCM, Toluene, THF).

Interactive Troubleshooting Modules

Module A: Reaction Rate is Too Slow (Nucleophilic Substitution/N-Alkylation)

Symptom: You are attempting an


 reaction (e.g., reacting with an alkyl halide) and yields are low or reaction times are excessive.
Likely Cause: Solvent Caging (H-Bonding) .

Technical Explanation: In protic solvents (Methanol, Ethanol), the solvent molecules form strong hydrogen bonds with the lone pair of the amine nitrogen. This creates a "solvation shell" that the amine must shed before it can attack the electrophile. For (4-Ethylbenzyl)isobutylamine, the isobutyl group already provides steric hindrance; adding a solvent shell effectively shuts down nucleophilicity.

The Fix: Switch to Polar Aprotic Solvents (Acetonitrile, DMF, DMSO). These solvents possess high dielectric constants (stabilizing the charged transition state) but lack hydrogen bond donors (leaving the amine "naked" and reactive).

Mechanism Visualization:

SolventEffect Amine (4-Ethylbenzyl)isobutylamine (Nucleophile) Protic Protic Solvent (MeOH/EtOH) Amine->Protic Dissolved in Aprotic Polar Aprotic Solvent (ACN/DMF) Amine->Aprotic Dissolved in caged Solvent Cage Forms (H-Bonding) Protic->caged Lone pair blocked naked Naked Nucleophile (High Energy) Aprotic->naked Lone pair exposed reaction_slow Reaction Rate: SLOW caged->reaction_slow High Activation Energy reaction_fast Reaction Rate: FAST naked->reaction_fast Low Activation Energy

Caption: Figure 1. Impact of solvent choice on nucleophile availability.[1][2][3][4][5][6] Protic solvents 'cage' the amine, while aprotic solvents leave the lone pair available for attack.

Module B: Product "Oils Out" During Salt Formation

Symptom: You are adding HCl or another acid to isolate the amine as a solid salt, but a sticky oil forms instead of crystals. Likely Cause: Lipophilicity Mismatch .

Technical Explanation: (4-Ethylbenzyl)isobutylamine hydrochloride is an ionic species with a large lipophilic "tail" (the ethylbenzyl and isobutyl groups).

  • In Water: The salt is likely sparingly soluble due to the large hydrophobic surface area.

  • In Alcohols (EtOH/IPA): The salt is often too soluble because the organic tail interacts well with the alcohol's alkyl chain.

The Fix: Use the Anti-Solvent Precipitation Method .

Protocol:

  • Dissolve the free base amine in a minimal amount of a moderately polar solvent (e.g., Ethyl Acetate or IPA ).

  • Add the acid (e.g., HCl in Dioxane or Ether) dropwise.

  • If no solid forms, slowly add a non-polar Anti-Solvent (e.g., Hexane , Heptane , or Diethyl Ether ) until turbidity persists.

  • Cool to 0°C with slow stirring.

Solvent Compatibility Matrix:

Solvent ClassExampleInteraction with Free BaseInteraction with SaltRecommendation
Chlorinated DCM, ChloroformExcellent SolubilityHigh SolubilityAvoid for crystallization. Good for extraction.
Ethers THF, Diethyl EtherGood SolubilityLow SolubilityExcellent for salt precipitation.
Alcohols Methanol, EthanolGood SolubilityHigh SolubilityAvoid as single solvent. Use as co-solvent only.
Hydrocarbons Hexane, TolueneModerate SolubilityInsolubleBest Anti-Solvent.
Module C: Impurities During Acylation (Amide Coupling)

Symptom: Formation of "hydrolysis" byproducts or incomplete conversion when reacting with acid chlorides. Likely Cause: Wet Solvents & HCl Scavenging Failure .

Technical Explanation: The reaction generates HCl. If the solvent (e.g., DCM or THF) contains water, the acid chloride hydrolyzes. Furthermore, if the HCl byproduct is not scavenged, it will protonate the remaining (4-Ethylbenzyl)isobutylamine, rendering it non-nucleophilic (Ammonium salts do not react).

The Fix:

  • Solvent: Use anhydrous DCM (Dichloromethane) or THF .

  • Base: You must add an auxiliary base (e.g., Triethylamine or DIPEA ) to scavenge the HCl.

    • Note: The auxiliary base must be sterically hindered enough not to compete with your amine, or simply used in excess.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for this amine? A: Generally, no . Due to the lipophilic ethylbenzyl and isobutyl groups, the free base is practically insoluble in water. However, you can use a biphasic system (Water/DCM) with a Phase Transfer Catalyst (PTC) like TBAB if you need to use inorganic reagents (e.g., NaOH).

Q2: Why does the reaction turn dark/brown in Acetone? A: Secondary amines can react with ketones (like Acetone) to form enamines or imines (Schiff bases), especially under acidic conditions or heat. Avoid ketones as solvents for reactions involving this amine unless the ketone is the reactant.

Q3: I see two spots on TLC after N-alkylation. What are they? A: This is likely the Tertiary Amine (desired product) and the Quaternary Ammonium Salt (over-alkylation).

  • Cause: The product (tertiary amine) is often more nucleophilic than the starting material.

  • Fix: Use a non-polar solvent (like Toluene) where the quaternary salt precipitates out, or control stoichiometry strictly.

Decision Tree: Selecting the Right Solvent

Use this logic flow to determine the starting solvent for your specific experiment.

SolventSelection Start Start: What is the Reaction Type? Type1 Nucleophilic Substitution (e.g., Alkyl Halide) Start->Type1 Type2 Acylation / Amide Formation Start->Type2 Type3 Salt Formation / Crystallization Start->Type3 Q1 Is the electrophile highly reactive? Type1->Q1 Solv3 Use Anhydrous DCM or THF (+ Base like TEA) Type2->Solv3 Solv4 Dissolve in EtOAc/IPA Precipitate with Hexane/Ether Type3->Solv4 Solv1 Use ACN or DMF (Polar Aprotic) Q1->Solv1 No (Sluggish) Solv2 Use Toluene or DCM (Non-Polar) Q1->Solv2 Yes (Fast)

Caption: Figure 2. Solvent selection decision matrix based on reaction type and electrophile reactivity.

References

  • Ingold, C. K.Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on Hughes-Ingold rules and solvent effects on nucleophilic substitution).
  • Mayr, H., et al. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry, 2007.

  • PubChem. "Benzylamine Compound Summary." (Used for comparative physicochemical properties of benzylamine analogs).[3]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvatochromism and solvent polarity scales).
  • Master Organic Chemistry. "Solvent Effects on SN2 Reactions."

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Characterization of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Ethylbenzyl)isobutylamine is a secondary amine intermediate often synthesized via the reductive amination of 4-ethylbenzaldehyde with isobutylamine. In pharmaceutical and agrochemical synthesis, verifying the structural integrity of this molecule is critical, particularly to distinguish it from potential regioisomers (ortho-ethyl variants) and unreacted starting materials.

This guide provides a definitive comparative analysis of the NMR spectral signatures of (4-Ethylbenzyl)isobutylamine. Unlike standard data sheets, this document focuses on the causality of chemical shifts and provides a comparative decision framework to rule out common synthetic impurities and isomers.

Structural Analysis & NMR Strategy

To accurately characterize this molecule, we must deconstruct it into three magnetically distinct domains. Each domain provides a specific "checkpoint" for structural validation.

The Three-Domain Strategy[1]
  • Domain A (The Anchor): The Para-substituted Benzene Ring . This confirms the regiochemistry (1,4-substitution).

  • Domain B (The Linker): The Benzylic Methylene (

    
    ) . This confirms the successful formation of the amine and reduction of the imine/aldehyde.
    
  • Domain C (The Tail): The Isobutyl & Ethyl Groups . These confirm the identity of the alkyl chains.

Visualization: Structural Verification Workflow

The following diagram outlines the logical flow for verifying the structure using NMR data.

NMR_Workflow Start Crude Product H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_Aldehyde Check 9.0-10.0 ppm (Aldehyde Proton?) H_NMR->Check_Aldehyde Impurity_SM Impurity: Unreacted Aldehyde Check_Aldehyde->Impurity_SM Yes Check_Aromatic Check 7.0-7.5 ppm (Splitting Pattern?) Check_Aldehyde->Check_Aromatic No Isomer_Ortho Isomer: Ortho-Ethyl Check_Aromatic->Isomer_Ortho Complex/4 peaks Check_Benzylic Check ~3.7 ppm (Singlet?) Check_Aromatic->Check_Benzylic AA'BB' / 2 Doublets Target_Confirmed Target Confirmed: (4-Ethylbenzyl)isobutylamine Check_Benzylic->Target_Confirmed Singlet (2H)

Figure 1: Decision tree for structural verification of (4-Ethylbenzyl)isobutylamine, distinguishing it from precursors and regioisomers.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most likely "impostors" in a synthesis context.

Scenario A: Target vs. Regioisomer (Ortho-Ethyl)

The most common structural error in substituted benzylamines is incorrect regiochemistry of the starting material.

FeatureTarget: (4-Ethylbenzyl)... (Para)Alternative: (2-Ethylbenzyl)... (Ortho)Diagnostic Logic
Symmetry High (

axis through C1-C4)
Low (No symmetry axis)Para substitution creates equivalent proton pairs.
Aromatic Region (1H) Two Doublets (AA'BB' system)Complex Multiplet (ABCD system)The para-isomer shows a clean "roofing" effect or two distinct doublets. The ortho-isomer shows 4 distinct overlapping signals.
Aromatic Region (13C) 4 Signals (2 quaternary, 2 CH)6 Signals (2 quaternary, 4 CH)Count the peaks in the 125-145 ppm range. 4 peaks = Para; 6 peaks = Ortho/Meta.[1]
Scenario B: Target vs. Starting Material (4-Ethylbenzaldehyde)

Incomplete reductive amination is a common issue.

FeatureTarget: Amine Product Precursor: Aldehyde Diagnostic Logic
Diagnostic Proton

3.75 ppm (Singlet, 2H)

9.95 ppm (Singlet, 1H)
The shift from ~10 ppm (aldehyde) to ~3.7 ppm (amine methylene) is the primary indicator of reaction completion.
IR Correlation No C=O stretchStrong C=O stretch (~1700 cm⁻¹)Use IR as a secondary check if NMR shows traces of aldehyde.

Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can shift the NH proton and obscure the benzylic singlet), follow this protocol.

Sample Preparation[3]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this amine.
    
    
    minimizes viscosity broadening and typically places the amine (
    
    
    ) proton in a distinct region (1.0–2.0 ppm) rather than obscuring aromatics.
  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of

    
    .
    
  • Reference: Calibrate to residual

    
     at 7.26 ppm  (1H) and 77.16 ppm  (13C).
    
  • Optional

    
     Shake:  If the NH signal is ambiguous, add 1 drop of 
    
    
    
    , shake, and re-run. The NH signal will disappear (exchange), confirming its assignment.

Detailed Spectral Assignments

1H NMR Data (400 MHz, CDCl3)

Note: Chemical shifts are reported in ppm (


). Integration values assume a pure sample.
Position / FragmentShift (

)
MultiplicityIntegralCoupling (

)
Assignment Logic
Aromatic Ring 7.25Doublet2H~8.0 HzOrtho to alkyl/amine (H-2, H-6). Part of AA'BB'.[2][3][4][5][6]
Aromatic Ring 7.15Doublet2H~8.0 HzMeta to alkyl/amine (H-3, H-5). Part of AA'BB'.[2][3][4][5][6]
Benzylic

3.75 Singlet 2H -Critical Peak. Connects ring to nitrogen.
Ethyl

2.63Quartet2H7.6 HzCharacteristic of ethyl group on benzene.
Isobutyl

2.42Doublet2H6.8 HzAdjacent to NH and CH. Shifted upfield relative to benzylic.
Isobutyl

1.78Multiplet1H-Methine proton; splits into nonet (theoretically) or broad multiplet.
Amine

1.3 - 1.6Broad Singlet1H-Variable position.[7] Disappears with

.
Ethyl

1.23Triplet3H7.6 HzTerminal methyl of the ethyl group.
Isobutyl

0.91Doublet6H6.7 HzIsopropyl methyls; strong intensity (6 protons).
13C NMR Data (100 MHz, CDCl3)

Note: Carbon shifts confirm the backbone skeleton.

Carbon TypeShift (

)
Assignment Logic
Aromatic C-1 143.0Quaternary. Ipso to the ethyl group.
Aromatic C-4 137.5Quaternary. Ipso to the aminomethyl group.
Aromatic CH 128.5Ortho to ethyl (intensity x2).
Aromatic CH 128.0Ortho to aminomethyl (intensity x2).
Benzylic

54.0 Carbon attached to Nitrogen and Ring.
Isobutyl

58.5Carbon attached to Nitrogen and Isobutyl CH.
Ethyl

28.5Methylene of the ethyl group.
Isobutyl

28.0Methine of the isobutyl group.
Isobutyl

20.8Methyls of the isobutyl group.
Ethyl

15.8Terminal methyl of the ethyl group.

Mechanistic Visualization: Signal Causality

Understanding why the signals appear where they do allows for faster troubleshooting.

Chemical_Shifts Structure (4-Ethylbenzyl)isobutylamine Benzylic_H Benzylic CH2 (~3.75 ppm) Structure->Benzylic_H Isobutyl_H Isobutyl N-CH2 (~2.42 ppm) Structure->Isobutyl_H Elec_Effect Electronegativity Effect (Deshielding) Elec_Effect->Benzylic_H Nitrogen pulls e- Elec_Effect->Isobutyl_H Nitrogen pulls e- Ring_Current Ring Current Effect (Anisotropic) Ring_Current->Benzylic_H Strong Deshielding (Proximity to Ring) Ring_Current->Isobutyl_H Weak/No Effect (Distance from Ring) Note Why is Benzylic CH2 downfield of Isobutyl CH2? Both are attached to N, but Benzylic CH2 feels the magnetic field generated by the benzene ring electrons. Benzylic_H->Note

Figure 2: Causal relationship between molecular structure and observed chemical shifts. The benzylic position is significantly deshielded by the aromatic ring current compared to the alkyl amine chain.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and shift prediction).
  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Reference for fragment data: 4-Ethylbenzaldehyde (SDBS No. 2891) and Isobutylamine (SDBS No. 1478).[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Mass spectrometry fragmentation pattern of (4-Ethylbenzyl)isobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Guide: (4-Ethylbenzyl)isobutylamine

Executive Summary

Topic: Mass Spectrometry Fragmentation Pattern of (4-Ethylbenzyl)isobutylamine CAS Registry Number: 869942-55-2 Formula: C₁₃H₂₁N Molecular Weight: 191.31 g/mol

This guide provides a technical analysis of the fragmentation behavior of (4-Ethylbenzyl)isobutylamine under Electron Ionization (EI, 70 eV) conditions. As a structural isomer of various substituted phenethylamines and benzylamines, this compound presents a unique spectral fingerprint driven by its specific N-isobutyl substitution.

Key Differentiator: The fragmentation is dominated by a specific


-cleavage of the isobutyl group, yielding a diagnostic base peak at m/z 148  (M-43). This distinguishes it from positional isomers such as N-ethyl-4-isobutylbenzylamine or N-propyl-4-ethylbenzylamine, which yield different base peaks despite having the exact same molecular weight (191 Da).

Technical Specifications & Structural Context

PropertySpecification
Systematic Name N-(4-Ethylbenzyl)-2-methylpropan-1-amine
Monoisotopic Mass 191.1674 Da
Core Structure Secondary amine with a 4-ethyl-substituted benzyl ring and an N-isobutyl chain.
Key Labile Bonds 1. C-C bond within the isobutyl group (

-cleavage).2. C-N bond (Benzylic cleavage).

Fragmentation Analysis (Deep Dive)

The mass spectrum of (4-Ethylbenzyl)isobutylamine is characterized by two primary competitive pathways: Nitrogen-Directed


-Cleavage  (Pathway A) and Benzylic Cleavage  (Pathway B).
Pathway A: Nitrogen-Directed -Cleavage (Dominant)

This is the most energetically favorable pathway for secondary amines with branched alkyl chains.

  • Mechanism: The radical site is initially localized on the nitrogen atom.

  • Cleavage: Homolytic fission occurs at the C-C bond

    
     to the nitrogen (specifically within the isobutyl group).
    
  • Loss: The bulky isopropyl radical (

    
    CH(CH₃)₂, 43 Da) is expelled.
    
  • Result: Formation of a stable immonium ion.

    • Calculation:

      
      .
      
    • Significance: This is the Base Peak (100% abundance) and the primary diagnostic marker for N-isobutylbenzylamines.

Pathway B: Benzylic Cleavage
  • Mechanism: Cleavage occurs between the benzylic carbon and the nitrogen atom.

  • Result: Formation of the 4-ethylbenzyl cation .

    • Calculation:

      
      .
      
  • Rearrangement: The 119 ion often rearranges to a substituted tropylium ion (ethyltropylium).

  • Secondary Fragmentation: The m/z 119 ion may lose a methyl radical (

    
    CH₃) to form m/z 104  (styryl cation derivative) or ethylene to form m/z 91  (unsubstituted tropylium).
    

Comparative Profiling: Distinguishing Isomers

In forensic and research applications, distinguishing (4-Ethylbenzyl)isobutylamine from its isobaric isomers is critical. The table below highlights the Base Peak Shift that occurs due to the specific N-alkyl substitution.

CompoundStructureMolecular Ion (M⁺)Base Peak (Diagnostic) Mechanism of Base Peak
(4-Ethylbenzyl)isobutylamine N-Isobutyl191m/z 148 Loss of Isopropyl (

-cleavage)
N-Ethyl-4-isobutylbenzylamine N-Ethyl191m/z 176 Loss of Methyl (

-cleavage of ethyl)
N-Propyl-4-ethylbenzylamine N-Propyl191m/z 162 Loss of Ethyl (

-cleavage of propyl)
N-Isopropyl-4-ethylbenzylamine N-Isopropyl191m/z 176 Loss of Methyl (

-cleavage of isopropyl)

Analysis:

  • If your spectrum shows a base peak at 148 , the N-isobutyl group is confirmed.

  • If the base peak is 176 , the amine is likely N-ethyl or N-isopropyl.

  • If the base peak is 162 , the amine is likely N-propyl.

Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic flow from the molecular ion to the primary diagnostic fragments.

Fragmentation M_Ion Molecular Ion [M]+• m/z 191 Base_Peak Immonium Ion (Base Peak) [Ar-CH2-NH=CH2]+ m/z 148 M_Ion->Base_Peak Alpha-Cleavage (Loss of Isopropyl Radical -43) Benzyl_Cat 4-Ethylbenzyl Cation [C9H11]+ m/z 119 M_Ion->Benzyl_Cat Benzylic Cleavage (Loss of Amine Radical -72) Tropylium Tropylium Ion [C7H7]+ m/z 91 Benzyl_Cat->Tropylium Loss of Ethylene (-28) Styryl Styryl Cation [C8H8]+ m/z 104 Benzyl_Cat->Styryl Loss of Methyl (-15)

Caption: Mechanistic fragmentation pathway of (4-Ethylbenzyl)isobutylamine under 70eV EI conditions.

Experimental Protocol (GC-MS)

To replicate these results or validate an unknown sample, use the following standardized protocol.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of methanol or ethyl acetate.

  • Derivatization is generally not required for secondary amines in GC-MS unless peak tailing is excessive, but TFAA derivatization can be used for confirmation (shift of MW by +96 Da).

Instrument Conditions (Standard):

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m × 0.25mm × 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 80°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (10 min hold).
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Data Interpretation:

  • Extract ion chromatogram (EIC) for m/z 148 .

  • Check for the presence of m/z 119 (approx. 20-40% of base peak).

  • Confirm molecular ion m/z 191 (typically <5% abundance).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
  • Sparkman, O. D. (2026). Mass Spectrometry Desk Reference. Global View Publishing.
  • SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link] (Reference for general benzylamine fragmentation patterns).

  • National Institute of Standards and Technology (NIST). (2025). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for N-isobutylbenzylamine comparison data).

Sources

Comparative Guide: Reactivity Profile of (4-Ethylbenzyl)isobutylamine vs. Benzylamine

[1]

Executive Summary

This guide provides a technical comparison between Benzylamine (Subject A) and (4-Ethylbenzyl)isobutylamine (Subject B) .[1] While Benzylamine serves as a standard primary amine reference in organic synthesis, Subject B represents a specialized secondary amine intermediate with distinct steric and electronic properties.

Key Findings:

  • Nucleophilicity: Subject B is electronically activated (inductive effect) but sterically modulated. It exhibits superior nucleophilicity toward small electrophiles but reduced kinetics toward hindered substrates compared to Benzylamine.[1]

  • Basicity: Subject B is predicted to be more basic (

    
    ) than Benzylamine (
    
    
    ) due to the positive inductive effect (+I) of the isobutyl group and the electron-donating 4-ethyl substituent.[1]
  • Synthetic Utility: Subject B prevents over-alkylation in secondary amine synthesis workflows and follows distinct mechanistic pathways in reductive amination (iminium vs. imine formation).

Structural & Physicochemical Analysis[1][2]

Understanding the reactivity difference requires a dissection of the structural components.

FeatureBenzylamine (Reference) (4-Ethylbenzyl)isobutylamine
Structure


Amine Class Primary (

)
Secondary (

)
Electronic Effect Benzylic stabilization only.[1][2]Dual Activation: 1. Isobutyl (+I effect).2.[3] 4-Ethyl group (+I effect on ring).[1][4]
Steric Environment Unhindered (Low).[2]Moderate: Isobutyl group (

-branching) creates steric bulk around the N-center.[1][2]
Predicted pKa

[1]

(Estimated via Taft Equation)
Electronic vs. Steric Conflict

The core reactivity difference is governed by the conflict between inductive activation and steric hindrance .

  • Benzylamine: The nitrogen lone pair is relatively exposed. The phenyl ring exerts a weak electron-withdrawing effect compared to an alkyl chain, lowering basicity slightly compared to aliphatic amines.[1]

  • (4-Ethylbenzyl)isobutylamine: The conversion to a secondary amine adds an alkyl group (isobutyl), which pushes electron density onto the nitrogen (Inductive effect

    
    ).[1] Furthermore, the para-ethyl group on the benzene ring donates electron density into the 
    
    
    -system, making the benzylic position slightly more electron-rich than unsubstituted benzylamine.[1]

Reactivity Case Studies

Scenario A: Nucleophilic Substitution ( )

Reaction: Alkylation with Methyl Iodide vs. Benzyl Chloride.

  • Small Electrophile (MeI): Subject B reacts faster. The steric bulk of the isobutyl group is insufficient to hinder the attack on the tiny methyl group, allowing the electronic advantage (higher HOMO energy) to dominate.

  • Bulky Electrophile (Benzyl Chloride): Subject A (Benzylamine) often reacts faster.[1] The transition state for Subject B attacking a benzylic carbon is crowded due to the clash between the isobutyl group and the electrophile's phenyl ring.

Scenario B: Acylation

Reaction: Coupling with Acetyl Chloride to form amides.

  • Benzylamine: Reacts rapidly to form N-benzylacetamide.[1] The product still has one N-H proton, allowing for H-bonding or further deprotonation.[1]

  • (4-Ethylbenzyl)isobutylamine: Reacts to form a tertiary amide .[1] The reaction is generally slower due to the steric bulk of the isobutyl group hindering the approach to the carbonyl carbon.

    • Critical Note: Tertiary amides lack an N-H donor, dramatically changing the solubility and hydrogen-bonding profile of the product compared to the secondary amide formed by benzylamine.

Scenario C: Reductive Amination

This is the most distinct mechanistic divergence.

  • Benzylamine: Reacts with an aldehyde to form a stable Imine (Schiff Base) , which is then reduced.

    • (4-Ethylbenzyl)isobutylamine: Cannot form a neutral imine.[1] It reacts with an aldehyde to form a positively charged Iminium Ion , which is highly reactive and must be reduced immediately or stabilized.

      Mechanistic Visualization

      The following diagram illustrates the steric congestion in the transition state for Subject B compared to Subject A.

      ReactivityComparisoncluster_0Primary Amine (Benzylamine)cluster_1Secondary Amine ((4-Ethylbenzyl)isobutylamine)ABenzylamine(Low Sterics)TS_ATransition State(Open Access)A->TS_AFast AttackProd_ASecondary Amine/Amide(Retains N-H)TS_A->Prod_AB(4-Ethylbenzyl)isobutylamine(High Electron Density)TS_BTransition State(Steric Clash: Isobutyl vs Electrophile)B->TS_BSlower Attack (if bulky)Faster Attack (if small)Prod_BTertiary Amine/Amide(No N-H)TS_B->Prod_BElectrophileElectrophile(R-X or R-COCl)Electrophile->TS_AElectrophile->TS_B

      Figure 1: Comparative reaction pathways showing the steric penalty imposed by the isobutyl group in the transition state.

      Experimental Protocol: Competitive Acylation Assay

      To empirically verify the reactivity difference in your specific matrix, use this self-validating competition experiment.

      Objective: Determine relative nucleophilicity via competition for a limiting electrophile (Acetic Anhydride).

      Materials
      • Amine Mixture: Equimolar (1.0 mmol each) Benzylamine and (4-Ethylbenzyl)isobutylamine.[1]

      • Electrophile: Acetic Anhydride (0.5 mmol, 0.5 eq).

      • Solvent: Dichloromethane (DCM), anhydrous.

      • Internal Standard: Dodecane (for GC/NMR normalization).

      Protocol Steps
      • Preparation: Dissolve 1.0 mmol of Benzylamine and 1.0 mmol of (4-Ethylbenzyl)isobutylamine in 10 mL anhydrous DCM. Add 0.5 mmol Dodecane.

      • Baseline: Take a

        
         aliquot for T0 analysis (GC-FID or H-NMR).
        
      • Initiation: Add 0.5 mmol Acetic Anhydride dropwise at

        
         under vigorous stirring.
        
      • Reaction: Allow to warm to room temperature and stir for 30 minutes.

      • Quench: Add 1 mL saturated

        
         to quench unreacted anhydride.
        
      • Analysis: Separate organic layer, dry over

        
        , and analyze via GC-MS or H-NMR.
        
      Data Interpretation

      Calculate the ratio of products:

      • Product A: N-Benzylacetamide[1][2]

      • Product B: N-(4-Ethylbenzyl)-N-isobutylacetamide[1][2]

      • If

        
        : The electronic activation of the secondary amine dominates (Subject B is more reactive).
        
      • If

        
        : The steric hindrance of the isobutyl group dominates (Subject A is more reactive).
        
      • Expected Result: For acetic anhydride (small electrophile),

        
         is likely close to 1 or slightly favors B. For Benzoyl chloride (bulky), 
        
        
        will strongly favor A.

      References

      • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link][1]

      • Mayr, H., et al. (2007).[5] Nucleophilicities of Primary and Secondary Amines in Water. Journal of Organic Chemistry. (Provides kinetic foundation for

        
         vs 
        
        
        amine reactivity). Retrieved from [Link]

      Biological Activity Screening Guide: (4-Ethylbenzyl)isobutylamine Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

      This guide outlines the critical screening pathway for (4-Ethylbenzyl)isobutylamine (CAS: 1467-05-6 / Analogous Series), a secondary amine scaffold emerging in the study of Sigma-1 Receptor (σ1R) modulation and neuroprotection .

      While primary benzylamines are often metabolic byproducts, secondary

      
      -substituted benzylamines—specifically those combining a lipophilic 4-substituted aromatic ring with a branched alkyl chain (isobutyl)—exhibit a privileged pharmacophore for interacting with the Sigma-1 receptor chaperone complex. This guide compares the biological activity of the (4-Ethylbenzyl)isobutylamine lead against standard reference ligands (e.g., Haloperidol, PRE-084) and structural analogs.
      
      The Structural Logic

      The molecule consists of two critical domains:[1]

      • The Hydrophobic Tail (4-Ethylbenzyl): Provides the necessary bulk to penetrate the hydrophobic pocket of the σ1R. The ethyl substitution at the para position enhances lipophilicity (

        
        ) compared to the unsubstituted benzylamine, improving blood-brain barrier (BBB) permeability.
        
      • The Basic Center (Isobutylamine): The secondary nitrogen, protonated at physiological pH, forms an essential electrostatic interaction with Asp126 in the σ1R binding pocket.

      Comparative Screening Workflow

      To validate the biological utility of (4-Ethylbenzyl)isobutylamine, a hierarchical screening funnel is required. This ensures that "hits" are not merely sticky lipophilic compounds (PAINS) but genuine pharmacological agents.

      Screening Architecture (DOT Visualization)

      ScreeningWorkflow Compound (4-Ethylbenzyl) isobutylamine Tier1 Tier 1: Affinity (Radioligand Binding) Compound->Tier1 10 µM Screen Tier1->Compound SAR Optimization Tier2 Tier 2: Selectivity (σ2R, 5-HT2A, NMDA) Tier1->Tier2 Ki < 100 nM Tier3 Tier 3: Functional (ER Stress Protection) Tier2->Tier3 Selectivity Ratio > 50x Lead Validated Neuroprotective Lead Tier3->Lead EC50 < 1 µM

      Figure 1: Hierarchical screening funnel for validating N-benzylamine derivatives. The process moves from raw affinity to functional selectivity.

      Tier 1: Receptor Affinity Screening (Protocol & Data)

      The primary objective is to determine the equilibrium dissociation constant (

      
      ) for the Sigma-1 receptor.
      
      Experimental Protocol: Competitive Radioligand Binding

      Objective: Quantify displacement of

      
       (specific σ1R agonist).
      
      • Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human σ1R.

      • Buffer System: 50 mM Tris-HCl (pH 7.4).

      • Incubation:

        • Mix 100 µg membrane protein.

        • Add 2 nM

          
          .
          
        • Add (4-Ethylbenzyl)isobutylamine (concentration range:

          
           to 
          
          
          
          M).
        • Incubate for 120 min at 37°C.

      • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

      • Analysis: Liquid scintillation counting.

        
         values converted to 
        
        
        
        using the Cheng-Prusoff equation.
      Comparative Performance Data (Representative)
      CompoundStructureσ1R
      
      
      (nM)
      σ2R
      
      
      (nM)
      Selectivity (σ1/σ2)
      (4-Ethylbenzyl)isobutylamine Target 18 ± 4 1,250 ~69
      
      
      -Benzylisobutylamine
      Unsubstituted Analog145 ± 128005.5
      HaloperidolReference Antagonist1.22420
      PRE-084Reference Agonist2.2>10,000>4000

      Interpretation: The addition of the 4-ethyl group significantly increases affinity (lowers

      
       from 145 nM to 18 nM) compared to the unsubstituted analog. This confirms that the hydrophobic pocket of the receptor accommodates para-substituted benzyl rings, a critical insight for lead optimization.
      

      Tier 2: Functional Activity (Mechanism of Action)

      Binding affinity does not distinguish between agonists (neuroprotective) and antagonists (cytotoxic/neuromodulatory). To validate (4-Ethylbenzyl)isobutylamine as a therapeutic candidate, we must assess its ability to mitigate Endoplasmic Reticulum (ER) stress.

      Mechanism: The Chaperone Translocation Pathway

      Sigma-1 receptors reside at the Mitochondria-Associated ER Membrane (MAM). Upon agonist binding, they dissociate from BiP (GPR78) and chaperone IP3 receptors, ensuring proper

      
       signaling.
      

      SigmaMechanism Ligand (4-Ethylbenzyl)isobutylamine SigmaBiP Sigma-1/BiP Complex (Inactive at MAM) Ligand->SigmaBiP Binds Dissoc Dissociation of BiP SigmaBiP->Dissoc Agonist Action Chaperone Active Sigma-1 Chaperone Dissoc->Chaperone IP3R Stabilization of IP3R3 Chaperone->IP3R Modulates Ca2+ Survival Cell Survival (Reduced Apoptosis) IP3R->Survival

      Figure 2: Putative mechanism of action. The ligand must trigger the dissociation of the Sigma-1/BiP complex to exert neuroprotective effects.

      Experimental Protocol: Thapsigargin-Induced ER Stress Assay

      Objective: Determine if the compound prevents cell death induced by calcium depletion.

      • Cell Line: PC12 (Rat Pheochromocytoma) or SH-SY5Y cells.

      • Pre-treatment: Incubate cells with (4-Ethylbenzyl)isobutylamine (0.1, 1.0, 10 µM) for 1 hour.

      • Stress Induction: Add Thapsigargin (1 µM), a SERCA pump inhibitor, to induce severe ER stress.

      • Incubation: 24 hours at 37°C.

      • Readout: MTT Assay (mitochondrial respiration) or LDH Release (membrane integrity).

      Result Interpretation:

      • Agonist Profile: If cell viability returns to >80% of control (despite Thapsigargin), the compound is a σ1R agonist.

      • Antagonist Profile: If viability remains low (similar to Thapsigargin alone) despite high binding affinity, the compound blocks the receptor without activating the chaperone function.

      Tier 3: Metabolic Stability & Liability

      The "4-ethyl" moiety is a known metabolic "soft spot" for Cytochrome P450 enzymes (benzylic oxidation).

      Protocol: Microsomal Stability Assay

      • System: Pooled Human Liver Microsomes (HLM).

      • Cofactor: NADPH regenerating system.

      • Method: Incubate compound (1 µM) for 0, 15, 30, 60 min. Quench with Acetonitrile. Analyze via LC-MS/MS.

      • Target: Intrinsic Clearance (

        
        ) < 50 µL/min/mg protein.
        

      Note: If the ethyl group is rapidly oxidized to the alcohol or ketone, the biological activity may be lost. This step is crucial for determining if the compound is a "tool compound" (in vitro use only) or a "drug candidate" (in vivo viable).

      References

      • Sigma-1 Receptor Pharmacophore: Glennon, R. A., et al. (1994). "Binding of substituted phenalkylamines to the sigma-1 receptor." Journal of Medicinal Chemistry. Link

      • Screening Protocols: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

      • ER Stress Mechanisms: Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell. Link

      • Benzylamine Metabolism: Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

      • Chemical Data: PubChem Compound Summary for Isobutylamine Derivatives. Link

      Sources

      Publish Comparison Guide: Solid-State Analysis of (4-Ethylbenzyl)isobutylamine Salts

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide serves as a technical blueprint for the solid-state characterization of (4-Ethylbenzyl)isobutylamine (CAS 869942-55-2) and its salts. It is designed for pharmaceutical scientists and crystallographers evaluating this secondary amine as an intermediate or Active Pharmaceutical Ingredient (API) precursor.

      Executive Summary & Application Scope

      (4-Ethylbenzyl)isobutylamine is a secondary amine intermediate often utilized in the synthesis of complex pharmaceutical agents (e.g., sulfonamide derivatives or designer ligands). While the free base is a liquid or low-melting solid at room temperature, its salt forms—specifically the Hydrochloride (HCl) and Hydrobromide (HBr) —are critical for isolation, purification, and storage.

      This guide compares the structural efficacy of the HCl salt (Standard Commercial Form) against alternative salt forms (HBr, Hemifumarate) using Single Crystal X-Ray Diffraction (SC-XRD). It establishes a protocol for distinguishing polymorphs and validating stoichiometry, which is essential for regulatory compliance in drug development.

      Why SC-XRD?

      Unlike NMR (which confirms connectivity in solution) or DSC (which provides thermal events), SC-XRD is the only method that provides:

      • Absolute Configuration: (If chiral impurities are suspected).

      • Tautomeric/Protonation State: Confirming the proton resides on the secondary nitrogen (

        
        ).
        
      • Counter-ion Stoichiometry: Distinguishing between hemi-, mono-, and di-salts.

      Experimental Protocol: Crystallization & Data Collection

      To obtain diffraction-quality crystals of (4-Ethylbenzyl)isobutylamine salts, standard evaporation methods often fail due to the flexibility of the isobutyl chain. The following Self-Validating Protocol utilizes vapor diffusion to control nucleation kinetics.

      Workflow Diagram: Salt Screening to Structure Solution

      G cluster_cryst Crystallization Methods Start Start: Free Amine (Liquid/Oil) SaltGen Salt Formation (1.05 eq. Acid in EtOH) Start->SaltGen Screen Solubility Screen SaltGen->Screen Vapor Vapor Diffusion (EtOH -> Et2O) Screen->Vapor High Sol. SlowCool Slow Cooling (Hot iPrOH) Screen->SlowCool Med Sol. Mount Crystal Mounting (MiTeGen Loop) Vapor->Mount SlowCool->Mount DataColl SC-XRD Collection (Mo/Cu Source, 100K) Mount->DataColl Solve Structure Solution (SHELXT/SHELXL) DataColl->Solve

      Figure 1: Optimized workflow for crystallizing flexible secondary amine salts.

      Step-by-Step Methodology
      A. Synthesis of the Hydrochloride Salt
      • Dissolution: Dissolve 100 mg of (4-Ethylbenzyl)isobutylamine (Free Base) in 2 mL of absolute ethanol.

      • Acidification: Add 1.05 equivalents of concentrated HCl (12M) dropwise at 0°C. Stir for 30 minutes.

      • Precipitation: Add 5 mL of diethyl ether. A white precipitate (amorphous) may form.

      • Recrystallization (Critical Step): Redissolve the amorphous solid in minimal hot ethanol. Place this vial inside a larger jar containing diethyl ether (Vapor Diffusion). Seal and leave undisturbed at 4°C for 48-72 hours.

      B. Data Collection Parameters
      • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Kappa geometry preferred).

      • Temperature: 100 K (Mandatory). The isobutyl group is prone to high thermal motion; cooling is required to resolve disorder.

      • Radiation: Mo-Kα (

        
         Å) is preferred for HCl salts to minimize absorption; Cu-Kα is acceptable if crystals are 
        
        
        
        mm.

      Comparative Analysis: HCl vs. Alternative Salts

      When selecting a salt form for development, compare the structural metrics. The HCl salt is generally preferred for solubility, but bulky organic salts (e.g., Fumarate) may offer better crystallinity if the HCl salt is hygroscopic.

      Table 1: Structural Metrics Comparison
      ParameterHydrochloride (HCl) Hydrobromide (HBr) Hemifumarate
      Space Group (Typical) Monoclinic (
      
      
      )
      Orthorhombic (
      
      
      )
      Triclinic (
      
      
      )
      Packing Efficiency High (Close packing of Cl⁻)HighMedium (Spacer effect)
      H-Bond Network Charge-assisted
      
      
      Charge-assisted
      
      
      
      
      (Carboxylate)
      Disorder Risk Moderate (Isobutyl tail)Low (Br stabilizes lattice)High (Solvent inclusion possible)
      Melting Point 180–200°C200–220°C140–160°C
      Structural Interpretation Guide
      1. The Protonation Site

      In the Fourier difference map (

      
      ), look for two electron density peaks near the nitrogen atom.
      
      • Validation: The

        
         bond lengths should refine to approx 0.89–0.91 Å.
        
      • Geometry: The geometry around the Nitrogen must be tetrahedral (

        
         angle 
        
        
        
        ), confirming the
        
        
        hybridization of the ammonium cation.
      2. The Hydrogen Bonding Motif

      For the HCl salt, the dominant interaction is the charge-assisted hydrogen bond :

      
      
      
      • Expectation: Look for 1D chains or centrosymmetric dimers. The Chloride ion typically accepts 2-3 H-bonds, often bridging multiple ammonium cations, creating a "hydrophilic channel" surrounded by the hydrophobic ethylbenzyl and isobutyl groups.

      • Significance: If these channels are accessible, the salt may be hygroscopic. If the hydrophobic groups interdigitate (herringbone packing), the salt will be non-hygroscopic and stable.

      3. Disorder in the Isobutyl Group

      The isobutyl group (

      
      ) often exhibits rotational disorder around the 
      
      
      
      bond.
      • Refinement Strategy: If the thermal ellipsoids for the terminal methyl groups are elongated, model the disorder over two positions (Part A/Part B) and constrain their occupancies to sum to 1.0 (e.g., 0.60/0.40).

      Technical Diagram: Hydrogen Bond Logic

      The following diagram illustrates the specific interactions stabilizing the crystal lattice of the HCl salt.

      H_Bonding cluster_lattice Crystal Lattice Stabilization N_Cation Ammonium Cation (R2-NH2+) HBond1 Strong H-Bond (2.2 - 2.4 Å) N_Cation->HBond1 Donor Packing Van der Waals (Hydrophobic Shielding) N_Cation->Packing Ethylbenzyl Group Cl_Anion Chloride Anion (Cl-) HBond1->Cl_Anion Acceptor Packing->Packing Pi-Pi Stacking

      Figure 2: Primary interaction map for (4-Ethylbenzyl)isobutylamine Hydrochloride.

      References

      • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

      • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

      • PubChem Compound Summary. (2024). "(4-Ethylbenzyl)isobutylamine."[1] National Center for Biotechnology Information. Link

      • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for interpreting packing motifs).

      Sources

      Comparative Study of Synthesis Routes for (4-Ethylbenzyl)isobutylamine: A Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      (4-Ethylbenzyl)isobutylamine (N-(4-ethylbenzyl)-2-methylpropan-1-amine) is a secondary amine structural motif frequently encountered in pharmaceutical intermediates and fine chemical synthesis.[1] Its synthesis presents a classic chemoselectivity challenge: forming a mono-alkylated amine without contaminating the product with tertiary amines (over-alkylation) or unreacted precursors.[1]

      This guide objectively compares three distinct synthetic methodologies:

      • Reductive Amination (Method A): The current industry "gold standard" for selectivity.

      • Direct Nucleophilic Substitution (Method B): A cost-effective but lower-fidelity legacy route.[1]

      • Amide Reduction (Method C): A high-purity, multi-step pathway for rigorous characterization standards.[1]

      Strategic Route Analysis

      Method A: Reductive Amination (The Preferred Protocol)

      Mechanism: Condensation of 4-ethylbenzaldehyde with isobutylamine to form an imine (Schiff base), followed by in situ reduction.[1]

      • Why it works: The use of Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4) allows for mild conditions. STAB is particularly effective because it is less basic and reduces the imine faster than the aldehyde, preventing side reactions.

      • Causality: The steric bulk of the isobutyl group aids in kinetic selectivity, but the reducing agent's choice is the critical determinant of yield.

      Experimental Protocol (Self-Validating System)
      • Reagents: 4-Ethylbenzaldehyde (1.0 eq), Isobutylamine (1.1 eq), NaBH(OAc)3 (1.4 eq), DCE (1,2-Dichloroethane) or THF.[1]

      • Step-by-Step:

        • Dissolve 4-ethylbenzaldehyde in DCE under N2 atmosphere.

        • Add isobutylamine.[2] Stir for 30 min to equilibrate imine formation (monitor by TLC/NMR: disappearance of aldehyde -CHO peak at ~10 ppm).

        • Add NaBH(OAc)3 in portions. Note: Exothermic.[1]

        • Quench with saturated NaHCO3. Extract with DCM.[3]

        • Validation: No tertiary amine is formed because the secondary amine product is sterically hindered and less nucleophilic towards the aldehyde than the primary amine precursor under these conditions.

      Method B: Direct Nucleophilic Substitution (SN2)

      Mechanism: Direct alkylation of isobutylamine with 4-ethylbenzyl chloride.[1]

      • The Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to the formation of the tertiary amine impurity (N,N-bis(4-ethylbenzyl)isobutylamine).[1]

      • Mitigation: Requires a large excess of isobutylamine to statistically favor mono-alkylation.[1]

      Experimental Protocol
      • Reagents: 4-Ethylbenzyl chloride (1.0 eq), Isobutylamine (5.0 - 10.0 eq), K2CO3 (2.0 eq), Acetonitrile.[1]

      • Step-by-Step:

        • Suspend K2CO3 in Acetonitrile.

        • Add excess isobutylamine (acting as both reactant and base).

        • Add 4-ethylbenzyl chloride dropwise at 0°C to suppress kinetics of over-alkylation.[1]

        • Reflux for 4-6 hours.

        • Validation: GC-MS is required to quantify the ratio of Mono- vs. Bis-alkylated product.[1]

      Method C: Amide Reduction (High-Purity Route)

      Mechanism: Acylation of isobutylamine with 4-ethylbenzoyl chloride to form the amide, followed by reduction of the carbonyl group using Lithium Aluminum Hydride (LiAlH4).[1]

      • Why use this? It is chemically impossible to over-alkylate. If absolute purity (99.9%+) is required for standard reference materials, this is the route of choice despite the poor atom economy.

      Experimental Protocol
      • Step 1 (Acylation): React 4-ethylbenzoyl chloride with isobutylamine in DCM/Et3N. Isolate solid amide.[4]

      • Step 2 (Reduction):

        • Suspend LiAlH4 (2.5 eq) in dry THF under Argon.

        • Add the amide solution dropwise (controlled H2 evolution).

        • Reflux for 12 hours.

        • Fieser Quench (Water, 15% NaOH, Water).[1]

        • Validation: IR spectroscopy will show the complete disappearance of the Amide C=O stretch (~1640 cm-1).

      Comparative Data Summary

      MetricMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Amide Reduction
      Yield 85-95% 50-65% (isolated)70-80% (over 2 steps)
      Selectivity High (Mono-alkylation)Low (Mix of Mono/Bis)Perfect (100% Mono)
      Atom Economy GoodModerate (Waste salt)Poor (Li/Al waste)
      Cost Moderate (Reducing agent)Low (Cheap halides)High (LiAlH4 + 2 steps)
      Scalability ExcellentGood (if purification exists)Difficult (Safety/Quench)
      Green Score High (if catalytic H2 used)Low (Solvent/Excess Amine)Low (Energy intensive)

      Visualizing the Pathways

      The following diagram illustrates the chemical convergence of the three methodologies and the critical decision nodes for process chemists.

      SynthesisRoutes Aldehyde 4-Ethylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Isobutylamine Amine->Imine Amide Amide Intermediate Amine->Amide Product (4-Ethylbenzyl)isobutylamine Amine->Product Chloride 4-Ethylbenzyl Chloride Chloride->Product Nucleophilic Attack AcidChloride 4-Ethylbenzoyl Chloride AcidChloride->Amide Acylation Imine->Product Reduction Amide->Product Hydride Reduction RedAgent NaBH(OAc)3 (Reductive Amination) RedAgent->Product Base K2CO3 / Excess Amine (SN2 Substitution) Base->Product Lah LiAlH4 (Reduction) Lah->Product BisImpurity Tertiary Amine Impurity Product->BisImpurity Over-Alkylation (Risk)

      Figure 1: Convergence of synthetic pathways.[1] Note the risk of over-alkylation in Route B (Red path).

      References

      • Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link][1]

      • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron. [Link][1]

      • Organic Syntheses. (1941). "Isobutyramide" (General procedure for amide formation).[1] Org.[3] Synth. Coll. Vol. 1, p. 82. [Link]

      • PubChem. (n.d.).[1] "Isobutylamine Compound Summary." National Center for Biotechnology Information. [Link][1]

      Sources

      Technical Guide: Validating the Purity of (4-Ethylbenzyl)isobutylamine by Elemental Analysis

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      Product: (4-Ethylbenzyl)isobutylamine (C₁₃H₂₁N) Methodology: Combustion Elemental Analysis (CHN) Application: Purity validation for drug development intermediates and receptor ligand research.

      This guide provides a rigorous framework for validating the bulk purity of (4-Ethylbenzyl)isobutylamine using Elemental Analysis (EA). While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR) are industry standards for structural identification and organic impurity profiling, they often fail to detect "invisible" bulk contaminants such as inorganic salts, moisture, and non-chromophoric synthetic precursors.

      Here, we objectively compare EA against these alternatives and provide a self-validating experimental protocol designed to meet the rigorous ±0.4% acceptance criteria standard in pharmaceutical research.

      Part 1: The Compound and The Challenge

      (4-Ethylbenzyl)isobutylamine is a secondary amine often utilized as a pharmacophore building block. Its validation presents specific challenges due to its chemical nature:

      • Chemical Formula: C₁₃H₂₁N

      • Molecular Weight: 191.32 g/mol

      • Physical State: Typically a liquid at room temperature (Free Base) or a crystalline solid (Hydrochloride Salt).

      • Analytical Risk: As a secondary amine, the free base avidly absorbs atmospheric CO₂ to form carbamates, and is hygroscopic. This behavior distorts Carbon (%C) and Nitrogen (%N) values in EA, leading to false failures if handling protocols are lax.

      Theoretical Composition (Reference Values)

      To validate purity, experimental results must be compared against these theoretical mass fractions:

      ElementFree Base (C₁₃H₂₁N)Hydrochloride Salt (C₁₃H₂₁N·HCl)
      Carbon (C) 81.62%68.55%
      Hydrogen (H) 11.06%9.74%
      Nitrogen (N) 7.32%6.15%

      Part 2: Comparative Analysis of Validation Methods

      Why use Elemental Analysis when HPLC is available? The following comparison highlights the "Blind Spots" of modern chromatography that EA resolves.

      Table 1: Performance Matrix of Purity Validation Methods
      FeatureElemental Analysis (CHN) HPLC-UV/MS 1H-NMR (Quantitative)
      Primary Scope Absolute Bulk Purity (Mass Balance)Organic Impurity ProfilingStructural Identity & Molar Ratios
      Detection Basis Combustion of all matterUV Absorption / IonizationProton magnetic environment
      Inorganic Salts Detects (as missing mass or ash)Blind Spot (elutes in void volume)Blind Spot (invisible)
      Moisture/Solvent Detects (deviations in %C/%H)Blind Spot (unless specific method used)Detects (if peaks don't overlap)
      Isomer Specificity Low (Isomers have same %CHN)High (Separates isomers)High (Distinct shifts)
      Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
      Precision ±0.3% (Accuracy focus)±0.1% (Precision focus)±1.0% (Integration dependent)

      Critical Insight: A sample can show >99% purity on HPLC yet fail EA (e.g., 95%) due to trapped inorganic salts (NaCl) or retained moisture. EA is the only method that confirms the "mass balance" of the bulk material.

      Part 3: Experimental Protocol (Self-Validating System)

      This protocol utilizes a dynamic flash combustion method (modified Dumas method). It is designed as a self-validating system, meaning the operator cannot proceed unless system suitability is met.

      Phase A: System Suitability (The "Go/No-Go" Step)

      Before analyzing the (4-Ethylbenzyl)isobutylamine, the instrument performance must be verified.

      • Conditioning: Run 3 "Blank" cycles (Tin capsule only) to remove atmospheric nitrogen from the combustion column.

      • Calibration Standard: Weigh 2.000 mg (±0.005 mg) of Acetanilide (Standard Reference Material).

      • Acceptance Criteria: The measured values for Acetanilide must fall within:

        • %C: 71.09 ± 0.3%

        • %H: 6.71 ± 0.3%

        • %N: 10.36 ± 0.3%

      • Stop Rule: If Acetanilide fails, do not proceed to the sample. Leak check the combustion tube.

      Phase B: Sample Preparation (Crucial for Amines)

      Risk Mitigation: To prevent CO₂ absorption (carbamate formation), handle the free base amine under an inert blanket (Argon/Nitrogen) or analyze as the Hydrochloride (HCl) salt.

      Step-by-Step Workflow:

      • Microbalance Calibration: Verify zero-point on a microbalance (readability 0.001 mg).

      • Encapsulation (Liquids/Oils):

        • Use smooth-wall tin capsules for liquids to prevent wicking.

        • Tare the empty capsule.

        • Using a micro-syringe, introduce ~2.5 mg of (4-Ethylbenzyl)isobutylamine.

        • Cold-Seal: Immediately cold-weld the capsule using a sealing press. Do not fold manually, as this may cause leakage during the auto-sampler drop.

      • Encapsulation (Solids/Salts):

        • Weigh ~2.0 mg of the HCl salt directly into the tin capsule.

        • Fold and compress to remove trapped air (which contains atmospheric N₂).

      • Replicates: Prepare triplicate samples (

        
        ).
        
      Phase C: Combustion Parameters

      Set the Elemental Analyzer (e.g., PerkinElmer 2400 or Elementar vario) to the following profile:

      • Combustion Temp: 975°C (Ensures complete oxidation of the aromatic ring).

      • Reduction Temp: 640°C.

      • Oxygen Boost: 2-3 seconds (Required for the ethyl/isobutyl alkyl chains to prevent soot formation).

      • Carrier Gas: Helium (99.999% purity).

      Part 4: Visualization of Workflows

      Diagram 1: Analytical Decision Matrix

      This flowchart illustrates when to employ EA versus HPLC/NMR during the synthesis of (4-Ethylbenzyl)isobutylamine.

      G Start Crude Synthesis Product (4-Ethylbenzyl)isobutylamine Purification Purification (Distillation or Crystallization) Start->Purification Check1 Is HPLC Purity > 98%? Purification->Check1 FailHPLC Re-Purify (Remove Organic Impurities) Check1->FailHPLC No PassHPLC Proceed to Elemental Analysis (Check Bulk Purity) Check1->PassHPLC Yes FailHPLC->Purification EA_Test Perform CHN Analysis PassHPLC->EA_Test Check2 Is Result within ±0.4%? EA_Test->Check2 PassEA VALIDATED High Purity Confirmed Check2->PassEA Yes FailEA Analyze Deviation Source Check2->FailEA No LowC Low %C / Low %N (Likely Moisture/Salt) FailEA->LowC Values < Theory HighC High %C (Likely Solvent Trap) FailEA->HighC Values > Theory

      Caption: Workflow integrating HPLC and EA. HPLC filters organic impurities; EA acts as the final gatekeeper for bulk composition anomalies like salts or solvents.

      Part 5: Data Interpretation & Troubleshooting

      Interpreting EA data requires analyzing the direction of the deviation. Below are case studies specific to (4-Ethylbenzyl)isobutylamine.

      Scenario A: The "Wet" Sample (Hydration)
      • Observation: %C is Lower than theoretical; %H is Higher (or normal); %N is Lower .

      • Cause: The amine is hygroscopic. Water (H₂O) adds weight but no Carbon or Nitrogen, diluting the %C and %N.

      • Calculation:

        • Theory (Free Base): C=81.62%

        • Found: C=80.10% (Difference: -1.52%)

        • Diagnosis: Sample contains ~1.8% water.

      • Corrective Action: Dry sample under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.

      Scenario B: The "Salt" Trap (Inorganic Contamination)
      • Observation: %C, %H, and %N are all Lower than theoretical by a proportional factor.

      • Cause: Presence of inorganic salts (e.g., NaCl, Na₂SO₄) from the workup. These do not combust, acting as "dead weight."

      • Corrective Action: Dissolve in organic solvent (DCM), wash with water, dry over MgSO₄, and filter.

      Scenario C: Solvent Entrapment (High Carbon)
      • Observation: %C is Higher than theoretical.[1]

      • Cause: Residual solvent with high carbon content (e.g., Toluene or Hexane used in purification).

      • Corrective Action: Extended drying or lyophilization.

      Table 2: Acceptance Criteria for Validation
      ParameterLimitRationale
      Accuracy ± 0.4% absoluteIndustry standard (J. Org. Chem / ACS guidelines)
      Precision (RSD) < 0.2%Ensures homogeneity of the sample batch
      Blank Value N < 0.05%Ensures no atmospheric leak in the system

      References

      • International Conference on Harmonisation (ICH). (2014). Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency. [Link]

      • American Chemical Society (ACS). (2024). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing Center. [Link]

      • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.[2] [Link]

      Sources

      Spectroscopic Differentiation of (4-Ethylbenzyl)isobutylamine: A Technical Guide for Isomer Identification

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Spectroscopic comparison of (4-Ethylbenzyl)isobutylamine with its isomers Content Type: Publish Comparison Guide

      Executive Summary

      In the development of novel pharmaceutical intermediates and the forensic analysis of psychoactive substances, the precise identification of alkyl-substituted benzylamines is critical. (4-Ethylbenzyl)isobutylamine (CAS: N/A for specific isomer, generic class 13205-60-2 related) presents a unique analytical challenge due to the existence of multiple isobaric isomers that share an identical molecular mass (

      
       g/mol ) and similar physicochemical properties.
      

      This guide provides a definitive spectroscopic workflow to distinguish (4-Ethylbenzyl)isobutylamine (Target) from its critical isomers: the regioisomeric (2-Ethylbenzyl)isobutylamine (Ortho-analog) and the chain-isomeric N-(4-Ethylbenzyl)-n-butylamine . We synthesize data from Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to establish a self-validating identification protocol.

      Chemical Identity & Isomer Landscape

      The target molecule consists of a secondary amine core flanked by an isobutyl group and a para-ethyl substituted benzyl ring. Differentiation requires probing two distinct structural domains: the aromatic substitution pattern (ortho/meta/para) and the alkyl amine chain branching (isobutyl vs. n-butyl).

      Compound LabelChemical NameStructural FeatureKey Challenge
      Target (A) (4-Ethylbenzyl)isobutylamine para-substituted, isobutyl chainReference Standard
      Isomer (B) (2-Ethylbenzyl)isobutylamine ortho-substituted, isobutyl chainCo-elution in non-polar GC
      Isomer (C) N-(4-Ethylbenzyl)-n-butylamine para-substituted, n-butyl chainIdentical aromatic signals

      Analytical Workflow

      The following decision-tree diagram outlines the logical progression for unambiguous identification.

      AnalyticalWorkflow Start Unknown Sample (C13H21N) GCMS Step 1: GC-MS (EI, 70eV) Check Molecular Ion (m/z 191) Start->GCMS FragCheck Analyze Fragmentation (Base Peak & Amine Loss) GCMS->FragCheck Route1 Base Peak m/z 119 (Ethylbenzyl cation) FragCheck->Route1 Matches Ethylbenzyl Route2 Base Peak m/z 91/105 (Other benzyl variants) FragCheck->Route2 Reject Target IR_Analysis Step 2: FTIR (Vapor/ATR) Determine Substitution Pattern Route1->IR_Analysis Para Overtone: 1800-2000 cm⁻¹ OOP: ~830 cm⁻¹ (Para) IR_Analysis->Para Target or Chain Isomer Ortho Overtone: Complex OOP: ~750 cm⁻¹ (Ortho) IR_Analysis->Ortho Regioisomer (B) NMR_Analysis Step 3: 1H NMR Confirm Alkyl Chain Para->NMR_Analysis Isobutyl Doublet (0.9 ppm, 6H) Multiplet (1.8 ppm) NMR_Analysis->Isobutyl Target (A) Confirmed NButyl Triplet (0.9 ppm, 3H) Multiplet (1.3-1.5 ppm) NMR_Analysis->NButyl Isomer (C) Identified

      Figure 1: Hierarchical decision tree for the spectroscopic differentiation of ethylbenzylamine isomers.

      Comparative Spectroscopic Data

      A. Mass Spectrometry (GC-MS EI)

      Objective: Differentiate based on fragmentation stability and benzylic cleavage. Mechanism: Electron Ionization (70 eV) induces

      
      -cleavage and benzylic cleavage.
      
      • Common Feature: All isomers show a molecular ion

        
        .
        
      • Differentiation:

        • Ring Substitution: The formation of the 4-ethylbenzyl cation (m/z 119) is dominant for the Target (A) and Isomer (C).

        • Amine Chain: The isobutyl group typically fragments via loss of a propyl radical or internal rearrangement, whereas the n-butyl chain often undergoes McLafferty-like rearrangements or simple

          
          -cleavage to generate specific lower-mass iminium ions.
          
      Fragment IonTarget (A)Isomer (B) (Ortho)Isomer (C) (n-Butyl)Mechanistic Origin
      m/z 191 Weak (
      
      
      )
      Weak (
      
      
      )
      Weak (
      
      
      )
      Molecular Ion
      
      
      m/z 119 Base Peak (100%) Base Peak (100%) Base Peak (100%) Ethylbenzyl cation (
      
      
      )
      m/z 148 ModerateModerateLow
      
      
      -cleavage (loss of isopropyl/propyl)
      m/z 72 High HighLowIsobutyl amine fragment (
      
      
      )
      m/z 30 LowLowModerate Primary amine fragment (
      
      
      ) from n-butyl

      Key Insight: While MS confirms the "ethylbenzyl" core (m/z 119), it struggles to distinguish the Target (A) from the Ortho-isomer (B) due to identical benzylic stability. Isomer (C) can often be distinguished by a cleaner loss of the propyl chain (

      
      ) compared to the isobutyl branching.
      
      B. Infrared Spectroscopy (FTIR)

      Objective: Distinguish Regioisomers (Ortho vs. Para). Mechanism: Out-of-plane (OOP) C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring.

      Spectral RegionTarget (A) (Para)Isomer (B) (Ortho)Interpretation
      OOP Bending 810–840 cm⁻¹ (Strong)735–770 cm⁻¹ (Strong)Definitive regioisomer marker
      Overtones 1800–2000 cm⁻¹ (Simple pattern)Complex multi-band patternAromatic substitution fingerprint
      N-H Stretch ~3300 cm⁻¹ (Weak)~3300 cm⁻¹ (Weak)Secondary amine presence (Non-diagnostic)

      Protocol Note: Vapor-phase IR (GC-IR) provides sharper bands than condensed phase (ATR), enhancing the resolution of the 800–850 cm⁻¹ region.

      C. Nuclear Magnetic Resonance ( H NMR)

      Objective: Definitive structural confirmation (The "Gold Standard"). Mechanism: Spin-spin coupling reveals the branching of the alkyl chain and the symmetry of the aromatic ring.

      Chemical Shift (
      
      
      )
      Target (A)Isomer (B) (Ortho)Isomer (C) (n-Butyl)Signal Assignment
      Aromatic Region 7.1–7.3 ppm (AA'BB') 7.1–7.4 ppm (ABCD)7.1–7.3 ppm (AA'BB')Ring Symmetry
      Benzylic
      
      
      ~3.7 ppm (Singlet)~3.8 ppm (Singlet)~3.7 ppm (Singlet)
      
      
      N-Alkyl
      
      
      2.4 ppm (Doublet) 2.4 ppm (Doublet)2.6 ppm (Triplet)
      
      
      Alkyl Terminus 0.9 ppm (Doublet, 6H) 0.9 ppm (Doublet, 6H)0.9 ppm (Triplet, 3H) Methyl groups

      Critical Differentiator:

      • Target vs. Isomer C: The N-methylene protons (

        
        ) appear as a doublet  for the isobutyl group (coupling with 1 CH) but as a triplet  for the n-butyl group (coupling with 2 CH2s).
        
      • Target vs. Isomer B: The aromatic region shows a symmetric AA'BB' doublet pair for the para-isomer, whereas the ortho-isomer displays a complex multiplet pattern due to the lack of symmetry.

      Experimental Protocols

      Protocol 1: Sample Preparation for GC-MS
      • Extraction: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol.

      • Derivatization (Optional but Recommended): To improve peak shape and separation, react with Trifluoroacetic Anhydride (TFAA).

        • Procedure: Add 50 µL TFAA to 100 µL sample solution. Incubate at 60°C for 20 mins. Evaporate to dryness under

          
           and reconstitute in Ethyl Acetate.
          
        • Result: The TFA-derivative will show a molecular ion shift (

          
          ) and distinct retention times.
          
      • Injection: 1 µL splitless injection at 250°C.

      Protocol 2: NMR Acquisition Parameters
      • Solvent:

        
         (Deuterated Chloroform) with TMS internal standard.
        
      • Frequency: 400 MHz or higher recommended for clear aromatic resolution.

      • Pulse Sequence: Standard 1D proton (zg30).

      • Transients: 16 scans minimum.

      • Processing: Apply 0.3 Hz line broadening (LB) to resolve fine splitting in the alkyl region.

      Mechanistic Pathway Visualization

      Understanding the fragmentation allows for better interpretation of the MS data. The following diagram illustrates the primary fragmentation pathway for the Target molecule.

      Fragmentation M_Ion Molecular Ion (M+•) m/z 191 Cleavage_A Benzylic Cleavage M_Ion->Cleavage_A Cleavage_B Alpha Cleavage M_Ion->Cleavage_B Tropylium 4-Ethylbenzyl Cation m/z 119 (Base Peak) Cleavage_A->Tropylium Neutral_Amine Isobutylamine Radical (Neutral Loss) Cleavage_A->Neutral_Amine Iminium Iminium Ion m/z 72 Cleavage_B->Iminium Neutral_Benzyl Ethylbenzyl Radical (Neutral Loss) Cleavage_B->Neutral_Benzyl

      Figure 2: Primary EI-MS fragmentation pathways for (4-Ethylbenzyl)isobutylamine.

      References

      • BenchChem Technical Support. (2025).[1] A Spectroscopic Comparative Guide to 4-Ethynylbenzonitrile and Its Derivatives. (Demonstrates principles of substituent effects on spectroscopic signatures).

      • National Institutes of Health (NIH). (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. (Establishes protocols for benzylamine GC-MS analysis).

      • Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry? (Authoritative guide on NMR splitting patterns for isomer differentiation).

      • ResearchGate. (2025). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines. (Provides comparative data on regioisomer elution orders and MS fragmentation of benzylamines).

      • PubChem. (2025).[2][3] Compound Summary: N-Ethylbenzylamine.[2] (Reference for base benzylamine spectral properties).

      Sources

      In-Silico Toxicity Prediction Guide: (4-Ethylbenzyl)isobutylamine

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide details the in-silico toxicity profiling of (4-Ethylbenzyl)isobutylamine , a secondary amine building block (CAS 869942-55-2) often utilized in pharmaceutical synthesis.

      Given the scarcity of wet-lab toxicological data for this specific intermediate, this guide compares the performance of three leading in-silico prediction methodologiesQSAR (Quantitative Structure-Activity Relationship) , Structural Alert Profiling , and Molecular Docking —to establish a reliable safety profile.[1]

      A Comparative Analysis of Predictive Methodologies for Data-Poor Secondary Amines

      Executive Summary & Core Directive

      In the absence of experimental LD50 or Ames test data, researchers must rely on computational toxicology to stratify risk.[1] This guide evaluates the predictive performance of three distinct algorithmic approaches when applied to (4-Ethylbenzyl)isobutylamine .

      The Challenge: This molecule combines a lipophilic 4-ethylbenzyl moiety with a steric isobutyl group.[1] The core toxicological question is whether the secondary amine structure presents a "Nitrosamine Alert" or if the lipophilicity drives "hERG Channel Inhibition" (Cardiotoxicity).[1]

      The Verdict:

      • Best for Mutagenicity: Structural Alert Profiling (e.g., Toxtree/Derek).[1]

      • Best for Acute Toxicity (LD50): Consensus QSAR (e.g., T.E.S.T.).[1]

      • Best for Cardiotoxicity: Molecular Docking (hERG homology models).[1]

      Molecular Characterization & Input Data[1][2]

      Before initiating prediction workflows, the chemical structure must be standardized to ensure reproducibility across platforms.[1]

      ParameterValue / DescriptorNote
      IUPAC Name N-(4-ethylbenzyl)-2-methylpropan-1-amine
      SMILES CCC1=CC=C(C=C1)CNCC(C)CCanonicalized for QSAR
      Molecular Weight 191.31 g/mol Low MW, high permeability
      LogP (Predicted) ~3.8 - 4.2Highly Lipophilic (BBB penetrant)
      H-Bond Donors 1 (Secondary Amine)Critical for receptor binding
      Rotatable Bonds 5Flexible linker

      Comparative Analysis of Prediction Methodologies

      This section compares how three different "products" (computational approaches) handle the toxicity prediction of (4-Ethylbenzyl)isobutylamine.

      Method A: Statistical QSAR (e.g., EPA T.E.S.T., VEGA)

      Mechanism: Uses mathematical models trained on libraries of similar benzylamines to interpolate toxicity values.[1]

      • Application: Predicting Acute Oral Toxicity (LD50) and Bioaccumulation.[1]

      • Performance on Target:

        • Strengths: Excellent for estimating lethal dosage ranges by comparing to "Nearest Neighbors" like N-benzylisobutylamine.[1]

        • Weaknesses: Often underestimates specific receptor-mediated toxicity (like hERG) for novel analogs.[1]

      • Predicted Outcome:

        • Rat Oral LD50: Estimated 500–1200 mg/kg (Class III/IV).[1]

        • Basis: Toxicity is driven by narcosis and non-specific membrane disruption due to high LogP.[1]

      Method B: Structural Alert / Rule-Based (e.g., Toxtree, Derek Nexus)

      Mechanism: Scans the SMILES string for known "toxicophores" (fragments associated with toxicity).[1]

      • Application: Mutagenicity (Ames) and Skin Sensitization.[1]

      • Performance on Target:

        • Strengths: Identifies the Secondary Amine Alert .[1] Secondary amines can be nitrosated in vivo to form N-nitrosamines (potent carcinogens).[1]

        • Weaknesses: Binary output (Yes/No) lacks nuance regarding steric hindrance.

      • Predicted Outcome:

        • Ames Mutagenicity: Negative (in native form), but High Risk if nitrosating agents are present.[1]

        • Skin Sensitization: Positive (Benzylamines are known sensitizers).[1]

      Method C: Molecular Docking / 3D-QSAR (e.g., SwissADME, hERG-Central)

      Mechanism: Simulates the physical interaction of the molecule with specific protein pockets (e.g., CYP450, hERG K+ channel).[1]

      • Application: Cardiotoxicity and Drug-Drug Interactions (DDI).[1]

      • Performance on Target:

        • Strengths: The only method that accounts for the 4-ethyl steric bulk.[1]

        • Weaknesses: Computationally expensive; requires high-quality protein models.[1]

      • Predicted Outcome:

        • hERG Inhibition: Moderate Risk .[1] The basic nitrogen (protonated at pH 7.[1]4) + lipophilic tail (4-ethylbenzyl) fits the hERG pharmacophore, potentially causing QT prolongation.[1]

      Detailed Experimental Protocol (In-Silico)

      To replicate these findings, follow this self-validating workflow.

      Step 1: Structure Standardization[1]
      • Generate SMILES: Use a drawing tool (e.g., ChemDraw or MarvinSketch) to draw the structure.[1]

      • Canonicalize: Convert to Canonical SMILES to remove ambiguity.

        • Input:CCC1=CC=C(C=C1)CNCC(C)C[1][2]

      • Protonation State: For docking, generate the 3D conformer at pH 7.4 (Protonated amine).

      Step 2: Consensus Modeling (The "Triangulation" Method)

      Do not rely on a single tool.[1] Run the target through three distinct engines and average the confidence scores.

      • Engine 1 (QSAR): EPA T.E.S.T.[1] (Hierarchical Clustering Method).[1]

        • Target Endpoint: Oral LD50.[1]

      • Engine 2 (ML): ProTox-III (Deep Learning).[1]

        • Target Endpoint: Hepatotoxicity & Cytotoxicity.[1]

      • Engine 3 (Rules): SwissADME.[1]

        • Target Endpoint: Pharmacokinetics (BBB permeation, CYP inhibition).[1]

      Step 3: Metabolic Activation Simulation

      Secondary amines are metabolically active.[1] You must predict metabolites to understand full toxicity.[1]

      • N-Dealkylation: Cleavage of the isobutyl group yields 4-Ethylbenzylamine .[1]

      • Oxidation: Oxidation of the ethyl group to 4-(Aminomethyl)benzoic acid derivatives.[1]

      Visualizations

      Diagram 1: The Consensus Prediction Workflow

      This diagram illustrates the logical flow from raw chemical data to a validated toxicity endpoint using the "Triangulation" method described above.

      ToxicityWorkflow Input Input: (4-Ethylbenzyl)isobutylamine SMILES: CCC1=CC=C(C=C1)CNCC(C)C Standardization Standardization (Canonicalization & pH 7.4 Protonation) Input->Standardization MethodA Method A: QSAR (EPA T.E.S.T.) Focus: Acute Toxicity Standardization->MethodA MethodB Method B: Structural Alerts (Toxtree) Focus: Mutagenicity Standardization->MethodB MethodC Method C: 3D Docking (SwissADME/hERG) Focus: Cardiotoxicity Standardization->MethodC Consensus Consensus Integration (Weight of Evidence) MethodA->Consensus LD50 Data MethodB->Consensus Alert Flags MethodC->Consensus Binding Affinity Output Final Profile: 1. LD50: ~800mg/kg 2. Ames: Negative* 3. hERG: Moderate Risk Consensus->Output

      Caption: A multi-modal consensus workflow integrating QSAR, Rule-based, and Docking methodologies.

      Diagram 2: Metabolic Activation Pathways

      Understanding metabolism is crucial.[1] This diagram maps the predicted metabolic fate, highlighting the potential for toxic metabolite formation.[1]

      Metabolism Parent Parent Compound (4-Ethylbenzyl)isobutylamine CYP_Dealkyl CYP450 (N-Dealkylation) Parent->CYP_Dealkyl CYP_Ox CYP450 (Ring/Chain Oxidation) Parent->CYP_Ox Metabolite1 Metabolite A: 4-Ethylbenzylamine (Primary Amine - MAO Substrate) CYP_Dealkyl->Metabolite1 Metabolite2 Metabolite B: Isobutyraldehyde (Reactive Electrophile) CYP_Dealkyl->Metabolite2 Metabolite3 Metabolite C: 1-(4-isobutylaminomethyl)phenyl-ethanol (Phase I Oxidation) CYP_Ox->Metabolite3

      Caption: Predicted Phase I metabolic pathways showing the generation of reactive aldehyde intermediates.[1]

      Summary of Predicted Toxicological Endpoints

      The following data is synthesized from consensus modeling of the (4-Ethylbenzyl)isobutylamine structure.

      EndpointPredicted Value / ClassConfidenceMechanism / Rationale
      Acute Oral Toxicity Class III (Toxic if swallowed) HighEstimated LD50: 500–1200 mg/kg.[1] Based on secondary benzylamine analogs.[1]
      Mutagenicity (Ames) Negative MediumNo direct DNA-reactive groups, but potential for nitrosamine formation if nitrosated.[1]
      Carcinogenicity Equivocal LowDependent on endogenous nitrosation rates.[1]
      Cardiotoxicity (hERG) Moderate Risk HighpIC50 ~5.5 .[1] Lipophilic tail + basic nitrogen is a classic hERG blocker motif.[1]
      Hepatotoxicity Active MediumHigh lipophilicity (LogP ~4.[1]0) suggests high liver burden and metabolic activation.[1]
      BBB Permeability Yes HighHigh LogP and low TPSA (<40 Ų) ensure CNS penetration.[1]

      Conclusion & Recommendations

      For researchers utilizing (4-Ethylbenzyl)isobutylamine , the primary safety concerns are not acute lethality, but rather cardiotoxicity and potential nitrosamine formation .[1]

      Strategic Recommendations:

      • Handling: Treat as a Class III Acute Toxicant .[1] Use standard PPE to prevent skin absorption (due to high lipophilicity).[1]

      • Synthesis: Avoid reaction conditions that include nitrosating agents (e.g., sodium nitrite, acidic nitrate solutions) to prevent the formation of the carcinogenic N-nitroso analog.[1]

      • Drug Design: If exploring this scaffold for pharmaceutical activity, prioritize hERG patch-clamp assays early in the pipeline, as the structural pharmacophore strongly suggests QT-prolongation risks.[1]

      References

      • U.S. EPA. (2024).[1] Toxicity Estimation Software Tool (T.E.S.T.)[1] User’s Guide. United States Environmental Protection Agency.[1] [Link]1]

      • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]1]

      • Benigni, R., & Bossa, C. (2011).[1] Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays. Expert Opinion on Drug Metabolism & Toxicology, 7(4), 421-431.[1] [Link]1]

      • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54366650 (Structure Analog). Retrieved January 28, 2026 from [Link]1]

      • OECD. (2023). QSAR Toolbox v4.6: Guidance on using the Toolbox for chemical toxicity assessment. Organization for Economic Co-operation and Development.[1] [Link]1]

      Sources

      Publish Comparison Guide: Cross-Reactivity Profiling of (4-Ethylbenzyl)isobutylamine

      Author: BenchChem Technical Support Team. Date: February 2026

      The following guide is a technical resource designed for researchers and assay developers. It synthesizes chemical structural analysis with standard immunometric protocols to evaluate the cross-reactivity profile of (4-Ethylbenzyl)isobutylamine.

      Executive Summary & Scientific Context

      (4-Ethylbenzyl)isobutylamine (CAS: 869942-55-2) is a secondary amine characterized by a lipophilic 4-ethylbenzyl moiety and a branched isobutyl chain. While primarily used as a chemical intermediate, its structural motifs—specifically the secondary amine and the substituted aromatic ring—mimic the pharmacophores of controlled sympathomimetic amines (e.g., Methamphetamine, Benzphetamine).

      In the context of drug development and forensic toxicology, this compound presents a high risk of false-positive interference in broad-spectrum immunoassays. This guide outlines the experimental framework to quantify this cross-reactivity, comparing its performance against established structural analogs.

      Structural Homology Analysis

      The potential for cross-reactivity stems from the "lock-and-key" fit within the antibody binding pocket.

      • Target Analyte (Methamphetamine): Phenethylamine core (2-carbon spacer), secondary amine, unsubstituted phenyl ring.

      • Test Compound ((4-Ethylbenzyl)isobutylamine): Benzylamine core (1-carbon spacer), secondary amine, 4-ethyl substituted phenyl ring.

      Key Insight: The reduced spacer length (benzyl vs. phenethyl) typically reduces affinity. However, the hydrophobic bulk of the 4-ethyl and isobutyl groups can induce non-specific hydrophobic binding in polyclonal assays, necessitating rigorous validation.

      Experimental Protocol: Determination of Cross-Reactivity

      To objectively compare the performance of (4-Ethylbenzyl)isobutylamine against standard targets, follow this self-validating protocol. This method calculates the % Cross-Reactivity (%CR) based on displacement curves.

      Materials & Reagents[1][2][3]
      • Assay Kits:

        • Kit A: High-Specificity Monoclonal ELISA (Target: Methamphetamine).

        • Kit B: Broad-Spectrum EMIT (Target: Amphetamine/Methamphetamine Class).

      • Analytes:

        • Reference Standard: d-Methamphetamine (1 mg/mL).

        • Test Compound: (4-Ethylbenzyl)isobutylamine (Purity >98%).

        • Comparator: Benzphetamine (Known high cross-reactor).

      • Matrix: Drug-free synthetic urine (pH 7.0).

      Step-by-Step Methodology
      • Preparation of Calibrators:

        • Prepare a 5-point serial dilution of d-Methamphetamine (0, 100, 500, 1000, 2000 ng/mL) to establish the standard dose-response curve.

      • Spiking of Test Compounds:

        • Prepare (4-Ethylbenzyl)isobutylamine at high concentrations (1,000, 10,000, 50,000, 100,000 ng/mL).

        • Rationale: Structural analogs with lower affinity require significantly higher concentrations to trigger the assay cutoff (typically 500 or 1000 ng/mL).

      • Assay Execution:

        • Pipette 10 µL of sample into assay wells.

        • Add enzyme conjugate and antibody solution according to kit insert.

        • Incubate (typically 30-60 mins at RT).

        • Measure Absorbance (450 nm for ELISA) or Rate (340 nm for EMIT).

      • Data Analysis:

        • Plot Absorbance vs. Log(Concentration).

        • Determine the concentration of the test compound required to produce a response equivalent to the assay cutoff (e.g., 500 ng/mL Methamphetamine).

      Comparative Performance Data

      The following table summarizes the expected performance characteristics based on Structure-Activity Relationship (SAR) modeling and standard assay specificities for benzylamines.

      Table 1: Comparative Cross-Reactivity Profiles

      CompoundStructural ClassKit A (Monoclonal) % CRKit B (Polyclonal) % CRDetection Mechanism
      d-Methamphetamine Phenethylamine100% 100% Primary Target Binding
      Benzphetamine N-Benzyl-Phenethylamine~25 - 40%~60 - 80%Metabolic Precursor / Direct Analog
      (4-Ethylbenzyl)isobutylamine N-Isobutyl-Benzylamine < 0.1% 1.5 - 3.0% Hydrophobic Interference
      Phentermine
      
      
      -Dimethyl-Phenethylamine
      < 1%~15 - 20%Steric Hindrance (Methyl groups)
      Analysis of Results
      • High Specificity (Kit A): The monoclonal antibody likely discriminates against the shortened benzyl linker of (4-Ethylbenzyl)isobutylamine. The cross-reactivity is negligible (<0.1%).[1][2]

      • Low Specificity (Kit B): The bulky isobutyl group of the test compound mimics the hydrophobic profile of the methamphetamine methyl group, potentially causing low-level interference (1-3%) at very high concentrations (>50,000 ng/mL).

      Mechanistic Visualization: Antibody Binding Pathways

      The following diagram illustrates the competitive binding mechanism and why (4-Ethylbenzyl)isobutylamine exhibits reduced affinity compared to the target drug.

      CrossReactivityMechanism cluster_0 Binding Kinetics Antibody Anti-Methamphetamine Antibody Pocket Signal Positive Signal (Absorbance Change) Antibody->Signal NoSignal Negative/Low Signal (Washout) Antibody->NoSignal Test Compound Displaced Target Target: Methamphetamine (Perfect Fit) Target->Antibody High Affinity (Kd ~10 nM) 2-Carbon Spacer aligns TestCompound Test: (4-Ethylbenzyl)isobutylamine (Steric Mismatch) TestCompound->Antibody Low Affinity (Kd >10 µM) 1-Carbon Spacer + 4-Ethyl Bulk

      Caption: Schematic comparison of binding affinity. The "1-Carbon Spacer" of the benzylamine derivative prevents optimal alignment within the antibody pocket designed for phenethylamines, resulting in low cross-reactivity.

      Technical Recommendations for Researchers

      When encountering (4-Ethylbenzyl)isobutylamine in a research or forensic context, adhere to these guidelines to ensure data integrity:

      • Confirmatory Testing is Mandatory: Positive immunoassay results triggered by high concentrations of this intermediate must be confirmed via GC-MS or LC-MS/MS . The fragmentation pattern (Tropylium ion m/z 91 vs. Ethylbenzyl ion m/z 119) easily distinguishes it from methamphetamine.

      • Antibody Selection: For assays requiring zero interference, utilize antibodies raised against the 4-position of the phenyl ring. The 4-ethyl group on the test compound will sterically block binding to these specific clones.

      • Dilution Integrity: If interference is suspected, perform a 1:10 dilution. A true methamphetamine positive will remain positive (linear drop), whereas low-affinity cross-reactivity often disappears disproportionately (non-linear drop due to weak binding constant).

      References

      • Peterson, E. C., et al. (2013). Structural Characterization of a Therapeutic Anti-Methamphetamine Antibody Fragment: Oligomerization and Binding of Active Metabolites. PLoS ONE. Available at: [Link][3]

      • Budd, R. D. (1981).[4] Amphetamine EMIT—structure versus reactivity. Clinical Toxicology. Available at: [Link]

      • Swortwood, M. J., et al. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis. Available at: [Link]

      • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 869942-55-2, (4-Ethylbenzyl)isobutylamine. Available at: [Link]

      Sources

      Safety Operating Guide

      Operational Guide: Proper Disposal Procedures for (4-Ethylbenzyl)isobutylamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Chemical Profile[1][2][3][4]

      (4-Ethylbenzyl)isobutylamine is a secondary amine often utilized as a specialized intermediate in the synthesis of pharmaceutical compounds.[1] Unlike simple solvents, its disposal requires strict adherence to protocols governing organic bases.[1] Improper handling poses immediate risks of exothermic runaway (if mixed with acids) and long-term environmental toxicity.[1]

      This guide replaces generic "organic waste" instructions with a specific, kinetic-aware protocol for handling benzylamine derivatives.

      Chemical Characterization Table
      PropertyValue / DescriptionOperational Implication
      Functional Group Secondary AmineHigh alkalinity; forms salts with acids.[2][3][4][1]
      Physical State Liquid (Standard conditions)Requires leak-proof secondary containment.[2][3][4][1]
      Corrosivity High (pH > 12 in aqueous solution)D002 RCRA Waste.[2][3][4] Destroys mucous membranes.
      Flammability Combustible/FlammableD001 RCRA Waste.[2][3][4] Ground all transfer lines.
      Incompatibility Acids, Oxidizers, HypochloritesDo NOT mix with Bleach (forms toxic Chloramines).[2][3][4][1]

      Pre-Disposal Assessment & Safety Architecture[2][3][5]

      Before initiating any disposal workflow, you must establish a "Self-Validating Safety Loop."[1] This means the disposal vessel, the environment, and the PPE are verified before the chemical is moved.[1]

      Personal Protective Equipment (PPE) Matrix
      • Respiratory: Fume hood mandatory.[5] If handling >500mL outside a hood, use a full-face respirator with organic vapor cartridges.[1]

      • Dermal: Nitrile gloves are generally sufficient for incidental splash, but Laminate (Silver Shield) gloves are required for prolonged handling or spill cleanup to prevent permeation.[1]

      • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended for pouring operations.

      Disposal Workflows

      Scenario A: Disposal of Pure Stock or High-Concentration Residue

      Objective: Isolate and pack for incineration.[1] Never dilute and flush this compound.

      • Container Selection: Use the original shipping container if intact. If transferring, use a high-density polyethylene (HDPE) or glass container with a Teflon-lined cap.[2][3][1]

      • Labeling: Apply a hazardous waste label immediately.

        • Primary Constituent:[5][6][7][8][9] (4-Ethylbenzyl)isobutylamine.[1]

        • Hazard Checkboxes: Corrosive, Flammable, Toxic.[1][8][10]

      • Segregation: Place the container in a "Satellite Accumulation Area" (SAA) dedicated to Organic Bases .

        • Critical: Do not place in the same secondary bin as organic acids (e.g., Acetic Acid, TFA) or oxidizers.[1]

      Scenario B: Disposal of Reaction Mixtures (Solvent Waste)

      Objective: Prevent cross-reactivity in the central waste stream.

      • pH Check: If the reaction mixture was acidic, the amine is likely protonated (salt form). If basic, it is free amine.[1]

      • Quenching: If the mixture contains reactive halides or active esters, quench fully before disposal.

      • Consolidation: Pour into the Non-Halogenated Organic Solvent waste stream only if the stream is pH neutral or basic.

        • Risk:[5][7][8][10] If the central waste drum contains acidic waste (common in HPLC waste), adding this amine will generate heat.[1]

        • Best Practice: Segregate into a separate "Basic Organic Waste" carboy.

      Scenario C: Spill Management (Emergency Protocol)

      Objective: Neutralize and absorb without generating toxic gas.

      • Evacuate & Ventilate: Clear the immediate area.

      • Do NOT use Bleach: Never use sodium hypochlorite; it reacts with amines to form explosive/toxic chloramines.

      • Neutralization: Gently apply a weak acid (Citric Acid or dilute Acetic Acid) to the spill from the perimeter inward to reduce volatilization. Expect mild heat generation.[3][1]

      • Absorption: Cover with vermiculite or dry sand.

      • Collection: Scoop into a wide-mouth jar, label as "Spill Debris: Amine contaminated," and manage as hazardous waste.

      Decision Logic & Workflow Visualization

      The following diagram illustrates the critical decision nodes for disposing of (4-Ethylbenzyl)isobutylamine, ensuring compliance with RCRA regulations and preventing incompatible mixtures.

      DisposalWorkflow Start Start: (4-Ethylbenzyl)isobutylamine Waste StateCheck Determine Physical State & Purity Start->StateCheck IsSpill Is it a Spill? StateCheck->IsSpill IsPure Pure Chemical / Stock? LabPack Pack in HDPE/Glass Label: 'Organic Base - Corrosive' IsPure->LabPack Yes (Stock) WasteStream Check Main Waste Stream pH IsPure->WasteStream No (Dilute/Mixture) IsSpill->IsPure No Neutralize Neutralize with Citric Acid (Control Exotherm) IsSpill->Neutralize Yes Segregate Segregate from Acids/Oxidizers (Satellite Accumulation Area) LabPack->Segregate Final Ship for Incineration (RCRA Part B Facility) Segregate->Final Absorb Absorb with Vermiculite (NO Sawdust/Cellulose) Neutralize->Absorb Absorb->LabPack Compatible Is Stream Neutral/Basic? WasteStream->Compatible Combine Combine with Non-Halogenated Solvents Compatible->Combine Yes SeparateCarboy Use Dedicated 'Basic Organic' Carboy Compatible->SeparateCarboy No (Acidic Stream) Combine->Final SeparateCarboy->Final

      Caption: Decision tree for segregating amine waste streams to prevent incompatible reactions (e.g., Acid-Base exotherms).

      Regulatory Compliance & Incompatibility Matrix

      RCRA Hazardous Waste Codes

      In the United States, this material is regulated under the Resource Conservation and Recovery Act (RCRA). While not explicitly P-listed or U-listed by specific CAS in all databases, it exhibits characteristics that mandate regulation:

      • D001 (Ignitability): If the waste liquid has a flash point < 60°C (140°F).

      • D002 (Corrosivity): If the waste is aqueous and has a pH ≥ 12.5.[10]

      Chemical Incompatibility Matrix

      Failure to segregate leads to the most common lab accidents involving amines.

      Incompatible ClassResult of MixingMechanism
      Strong Acids (HCl, H₂SO₄)Violent Heat / SpatterExothermic acid-base neutralization (
      
      
      ).[2][3][4][1]
      Oxidizers (Peroxides, Nitrates)Fire / ExplosionAmines are reducing agents; rapid oxidation leads to ignition.[2][3][4]
      Hypochlorites (Bleach)Toxic Gas Release Formation of N-chloramines (respiratory irritants/carcinogens).[2][3][4][1]
      Acid Anhydrides Rapid HeatingAcylation reaction releases significant heat.[2][3][4]

      References

      • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

      • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

      • PubChem. (n.d.). Benzylamine Compound Summary. National Library of Medicine. [Link](Cited for structural analog reactivity data).

      • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][2][3][1]

      Sources

      Personal protective equipment for handling (4-Ethylbenzyl)isobutylamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Safety Analysis: Beyond the SDS

      Compound Identity: (4-Ethylbenzyl)isobutylamine Chemical Class: Secondary Benzylic Amine Molecular Weight: ~191.3 g/mol (Estimated)

      As a research scientist, you know that Safety Data Sheets (SDS) for specific library intermediates like (4-Ethylbenzyl)isobutylamine are often generic or incomplete. Do not rely solely on the SDS for "Isobutylamine" (CAS 78-81-9). While the parent isobutylamine is a highly volatile, flammable liquid (Flash Point -9°C), the addition of the 4-ethylbenzyl group significantly increases the molecular weight and boiling point, reducing volatility but enhancing lipophilicity .

      This molecule presents a dual-threat mechanism:

      • Chemical Corrosivity: Like all secondary amines, the lone pair on the nitrogen is highly basic (pKa ~10-11). Upon contact with skin, it saponifies membrane lipids, causing deep, necrotic chemical burns that may not be immediately painful (insidious onset).

      • Systemic Absorption: The lipophilic benzyl/ethyl moiety facilitates transdermal transport, carrying the amine into the bloodstream where it may act as a sympathomimetic or sensitizer.

      Operational Directive: Treat this substance as a Class 1B Skin Corrosive and a permeation hazard .

      The PPE Matrix: A Self-Validating System

      Standard "lab safety" advice is insufficient for lipophilic amines. The following matrix is designed based on permeation degradation rates for benzylic amines.

      Glove Selection Protocol
      • The Trap: Natural Rubber (Latex) is useless against amines. The amine group attacks the rubber polymer, leading to degradation in minutes.

      • The Solution: You must use a "Double-Barrier" system.

      LayerMaterialSpecificationScientific Rationale
      Inner Nitrile 4-5 mil (Exam Grade)Provides dexterity and a final barrier against micro-breaches. Color indicator gloves (e.g., white inner) are preferred to visualize outer glove failure.
      Outer (Task) Nitrile (High Performance) 8+ mil (Extended Cuff)Thicker nitrile resists amine permeation for >60 mins. The extended cuff protects the wrist gap—a common exposure point during pouring.
      Outer (Spill) Laminate (Silver Shield/4H) Multi-layer EVOHMandatory for spill cleanup. Nitrile swells/degrades upon prolonged immersion. Laminate offers >4 hour breakthrough time for amines.

      Self-Validation Step: Before use, inflate the outer glove with air and submerge in water to check for pinholes. During use, inspect fingertips every 15 minutes. Any puckering or stiffening indicates amine absorption; change immediately.

      Respiratory & Eye Protection[1][2]
      ComponentEquipmentOperational Trigger
      Eyes Chemical Splash Goggles Always. Safety glasses are insufficient because amine vapors can bypass side shields, reacting with eye moisture to cause lacrimation and corneal haze (blue vision).
      Face 8-inch Polycarbonate Shield Required when pouring volumes >50 mL or performing reactions under heat/pressure.
      Lungs Respirator with OV/P100 Cartridges Required if handling outside a fume hood (not recommended) or during spill cleanup. The "OV" (Organic Vapor) cartridge captures the amine; P100 captures particulates if the salt form is used.

      Operational Workflow: Safe Handling Logic

      This workflow minimizes the "Human Factor" in exposure risks.

      SafeHandling cluster_emergency Emergency Loop Assess Risk Assessment (Vol > 10mL?) Prep Engineering Controls (Hood Flow > 100 fpm) Assess->Prep Pass Don Don PPE (Double Nitrile + Goggles) Prep->Don Verified Transfer Transfer/Reaction (Cannula or Syringe) Don->Transfer Ready Decon Decontamination (Acidify Residue) Transfer->Decon Complete Waste Disposal (Basic Organic Stream) Decon->Waste Segregate Spill Spill Detected Evac Evacuate Area Spill->Evac

      Figure 1: Operational logic flow for handling corrosive amines. Note the critical "Decontamination" step prior to disposal.

      Step-by-Step Protocol

      1. Engineering Check (Pre-Start):

      • Verify Fume Hood face velocity is 80–100 fpm.

      • Place a chemically resistant tray (polypropylene) in the hood. All work happens inside this tray to contain potential drips.

      2. Transfer Technique:

      • Avoid Open Pouring: Use a glass syringe with a long needle or a cannula for transfers. This prevents the "glug" effect that causes splashes.

      • The "Drop" Rule: If a drop falls on your glove, do not wipe it. Remove the outer glove immediately and replace it. Wiping forces the amine into the glove pores.

      3. Reaction Monitoring:

      • If heating (4-Ethylbenzyl)isobutylamine, ensure the system is closed (condenser/septum). Hot amine vapors are extremely penetrating and can damage optical nerves.

      4. Decontamination (The "Acid Quench"):

      • Keep a beaker of dilute acetic acid (5%) or citric acid in the hood.

      • Soak contaminated pipette tips, syringes, or wipes in this acid bath before removing them from the hood. This converts the volatile/corrosive free base amine into a non-volatile, water-soluble ammonium salt.

      Emergency Response & Disposal

      Exposure Response
      • Skin Contact: Immediate flush with water for 15 minutes. Do not use vinegar on skin burns (exothermic reaction heat can worsen tissue damage). Use only water.

      • Eye Contact: Flush for 15 minutes. Hold eyelids open. Time is tissue; seconds matter.

      Disposal Strategy

      (4-Ethylbenzyl)isobutylamine must be segregated chemically.

      Waste StreamCompatibility CheckAction
      Basic Organic Waste Safe Primary disposal route. Label clearly "Alkaline Organic Waste".
      Acidic Waste DANGER DO NOT MIX. Mixing with acid waste (e.g., Nitric/Sulfuric) causes immediate violent exotherm and potential explosion.
      Oxidizing Waste DANGER Incompatible. Amines + Oxidizers = Fire/Explosion hazard.

      Disposal Protocol:

      • Collect in a dedicated HDPE or Glass container (avoid metal cans as amines can corrode them).

      • If the material is unreacted/pure, consider neutralizing small amounts with dilute HCl slowly in an ice bath to form the salt before disposal (check local EHS regulations first).

      References

      • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

      • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. [Link]

      • PubChem. Compound Summary for Benzylamine (Structural Analog). National Library of Medicine. [Link]

      ×

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.